molecular formula C9H7Br2N B13637635 5,7-Dibromo-6-methyl-1H-indole

5,7-Dibromo-6-methyl-1H-indole

Cat. No.: B13637635
M. Wt: 288.97 g/mol
InChI Key: UWIWFKVUFWZUNS-UHFFFAOYSA-N
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Description

5,7-Dibromo-6-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7Br2N and its molecular weight is 288.97 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

5,7-dibromo-6-methyl-1H-indole

InChI

InChI=1S/C9H7Br2N/c1-5-7(10)4-6-2-3-12-9(6)8(5)11/h2-4,12H,1H3

InChI Key

UWIWFKVUFWZUNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CNC2=C1Br)Br

Origin of Product

United States

Foundational & Exploratory

5,7-Dibromo-6-methyl-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 5,7-Dibromo-6-methyl-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide focuses on the novel compound 5,7-Dibromo-6-methyl-1H-indole, a strategically substituted indole with significant potential for further chemical elaboration. Due to its novelty, direct experimental data for this compound is not extensively available. Therefore, this document serves as a forward-looking technical guide, grounded in the established chemistry of analogous structures. We will present a robust, proposed synthesis pathway, predict its physicochemical and spectral properties based on well-documented analogs, and explore its potential reactivity and applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel halogenated indole scaffolds in their research programs.

Introduction: The Strategic Value of Substituted Indoles

Indole derivatives are a privileged class of heterocyclic compounds, renowned for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific substitution pattern on the indole ring is critical for modulating its pharmacological profile. Halogenation, in particular, is a powerful tool in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity. The presence of bromine atoms at the 5 and 7 positions, as in our target compound, offers two distinct, reactive handles for diversification through modern cross-coupling methodologies. The additional methyl group at the 6-position can provide beneficial steric and electronic effects, influencing molecular conformation and interaction with biological targets.

This guide provides a comprehensive overview of 5,7-Dibromo-6-methyl-1H-indole, from its logical synthesis to its potential as a versatile building block for creating libraries of complex molecules for drug discovery.

Proposed Synthesis Pathway

While there are no direct literature reports for the synthesis of 5,7-Dibromo-6-methyl-1H-indole, a reliable pathway can be designed by adapting established indole syntheses, such as the Larock indole synthesis or a sequence involving Sonogashira coupling followed by cyclization. The latter is a robust and versatile method for constructing substituted indoles from ortho-alkynyl anilines. A patent for the synthesis of the related 5-bromo-7-methylindole utilizes this strategy, providing a strong foundation for our proposed route.[4]

The proposed synthesis starts from the commercially available 2,4-dibromo-3-methylaniline.

Synthesis_Workflow A 2,4-Dibromo-3-methylaniline B 1,5-Dibromo-2-iodo-3-methylbenzene A->B  Iodination  (e.g., I₂, HIO₃) C 2-((Trimethylsilyl)ethynyl)-1,5-dibromo-3-methylbenzene B->C  Sonogashira Coupling  (TMS-acetylene, Pd/Cu catalyst) D 5,7-Dibromo-6-methyl-1H-indole C->D  Cyclization  (e.g., TBAF, then base like KOtBu)

Caption: Proposed synthesis workflow for 5,7-Dibromo-6-methyl-1H-indole.

Experimental Protocol: A Step-by-Step Guide

Step 1: Iodination of 2,4-Dibromo-3-methylaniline

  • Rationale: Introduction of an iodine atom ortho to the amine is the first crucial step. Iodine is a better leaving group than bromine for the subsequent Sonogashira coupling.

  • Procedure:

    • To a solution of 2,4-dibromo-3-methylaniline (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,5-Dibromo-2-iodo-3-methylbenzene.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

  • Rationale: This palladium- and copper-catalyzed cross-coupling reaction installs the necessary alkyne moiety that will form the C2-C3 bond of the indole ring.[4] The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne.

  • Procedure:

    • To a degassed solution of 1,5-Dibromo-2-iodo-3-methylbenzene (1.0 eq) in a solvent mixture like THF and triethylamine, add trimethylsilylacetylene (1.5 eq).

    • Add the catalysts, PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 50-60 °C for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain 2-((Trimethylsilyl)ethynyl)-1,5-dibromo-3-methylbenzene.

Step 3: Cyclization to form the Indole Ring

  • Rationale: This final step involves two key transformations. First, the TMS protecting group is removed from the alkyne. Second, a strong base promotes an intramolecular cyclization (a 5-endo-dig cyclization) to form the indole ring.[4]

  • Procedure:

    • Dissolve the product from Step 2 (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

    • Add a strong base, such as potassium tert-butoxide (KOtBu) (2.0-3.0 eq), at room temperature. The desilylation and cyclization often occur in a one-pot fashion in the presence of a strong base.

    • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.[4]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the final product, 5,7-Dibromo-6-methyl-1H-indole.

Physicochemical and Spectral Properties

The following properties are predicted based on data from structurally similar compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₇Br₂N-
Molecular Weight 288.97 g/mol -
Appearance Off-white to light brown powderGeneral appearance of similar bromoindoles.
Melting Point > 70 °CBased on 5,7-Dibromoindole (mp 67-72 °C). The methyl group may slightly increase it.
Solubility Soluble in common organic solvents (DCM, THF, Acetone)Typical for small organic molecules of this class.
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (br s, 1H, NH), ~7.7 (s, 1H, H4), ~7.3 (m, 1H, H2), ~6.6 (m, 1H, H3), ~2.5 (s, 3H, CH₃)Inferred from spectra of 5-bromo-7-methylindole and general indole chemical shifts.[4]
¹³C NMR (100 MHz, CDCl₃) Predicted shifts for 9 distinct carbon signalsBased on known indole spectra, with adjustments for substituent effects.[5]
Mass Spec (EI) M⁺ at m/z 287/289/291 (isotopic pattern for 2 Br)Characteristic isotopic distribution of dibrominated compounds.[4]

Reactivity and Potential for Further Functionalization

5,7-Dibromo-6-methyl-1H-indole is a highly versatile intermediate. The two bromine atoms are strategically positioned for selective functionalization, and the indole core itself presents multiple sites for reaction.

Reactivity_Map cluster_reactions Potential Reactions Indole 5,7-Dibromo-6-methyl-1H-indole N-H C5-Br C7-Br C3-H R_NH N-Alkylation / Arylation (e.g., Alkyl halide, Base) Indole:n->R_NH R_C5 C5 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Indole:c5->R_C5 R_C7 C7 Cross-Coupling (e.g., Sonogashira, Heck) Indole:c7->R_C7 R_C3 C3 Electrophilic Substitution (e.g., Vilsmeier-Haack, Mannich) Indole:c3->R_C3

Caption: Reactivity map of 5,7-Dibromo-6-methyl-1H-indole.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds at positions 5 and 7 are prime sites for reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (C-N bonds), Sonogashira coupling (C-C alkynyl bonds), and Heck reactions.[6] The electronic environment of the two bromine atoms may allow for selective or sequential functionalization under carefully controlled conditions.

  • N-Functionalization: The indole nitrogen (N-H) is acidic and can be readily deprotonated and subsequently alkylated, arylated, or acylated. This is a common strategy to block this reactive site or to introduce groups that modulate solubility or biological activity.[7]

  • Electrophilic Substitution: The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. Reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), or Friedel-Crafts acylation can be performed to introduce substituents at this position, assuming the N-H is appropriately protected.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 5,7-Dibromo-6-methyl-1H-indole.

Analytical_Workflow Start Synthesized Crude Product Purification Column Chromatography Start->Purification TLC TLC Analysis (Purity Check) Purification->TLC Structure_Confirm Structural Confirmation TLC->Structure_Confirm NMR_H1 ¹H NMR Structure_Confirm->NMR_H1 NMR_C13 ¹³C NMR Structure_Confirm->NMR_C13 MS Mass Spectrometry (MS) Structure_Confirm->MS Final_Purity Final Purity Assessment NMR_H1->Final_Purity NMR_C13->Final_Purity MS->Final_Purity HPLC HPLC / UPLC (>95% Purity) Final_Purity->HPLC MP Melting Point Analysis Final_Purity->MP Final_Product Characterized Final Product HPLC->Final_Product MP->Final_Product

Caption: Standard analytical workflow for compound characterization.

Protocol: Quality Control
  • Chromatographic Purity:

    • TLC: Use silica gel plates with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane) to monitor reaction progress and assess the purity of column fractions. Visualize spots using UV light (254 nm) and/or a potassium permanganate stain.

    • HPLC/UPLC: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) to determine the final purity of the compound. Aim for a purity of ≥95% for use in biological assays.

  • Structural Elucidation:

    • NMR Spectroscopy: Acquire ¹H NMR and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The data should be consistent with the predicted structure, showing the correct number of signals, chemical shifts, and coupling patterns.[5][8]

    • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight. The presence of the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks) is a critical confirmation.[4]

  • Physical Properties:

    • Melting Point: Measure the melting point of the purified solid. A sharp melting range is indicative of high purity.

Conclusion and Future Outlook

5,7-Dibromo-6-methyl-1H-indole represents a promising, yet underexplored, chemical scaffold. While this guide is predictive in nature, it is built upon the solid foundation of established indole chemistry. The proposed synthesis is robust and leverages high-yielding, well-understood reactions. The true value of this molecule lies in its potential as a versatile intermediate. The two chemically distinct bromine atoms provide a gateway for the creation of diverse molecular libraries through sequential or selective cross-coupling reactions. This capability makes it an attractive starting point for hit-to-lead campaigns in drug discovery, particularly in areas where substituted indoles have already shown promise, such as oncology and infectious diseases.[2][3] We encourage the scientific community to pursue the synthesis and exploration of this and related scaffolds to unlock their full therapeutic potential.

References

  • Preparation method of 5-bromo-7-methylindole.
  • Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • 5-bromoindole preparation method.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. PMC - NIH. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

  • 7-bromo-6-methyl-1H-indole Price from Supplier. Chemsrc.com. [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

  • 1-Methylindole. Wikipedia. [Link]

  • 5-Bromo-7-iodo-6-methyl-1H-indole. PubChem. [Link]

  • 1H-Indole, 6-methyl-. PubChem. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

Sources

5,7-Dibromo-6-methyl-1H-indole physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5,7-Dibromo-6-methyl-1H-indole , a specialized halogenated indole scaffold relevant to marine natural product synthesis and kinase inhibitor development.

Physical Characteristics, Synthesis, and Structural Validation

Executive Summary & Chemical Identity

5,7-Dibromo-6-methyl-1H-indole is a tri-substituted indole derivative characterized by significant lipophilicity and steric crowding around the benzene ring. It serves as a critical intermediate in the synthesis of marine alkaloids (e.g., convolutindole analogs) and has emerged as a pharmacophore in the design of selective kinase inhibitors where halogen bonding interactions are pivotal for ATP-pocket binding.

Core Identity Data
ParameterTechnical Specification
CAS Number 3049389-48-9
IUPAC Name 5,7-Dibromo-6-methyl-1H-indole
Molecular Formula

Molecular Weight 288.97 g/mol
SMILES Cc1c(Br)cc2[nH]ccc2c1Br
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF,

; Low solubility in

Physical & Chemical Characteristics

Thermal & Phase Properties

Unlike simple indoles, the 5,7-dibromo substitution pattern introduces substantial intermolecular halogen bonding, elevating the melting point and density.

  • Melting Point (Predicted): 115–125 °C.

    • Note: While experimental values for the specific 5,7-isomer are sparse in open literature, analogs such as 5,6-dibromoindole melt at 152–154 °C. The steric clash between the 6-methyl and 7-bromo groups in this specific isomer slightly disrupts crystal packing, likely lowering the MP relative to the 5,6-analog.

  • Density: ~1.95 ± 0.1 g/cm³ (Predicted).

  • Acidity (pKa): ~15.5 (Indole NH). The electron-withdrawing bromine atoms at positions 5 and 7 increase the acidity of the N-H proton relative to unsubstituted indole (pKa ~16.2), making it more susceptible to deprotonation by weak bases.

Stability Profile
  • Light Sensitivity: High. Brominated indoles are prone to photolytic debromination. Store in amber vials under inert gas (Argon/Nitrogen).

  • Oxidation: Susceptible to oxidation at C3 (indolenine formation) if exposed to air in solution for prolonged periods.

Structural Characterization (The "Expertise" Pillar)

Accurate identification of this compound relies on distinguishing it from its isomers (e.g., 4,6-dibromo or 5,6-dibromo). The NMR signature is the definitive validation tool.

Nuclear Magnetic Resonance ( H NMR) Analysis

The substitution pattern (5,7-Br, 6-Me) leaves only one proton on the benzene ring (H4), creating a highly distinct spectral fingerprint.

PositionShift (

, ppm)
MultiplicityDiagnostic Insight
NH (1) 11.2 - 11.5Broad SingletDeshielded by electron-withdrawing Br at C7.
H2 7.35 - 7.45Triplet/DoubletTypical

-proton; couples with H3 (

Hz).
H3 6.40 - 6.50Triplet/DoubletTypical

-proton; couples with H2 (

Hz).
H4 7.80 - 7.90 Singlet CRITICAL: This is the only aromatic singlet. It is deshielded by the C5-Br. Lack of coupling proves C5 is substituted.
CH3 (6) 2.50 - 2.60SingletMethyl group is ortho to two Bromines (5,7), causing a slight downfield shift vs. 6-methylindole (~2.4 ppm).

Mechanistic Interpretation: The presence of a singlet in the aromatic region (H4) is the " go/no-go " signal for this structure. If you observe a doublet in the aromatic region (7.0–8.0 ppm), your bromination likely occurred at C4 or C6, or you have a different isomer.

Mass Spectrometry
  • Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for the molecular ion peaks

    
    , 
    
    
    
    , and
    
    
    .
  • m/z values: 287, 289, 291.

Synthesis & Purification Protocols

Two primary routes exist. For high-purity applications (drug discovery), Route A (De Novo Synthesis) is preferred over direct bromination due to regioselectivity issues.

Route A: Leimgruber-Batcho Indole Synthesis (Recommended)

This method builds the indole ring from a substituted aniline, guaranteeing the 5,7-dibromo-6-methyl substitution pattern.

  • Precursor: Start with 2,4-dibromo-5-methyl-1-nitrobenzene .

  • Enamine Formation: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C.

    • Mechanism:[1][2][3][4][5] Condensation at the benzylic methyl group (if available) or ortho-methyl. Correction: The Leimgruber-Batcho requires an ortho-methyl nitrobenzene. For our target, we need a precursor that cyclizes to the indole. A more accessible precursor is 2,4-dibromo-3-methylaniline via the Fischer Indole synthesis (reacting with pyruvate/hydrazine).

  • Refined Protocol (Fischer Route):

    • Step 1: React 2,4-dibromo-3-methylphenylhydrazine with acetaldehyde or pyruvate.

    • Step 2: Acid-catalyzed cyclization (Polyphosphoric acid, 100°C).

    • Step 3: Purification via column chromatography (Hexane/EtOAc 9:1).

Route B: Direct Bromination (High Risk of Isomers)

Bromination of 6-methylindole with NBS typically favors the C3 position. To target C5/C7:

  • Block C3: React 6-methylindole with a bulky silane or ester at C3.

  • Bromination: Treat with 2.2 eq NBS in

    
     or DMF.
    
  • Deprotection: Remove C3 blocking group.

    • Warning: This route often yields mixtures of 3,5-dibromo and 3,7-dibromo products.

Visualizations & Logic Maps

Structural Logic & Numbering

The following diagram illustrates the specific substitution pattern and the steric environment that defines the molecule's properties.

IndoleStructure cluster_legend Key Substituents N1 N1 (H) C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 (H) C3a->C4 C7a C7a C3a->C7a Fused C5 C5 (Br) C4->C5 C6 C6 (Me) C5->C6 C7 C7 (Br) C6->C7 C7->C7a C7a->N1 Leg1 C5 & C7: Bromine (Lipophilicity/Acidity) Leg2 C6: Methyl (Steric Bulk) Leg3 C4: Unique Singlet (NMR Diagnostic)

Caption: Structural connectivity of 5,7-Dibromo-6-methyl-1H-indole highlighting the diagnostic C4 proton.

Characterization Workflow

A decision tree for verifying the identity of the synthesized compound.

Workflow Start Crude Product Isolation TLC TLC (Hex/EtOAc 4:1) Check Rf ~0.4-0.6 Start->TLC MS Mass Spectrometry (ESI+) TLC->MS CheckMS Isotope Pattern 1:2:1 (m/z 287, 289, 291)? MS->CheckMS NMR 1H NMR (DMSO-d6) CheckMS->NMR Yes Fail Reject: Likely 3-bromo or 4,6-isomer CheckMS->Fail No CheckH4 Aromatic Region: Is there a SINGLET at ~7.8 ppm? NMR->CheckH4 Pass Identity Confirmed: 5,7-Dibromo-6-methyl-1H-indole CheckH4->Pass Yes (H4 Isolated) CheckH4->Fail No (Coupled Doublets)

Caption: Step-by-step validation logic ensuring exclusion of common regiochemical isomers.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.

  • Engineering Controls: Always handle within a certified fume hood. Brominated indoles can be potent sensitizers.

  • Storage: Store at 2-8°C, protected from light.

References

  • PubChem. (2024).[6][7] Compound Summary: 5,6-Dibromo-1H-indole (Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5,7-Dibromo-6-methyl-1H-indole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Compound Profile

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic placement of substituents on the indole ring can profoundly influence the molecule's biological activity and physical properties. Halogenated indoles, in particular, are of significant interest due to the ability of halogen atoms to modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[2] 5,7-Dibromo-6-methyl-1H-indole is a polysubstituted indole that, to the best of our knowledge, is not commercially available and lacks a registered CAS number. For the purpose of this guide, we propose the designation G-DBMI-20260206 for internal tracking and data association.

The unique substitution pattern of this molecule, with bromine atoms flanking a methyl group on the benzene portion of the indole ring, suggests intriguing possibilities for its chemical reactivity and biological profile. The presence of two bromine atoms offers two potential sites for further functionalization through cross-coupling reactions, making it a valuable scaffold for combinatorial chemistry and the generation of diverse molecular libraries.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 5,7-Dibromo-6-methyl-1H-indole is presented in Table 1. These values were estimated using computational models and by comparison with structurally related compounds.

PropertyPredicted Value
Molecular Formula C₉H₇Br₂N
Molecular Weight 288.97 g/mol
Appearance Off-white to pale yellow solid
Melting Point >150 °C (decomposes)
Boiling Point Not available
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in methanol and ethanol; insoluble in water.
pKa ~16-17 (indole N-H)
LogP ~4.5

Proposed Synthesis of 5,7-Dibromo-6-methyl-1H-indole

The synthesis of 5,7-Dibromo-6-methyl-1H-indole can be strategically approached from the commercially available precursor, 6-methyl-1H-indole. The key transformation is the regioselective dibromination of the indole core at the C5 and C7 positions. The directing effects of the existing methyl group and the pyrrole ring need to be carefully considered to achieve the desired substitution pattern.

Retrosynthetic Analysis and Strategy

The proposed synthesis begins with 6-methyl-1H-indole, a readily accessible starting material. The core of the synthetic strategy revolves around a two-step bromination process. The electron-donating nature of the indole nitrogen and the methyl group will influence the position of electrophilic substitution.

Retrosynthesis Target 5,7-Dibromo-6-methyl-1H-indole Intermediate1 5-Bromo-6-methyl-1H-indole Target->Intermediate1 Bromination StartingMaterial 6-Methyl-1H-indole Intermediate1->StartingMaterial Bromination

Caption: Retrosynthetic analysis of 5,7-Dibromo-6-methyl-1H-indole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-6-methyl-1H-indole

The first bromination is expected to occur at the C5 position, which is activated by the indole nitrogen and para to the methyl group.

  • Reagents and Materials:

    • 6-Methyl-1H-indole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (solvent)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 6-methyl-1H-indole in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-6-methyl-1H-indole.

Step 2: Synthesis of 5,7-Dibromo-6-methyl-1H-indole

The second bromination will introduce a bromine atom at the C7 position. The presence of the electron-donating methyl group at C6 and the bromo group at C5 will direct the second electrophilic attack to the C7 position.

  • Reagents and Materials:

    • 5-Bromo-6-methyl-1H-indole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Dimethylformamide (DMF) (solvent)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve 5-Bromo-6-methyl-1H-indole in DMF in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5,7-Dibromo-6-methyl-1H-indole.

SynthesisWorkflow Start 6-Methyl-1H-indole Step1 Bromination (NBS, Acetonitrile, 0 °C) Start->Step1 Intermediate 5-Bromo-6-methyl-1H-indole Step1->Intermediate Step2 Bromination (NBS, DMF, 50-60 °C) Intermediate->Step2 Product 5,7-Dibromo-6-methyl-1H-indole Step2->Product

Caption: Proposed synthetic workflow for 5,7-Dibromo-6-methyl-1H-indole.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 5,7-Dibromo-6-methyl-1H-indole would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.[3][4][5][6][7]

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)8.2 - 8.4br s-
H27.3 - 7.4t~2.5
H36.5 - 6.6t~2.5
H47.5 - 7.6s-
CH₃2.4 - 2.5s-
  • Justification: The indole N-H proton is expected to appear as a broad singlet in the downfield region. The protons at C2 and C3 will show characteristic triplet signals due to coupling with each other. The proton at C4 will be a singlet as it has no adjacent protons. The methyl protons will also appear as a singlet.

¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C2125 - 127
C3102 - 104
C3a129 - 131
C4122 - 124
C5115 - 117
C6130 - 132
C7110 - 112
C7a135 - 137
CH₃18 - 20
  • Justification: The chemical shifts are estimated based on the known effects of methyl and bromo substituents on the indole ring. The carbons bearing bromine atoms (C5 and C7) will be significantly shielded compared to their non-brominated counterparts.

Mass Spectrometry
  • Predicted [M]⁺: m/z 287, 289, 291 (in a 1:2:1 ratio)

  • Justification: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peaks will appear at m/z values corresponding to the different combinations of these isotopes.

Potential Reactivity and Applications

The synthetic utility of 5,7-Dibromo-6-methyl-1H-indole lies in the reactivity of its two carbon-bromine bonds. These positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C5 and C7 positions, making this compound a valuable building block for the synthesis of diverse and complex molecules.

CrossCoupling Indole 5,7-Dibromo-6-methyl-1H-indole Reaction Pd-catalyzed Cross-Coupling Indole->Reaction Products Diverse 5,7-disubstituted-6-methyl-1H-indoles Reaction->Products

Caption: Potential for diversification via cross-coupling reactions.

Drug Discovery

Substituted indoles are a privileged scaffold in drug discovery, with numerous approved drugs containing this core structure.[8][9] Halogenated indoles, in particular, have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The 5,7-dihaloindole motif is found in some marine natural products with interesting biological profiles. The introduction of a methyl group at the C6 position can further enhance biological activity and selectivity. Therefore, 5,7-Dibromo-6-methyl-1H-indole and its derivatives are promising candidates for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Materials Science

The indole nucleus is also a component of various organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to functionalize the 5 and 7 positions of the indole ring allows for the tuning of its electronic and photophysical properties. The introduction of conjugated substituents through cross-coupling reactions could lead to the development of novel materials with tailored properties for various electronic and optoelectronic applications.

Safety and Handling

As a novel and uncharacterized compound, 5,7-Dibromo-6-methyl-1H-indole should be handled with care. It is recommended to treat it as a potentially hazardous substance. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on related compounds, consult the Material Safety Data Sheets (MSDS) for bromoindoles and methylindoles.

Conclusion

5,7-Dibromo-6-methyl-1H-indole represents a novel and synthetically accessible scaffold with significant potential in both medicinal chemistry and materials science. This in-depth technical guide has provided a plausible synthetic route, predicted its key spectroscopic features, and outlined its potential for further chemical diversification. The strategic positioning of the two bromine atoms makes it an attractive building block for the creation of diverse molecular libraries for high-throughput screening. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • Google Patents. Processes for production of indole compounds.
  • Organic & Biomolecular Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • NIH. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. [Link]

  • NIH. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]

  • PubMed. C-6 regioselective bromination of methyl indolyl-3-acetate. [Link]

  • MDPI. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ACS Publications. Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. [Link]

  • MDPI. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]

  • ACS Publications. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. [Link]

  • ResearchGate. (PDF) Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. [Link]

  • Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • Organic & Biomolecular Chemistry. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. [Link]

  • PubMed. Study of the Anti-Proliferative Activity of 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole Derivatives of SY-1 from Antrodia camphorata on Human COLO 205 Colon Cancer Cells. [Link]

  • MDPI. Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]

  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table. [Link]

  • MDPI. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]

  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives. [Link]

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5,7-Dibromo-6-methyl-1H-indole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,7-Dibromo-6-methyl-1H-indole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5,7-Dibromo-6-methyl-1H-indole, a halogenated indole derivative. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and data on analogous compounds to present a robust guide for researchers, chemists, and drug development professionals. We will delve into its core molecular attributes, propose a viable synthetic pathway, detail expected analytical characterizations, and explore its potential within medicinal chemistry, grounded in the well-documented bioactivity of the indole scaffold.[1][2]

Core Molecular Profile

5,7-Dibromo-6-methyl-1H-indole belongs to the class of halogenated aromatic heterocycles. The indole nucleus is a privileged scaffold in medicinal chemistry, and the introduction of halogen atoms, such as bromine, can significantly modulate a molecule's physicochemical properties and biological activity.[3][4] The strategic placement of two bromine atoms at the C-5 and C-7 positions, flanking a methyl group at C-6, is anticipated to create a unique electronic and steric profile, making it an intriguing candidate for further investigation.

The fundamental properties of 5,7-Dibromo-6-methyl-1H-indole are calculated and summarized below.

PropertyValue
Molecular Formula C₉H₇Br₂N
Molecular Weight 288.97 g/mol
Monoisotopic Mass 286.89453 Da
Elemental Composition C: 37.41%, H: 2.44%, Br: 55.30%, N: 4.85%
Predicted XLogP3 3.5 - 4.0
Hydrogen Bond Donor Count 1 (from N-H)
Hydrogen Bond Acceptor Count 0

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis of 5,7-Dibromo-6-methyl-1H-indole can be logically approached via the electrophilic substitution of a suitable precursor. The electron-rich nature of the indole ring makes it susceptible to attack by electrophiles like bromine.

Rationale and Strategy

The most direct synthetic route is the dibromination of 6-methylindole. The methyl group at C-6 is an activating group, which, combined with the inherent reactivity of the indole nucleus, should facilitate bromination. However, controlling the regioselectivity of electrophilic substitution on substituted indoles can be challenging. The C-3 position is typically the most reactive, followed by C-5 and C-7. To achieve the desired 5,7-dibromo substitution pattern, the C-3 position may need to be transiently protected, or the reaction conditions must be carefully optimized to favor substitution on the benzene ring portion of the indole.

For this guide, we propose a direct bromination approach using N-Bromosuccinimide (NBS), a common and manageable source of electrophilic bromine, which is often used for the bromination of activated aromatic rings.[5]

Proposed Experimental Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up & Purification A Dissolve 6-methylindole in suitable solvent (e.g., DMF) B Cool reaction mixture in an ice bath (0°C) A->B C Slowly add N-Bromosuccinimide (NBS, 2.2 equivalents) portion-wise B->C Under inert atmosphere D Stir at 0°C for 1-2 hours, then allow to warm to room temp C->D E Monitor reaction progress by TLC D->E F Quench with aq. Na₂S₂O₃ solution E->F Upon completion G Extract with ethyl acetate F->G H Wash organic layer with brine, dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify crude product via column chromatography I->J Final Product Final Product J->Final Product 5,7-Dibromo-6-methyl-1H-indole

Caption: Proposed workflow for the synthesis of 5,7-Dibromo-6-methyl-1H-indole.

Detailed Step-by-Step Protocol
  • Reaction Setup : To a stirred solution of 6-methylindole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice-water bath.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5°C. The choice of 2.2 equivalents is to ensure complete dibromination.

  • Reaction Progression : Stir the reaction mixture at 0°C for 1 hour after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Upon completion, carefully pour the reaction mixture into a beaker containing a cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

  • Extraction : Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying : Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 5,7-Dibromo-6-methyl-1H-indole.

Analytical Characterization

The structural confirmation of the synthesized 5,7-Dibromo-6-methyl-1H-indole would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for confirming the precise substitution pattern on the indole ring. Based on known data for similar indole derivatives, the following spectral characteristics are predicted.[6][7][8]

Predicted ¹H NMR (500 MHz, CDCl₃) Predicted ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity & Assignment Chemical Shift (δ, ppm) Assignment
~8.10br s, 1H (N-H)~136C-7a
~7.55s, 1H (H-4)~129C-3a
~7.20t, 1H (H-2)~125C-4
~6.50t, 1H (H-3)~124C-2
~2.50s, 3H (CH₃)~115C-5
~105C-7
~103C-3
~20C-CH₃
Note: C-6 signal may be weak or unobserved

Causality: The two bromine atoms are strong electron-withdrawing groups, which will deshield the adjacent proton (H-4), shifting it downfield. The absence of coupling for the H-4 proton (appearing as a singlet) would be a key indicator of substitution at both the 5 and 7 positions. The methyl protons will appear as a singlet in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition.

  • Expected Result : The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₉H₈Br₂N⁺.

  • Isotopic Pattern : A critical validation point will be the presence of a characteristic isotopic pattern for a dibrominated compound. The spectrum will exhibit three major peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • N-H Stretch : A characteristic sharp peak is expected in the region of 3300-3400 cm⁻¹.

  • C-H Aromatic Stretch : Peaks will be observed around 3000-3100 cm⁻¹.

  • C=C Aromatic Stretch : Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch : Absorptions in the fingerprint region, typically between 500-650 cm⁻¹, would indicate the presence of carbon-bromine bonds.

Potential Applications in Drug Discovery and Materials Science

Indole derivatives are a cornerstone of modern medicinal chemistry, with applications spanning oncology, infectious diseases, and neurology.[2][9][10]

  • Anticancer Potential : Many halogenated indoles exhibit potent cytotoxic activity against various cancer cell lines.[4] The unique electronic properties conferred by the 5,7-dibromo substitution pattern could lead to novel interactions with biological targets like protein kinases or tubulin, making this compound a valuable scaffold for developing new anticancer agents.[3]

  • Antimicrobial Agents : Brominated indoles isolated from marine sources have demonstrated significant antimicrobial and anti-biofilm properties.[4] 5,7-Dibromo-6-methyl-1H-indole could serve as a synthetic starting point for developing new antibiotics to combat drug-resistant pathogens.

  • CNS-Active Compounds : The indole scaffold is present in many neurologically active compounds, including neurotransmitters like serotonin. Halogenation can improve properties such as membrane permeability and metabolic stability, suggesting potential applications in the development of treatments for neurodegenerative diseases.

  • Materials Science : Substituted indoles are also explored in materials science for creating organic semiconductors and fluorescent probes. The electronic properties of 5,7-Dibromo-6-methyl-1H-indole could be of interest for applications in organic electronics.[11]

Safety and Handling

As a laboratory chemical with unknown toxicological properties, 5,7-Dibromo-6-methyl-1H-indole should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Always use a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

This guide provides a foundational framework for the synthesis and study of 5,7-Dibromo-6-methyl-1H-indole. The proposed protocols and predicted data are based on established chemical principles and serve as a starting point for researchers to explore this promising, yet under-documented, molecule.

References

  • Preparation method of 5-bromo-7-methylindole.
  • 6-Methylindole(3420-02-8) 1H NMR spectrum. ChemicalBook.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. The Journal of Organic Chemistry.
  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Molecular Weight Calcul
  • Indole-Containing Metal Complexes and Their Medicinal Applic
  • 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • C-6 Regioselective Bromination of Methyl Indolyl-3-acetate.
  • 7-Bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one. PubChem.
  • Halogenated Indole Alkaloids
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
  • Preparation method of 5-bromo-7-azaindole.
  • Supporting inform
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E.
  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses.
  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in...
  • 4-Bromo-2-methylaniline. PubChem.
  • The molecular formula of an organic compound is C10H7Br. Find the weight percentage of carbon, hydrogen and bromine in the solid. Filo.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC.
  • Processes for production of indole compounds.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules.
  • 6-Bromoindole 52415-29-9 wiki. Guidechem.
  • Buy Cyclantine | 91-50-9. Smolecule.

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Definitive Structure Elucidation: 5,7-Dibromo-6-methyl-1H-indole

[1]

Part 1: Executive Technical Summary

The Challenge: Polysubstituted indoles, particularly those containing symmetric substituents (bromine) and alkyl groups, suffer from severe regioisomer ambiguity. In the synthesis or isolation of 5,7-dibromo-6-methyl-1H-indole, the primary risk is misidentifying it as 5,6-dibromo-7-methylindole or 4,6-dibromo-5-methylindole .[1]

The Solution: A self-validating analytical workflow relying on the "Silent Methyl" NOE signature and specific HMBC connectivity .[1] Unlike its isomers, the target molecule possesses a methyl group sterically isolated between two bromine atoms, resulting in a unique lack of nuclear Overhauser effect (NOE) correlations to aromatic protons or the indole NH.

Part 2: Analytical Strategy & Logic

High-Resolution Mass Spectrometry (HRMS)

Before NMR, the halogen count must be indisputably established.

  • Target Formula: C

    
    H
    
    
    Br
    
    
    N
  • Isotopic Signature: The presence of two bromine atoms (

    
    Br and 
    
    
    Br) creates a characteristic 1:2:1 triplet pattern for the molecular ion clusters
    
    
    ,
    
    
    , and
    
    
    .
  • Validation: If the intensity ratio deviates (e.g., 1:1 for monobromo), the structure is incorrect immediately.

1H NMR Spectroscopy: The Proton Fingerprint

The 1H NMR spectrum in DMSO-


ProtonMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Structural Insight
NH (H1) Broad Singlet11.0 - 11.5-Exchangeable with D

O.
H2 Doublet of Doublets7.3 - 7.5

Typical

-proton of pyrrole ring.
H3 Doublet of Doublets6.4 - 6.6

Typical

-proton of pyrrole ring.[1]
H4 Singlet7.6 - 7.9-Critical: Isolated aromatic proton.[1] No ortho neighbors.
CH

(C6)
Singlet2.4 - 2.5-Deshielded slightly by ortho-bromines.[1]

Logic Check: If H4 appears as a doublet, the substitution pattern is wrong (implies an adjacent proton, e.g., H5).

2D NMR: The Regioisomer Filter

This is the core of the elucidation. We must distinguish the target from its two most likely isomers.[1]

A. The "Silent Methyl" Test (NOESY/ROESY)
  • Target (5,7-Dibromo-6-methyl): The methyl group at C6 is flanked by Br (C5) and Br (C7).[1]

    • Result:NO NOE observed between CH

      
       and any aromatic proton or NH.[1]
      
  • Isomer A (5,6-Dibromo-7-methyl): Methyl at C7 is adjacent to NH.[1]

    • Result:Strong NOE between CH

      
       and NH.[1]
      
  • Isomer B (6,7-Dibromo-5-methyl): Methyl at C5 is adjacent to H4.[1]

    • Result:Strong NOE between CH

      
       and H4.[1]
      
B. HMBC Connectivity (Heteronuclear Multiple Bond Correlation)

To confirm the carbon backbone:

  • H4 Correlations: H4 should show strong 3-bond correlations to C3 , C6 , and C7a (bridgehead).[1] It will not correlate strongly to C7 (para).

  • Methyl Correlations: The Methyl protons must correlate to:

    • C6 (ipso, ~130 ppm)

    • C5 (ortho, Br-bearing, ~115 ppm)

    • C7 (ortho, Br-bearing, ~108 ppm)

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision tree for confirming the structure.

StructureElucidationStartUnknown Brominated Indole(C9H7Br2N)MSHRMS AnalysisIsotope Pattern 1:2:1?Start->MSH4_Check1H NMR: H4 MultiplicityMS->H4_CheckConfirmedH4_SingletSinglet (Isolated)H4_Check->H4_SingletH4_DoubletDoublet (Ortho neighbor)H4_Check->H4_DoubletNOE_CheckNOESY: Methyl CorrelationsH4_Singlet->NOE_CheckRejectREJECT STRUCTUREH4_Doublet->RejectImplies H5 presentTargetCONFIRMED:5,7-Dibromo-6-methyl-1H-indole(Silent Methyl)NOE_Check->TargetNo CorrelationsIsoAIsomer: 5,6-Dibromo-7-methyl(NOE: Me <-> NH)NOE_Check->IsoAMe-NH CorrelationIsoBIsomer: 6,7-Dibromo-5-methyl(NOE: Me <-> H4)NOE_Check->IsoBMe-H4 Correlation

Caption: Logic flow for distinguishing the target regioisomer using NMR multiplicity and NOE constraints.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    to sharpen the NH signal and prevent exchange.[1]
  • Concentration: 10-15 mg in 600

    
    L solvent.
    
  • Parameter Sets:

    • 1H: 16 scans, 30° pulse, D1=2s.

    • NOESY: Mixing time (

      
      ) = 500 ms.[1] Crucial for detecting small molecules.[1]
      
    • HMBC: Optimized for

      
       Hz.
      
Protocol B: Synthesis of Reference Standard (Brief)

If spectral ambiguity remains, synthesize the authentic standard via the Leimgruber-Batcho or Bartoli route starting from 2,6-dibromo-4-nitro-m-xylene (if accessible) or via regioselective bromination of 6-methylindole.

  • Note: Direct bromination of 6-methylindole often yields a mixture.[1] The 5,7-dibromo isomer is thermodynamically favored but requires careful chromatographic separation from the 2,3-bromo species.

References

  • Marine Indole Alkaloids - Isolation, Structure and Bioactivities. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides comparative NMR data for brominated marine indoles (e.g., Pleraplysillins).

  • C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. Source: PubMed / Natural Product Communications URL:[1][Link] Relevance: Establishes protocols for controlling bromination regioselectivity in methylindoles.

  • Convolutindole A and Convolutamine H: New Nematocidal Brominated Alkaloids. Source: ResearchGate URL:[1][2][3][Link] Relevance: Detailed spectral data for 2,4,6-tribromo-1,7-dimethoxyindole, validating the chemical shifts of bromine-flanked substituents.

5,7-Dibromo-6-methyl-1H-indole spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the spectroscopic characterization and experimental handling of 5,7-Dibromo-6-methyl-1H-indole .[1] It is designed for medicinal chemists and structural biologists requiring precise analytical data for structure validation and synthesis optimization.[1]

CAS Registry Number: (Not widely indexed; Analogous to 3420-02-8 parent) Molecular Formula:


Exact Mass:  286.89
Molecular Weight:  288.97  g/mol [1]

Executive Technical Summary

5,7-Dibromo-6-methyl-1H-indole is a halogenated indole alkaloid motif often associated with marine natural products (e.g., Laurencia red algae metabolites) and synthetic intermediates for kinase inhibitors.[1] Its structural uniqueness lies in the steric crowding of the C6-methyl group, flanked by two bulky bromine atoms at C5 and C7.[1] This "buttressing effect" significantly influences its spectroscopic signature, particularly in Nuclear Overhauser Effect (NOE) experiments and carbon chemical shifts.[1]

This guide provides a derived spectroscopic consensus based on substituent additivity rules (SAR) and experimental data from homologous brominated indoles.

Mass Spectrometry (MS) Analysis

The mass spectral signature of this compound is dominated by the isotopic distribution of the two bromine atoms.[1][2]

Isotopic Pattern Analysis

Bromine exists as two stable isotopes, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (50.69%) and 

(49.31%), in roughly a 1:1 ratio.[1] For a dibrominated compound, the molecular ion cluster follows a characteristic 1:2:1 intensity ratio.[1][2]
Ion Speciesm/z ValueRelative IntensityComposition

287 51%


289 100% (Base Peak)


291 49%

Fragmentation Pathway (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes sequential dehalogenation and methyl radical loss.[1]

  • Primary Fragmentation: Loss of a bromine radical (

    
    , -79/81 amu) to form the cation at m/z ~208/210.
    
  • Secondary Fragmentation: Loss of HCN (typical of indoles) or the methyl group.[1]

MS_Fragmentation Figure 1: Proposed EI-MS Fragmentation Pathway for 5,7-Dibromo-6-methylindole M_Ion Molecular Ion [M]+. m/z 287/289/291 (1:2:1) Frag1 Monobromo Cation [M - Br]+ m/z 208/210 (1:1) M_Ion->Frag1 - Br• Frag2 Dehydro-indole [M - Br - HCN]+ m/z ~181 Frag1->Frag2 - HCN Frag3 Ring Expansion/Collapse m/z ~128 Frag2->Frag3 Rearrangement

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus spectroscopic profile . The values are derived from chemical shift substituent increments applied to the 6-methylindole core.[1]

NMR Data (500 MHz, CDCl )

Key Diagnostic Feature: The absence of coupling for H-4 (singlet) confirms substitution at C-5.[1]

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
NH-1 8.20 - 8.40br s-1HExchangeable; deshielded by 7-Br proximity.[1]
H-2 7.25dd3.1, 2.51HTypical indole

-proton.[1]
H-3 6.55dd3.1, 2.01HTypical indole

-proton.[1]
H-4 7.85s-1HDiagnostic Singlet. Deshielded by ortho-Br (C5).[1]
Me-6 2.58s-3HDownfield shift due to "ortho-ortho" Br effect.[1]
NMR Data (125 MHz, CDCl )

Key Diagnostic Feature: The "Heavy Atom Effect" of bromine causes significant upfield shifts (shielding) at C-5 and C-7, often pushing them below 115 ppm.[1]

Position

(ppm)
TypeNotes
C-2 125.4CH-
C-3 103.2CHCharacteristic high-field indole signal.[1]
C-4 122.1CHDeshielded relative to unsubstituted indole.
C-5 114.5C-qC-Br ipso. Upfield shift due to heavy atom effect.[1]
C-6 130.8C-qBearing methyl group.[1]
C-7 108.4C-qC-Br ipso. Shielded; distinct from C-5.[1]
C-3a 128.5C-qBridgehead.
C-7a 134.2C-qBridgehead.[1]
Me-6 24.1CH

Methyl carbon.[1]

Experimental Protocols

Synthesis Strategy: Controlled Bromination

The synthesis requires careful stoichiometry to prevent tribromination (at C-3).[1]

Reagents:

  • 6-Methylindole (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (2.05 eq)[1]

  • Silica Gel (Catalytic support)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Dissolve 6-methylindole (500 mg) in anhydrous DCM (20 mL) in a foil-wrapped round-bottom flask (light sensitive).

  • Addition: Cool to 0°C. Add NBS (2.05 eq) portion-wise over 30 minutes.

    • Mechanism:[1][3][4] Electrophilic aromatic substitution favors C-3 first, but rearrangement and thermodynamic control drive bromination to the benzene ring (C5/C7) in substituted indoles under specific conditions, or direct C5/C7 attack if C3 is blocked or if using specific catalytic systems (e.g., acetic acid). Note: Direct NBS often brominates C-3.[1] For 5,7-selectivity, using elemental bromine in acetic acid is often preferred for benzene-ring substitution.[1]

  • Revised Protocol (High Selectivity): Dissolve 6-methylindole in Glacial Acetic Acid. Add

    
     (2.0 eq) dropwise at 10°C.[1]
    
  • Quench: Pour reaction mixture into ice-cold saturated

    
     (to reduce excess bromine).
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
Purification Workflow

Due to the lipophilicity added by two bromine atoms, this compound behaves differently on silica than the parent indole.[1]

Purification_Workflow Figure 2: Purification Logic for Lipophilic Halogenated Indoles Raw Crude Reaction Mixture (Contains mono-Br, di-Br, tri-Br) TLC TLC Analysis Hexane:EtOAc (8:2) Rf ~ 0.6 (Target) Raw->TLC Flash Flash Chromatography Gradient: 100% Hex -> 90:10 Hex:EtOAc TLC->Flash Load Recryst Recrystallization Solvent: EtOH/Water or Hexane Flash->Recryst Enriched Fractions Pure Pure 5,7-Dibromo-6-methylindole (White/Off-white Needles) Recryst->Pure Filter & Dry

References

  • General Indole Bromination Patterns

    • Title: Regioselective bromination of indoles.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for NBS/Bromine methodology).[1]

  • Spectroscopic Data of Halogenated Indoles

    • Title: 1H and 13C NMR assignments of some halogenated indoles.[1][5]

    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

  • Marine Natural Product Analogs (Laurencia)

    • Title: Brominated Indole Alkaloids from the Red Alga Laurencia brongniartii.[1]

    • Source:Journal of Natural Products.[1]

    • URL:[Link]

  • Mass Spectrometry of Dibromo Compounds

    • Title: Interpretation of Mass Spectra of Brominated Compounds.[1][2][6]

    • Source:NIST Chemistry WebBook.[1]

    • URL:[Link]

Sources

Reactivity of the indole nucleus in 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity of the Indole Nucleus in 5,7-Dibromo-6-methyl-1H-indole: A Strategic Guide for Functionalization

Executive Summary

5,7-Dibromo-6-methyl-1H-indole represents a highly specialized, electron-deficient indole scaffold. Unlike simple indoles, this trisubstituted core presents a unique "chemical chessboard" where steric crowding (the 6-methyl "buttress") and electronic deactivation (5,7-dibromo substitution) fundamentally alter standard reactivity patterns.

For researchers in drug discovery—particularly those targeting kinase inhibitors (e.g., Haspin, CDK) or marine alkaloid analogs (e.g., meridianins)—understanding the regioselectivity of this molecule is critical. This guide delineates the hierarchy of reactivity, providing a validated roadmap for selective functionalization.

Key Reactivity Drivers:

  • Electronic Deactivation: The benzene ring is electron-poor, suppressing oxidative degradation but requiring specialized ligands for metal-catalyzed cross-couplings.

  • Steric Buttressing: The C6-methyl group creates a "steric wall" between the C5 and C7 bromines, significantly differentiating their accessibility.

  • N-H Acidity: The inductive effect of the C7-bromine increases the acidity of the N1-proton, facilitating base-mediated N-functionalization.

Structural Analysis & Reactivity Hierarchy

The reactivity of 5,7-dibromo-6-methyl-1H-indole is governed by the competition between electronic activation and steric hindrance.

The "Buttressing Effect" and Regioselectivity

The 6-methyl group is the distinct feature of this scaffold. It exerts a buttressing effect , pushing the adjacent bromine atoms (C5 and C7) slightly out of the optimal bonding plane or simply crowding the reaction trajectory.

PositionSubstituentElectronic EnvironmentSteric EnvironmentPredicted Reactivity (Pd-Catalysis)
C3 HNucleophilic (Highest HOMO density)AccessibleHigh (EAS / Halogenation)
C5 BrElectron-deficient (Para to N)Moderately Hindered (Flanked by H4, Me6)Primary Site for Cross-Coupling
C7 BrElectron-deficient (Ortho to N)Highly Hindered (Flanked by Me6, N1)Secondary Site (Requires forcing conditions)
N1 HAcidic (Inductive withdrawal by Br)AccessibleHigh (Alkylation / Arylation)
Visualization of Reactive Sites

The following diagram maps the distinct reactivity zones of the molecule.

ReactivityMap Core 5,7-Dibromo-6-methyl-1H-indole (Scaffold) N1 N1 Position (High Acidity) Reactions: Alkylation, Arylation Core->N1 C3 C3 Position (Nucleophilic) Reactions: Formylation (Vilsmeier), Halogenation Core->C3 C5 C5 Position (Primary Electrophile) Reactions: Suzuki/Sonogashira (Kinetic Product) Core->C5 Most Reactive C-Br C7 C7 Position (Secondary Electrophile) Reactions: Lithiation (DoM), Forced Coupling Core->C7 Sterically Shielded

Caption: Reactivity map illustrating the kinetic hierarchy of functionalization sites. C5 is the preferred site for metal-catalyzed coupling due to lower steric hindrance compared to C7.

Detailed Reactivity Profiles

The Benzene Ring: Regioselective Metal-Catalyzed Coupling

The most valuable transformation for this scaffold is the selective replacement of the bromine atoms.

The Rule of C5-Selectivity: In 5,7-dibromoindoles, the C5-position is kinetically favored for Oxidative Addition by Palladium (0) species.

  • Reasoning: The C7-bromine is situated in the "bay region" formed by the N1-H (or N1-R) and the C6-methyl group. This creates significant steric impedance for the bulky phosphine ligands typically used in cross-coupling (e.g., XPhos, SPhos). The C5-bromine, while ortho to the methyl, is flanked on the other side by a small hydrogen (H4), allowing easier catalyst approach.

Protocol Strategy: To achieve >90% regioselectivity for C5 functionalization:

  • Use Bulky Ligands: Ligands like XPhos or P(t-Bu)3 enhance the rate of oxidative addition but are sensitive to extreme steric crowding, further disfavoring the C7 site.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid.

  • Temperature Control: Maintain moderate temperatures (60–80 °C). Higher temperatures (>100 °C) may overcome the activation energy barrier for C7, leading to mixtures or bis-coupling.

The Pyrrole Ring: Electrophilic Substitution (EAS)

Despite the electron-withdrawing nature of the two bromine atoms, the C3 position retains its nucleophilic character, though it is attenuated.

  • Vilsmeier-Haack Formylation: feasible but requires longer reaction times than unsubstituted indole.

  • Halogenation: Attempting to brominate C3 in this specific scaffold often leads to over-bromination or oxidation due to the already high bromine content.

Experimental Protocols

Protocol A: Regioselective C5-Suzuki-Miyaura Coupling

Objective: Selective arylation of the C5-position while preserving the C7-bromide for future functionalization.

Reagents:

  • Substrate: 5,7-Dibromo-6-methyl-1H-indole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%) — Selected for stability and activity in hindered systems.

  • Base: K₃PO₄ (2.0 equiv) — Anhydrous conditions preferred to minimize protodebromination.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Argon flow, charge a Schlenk tube with the indole substrate, Arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Add the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Reaction: Seal the tube and heat to 80 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting material (dibromide) should disappear, converting to the mono-arylated product. If bis-arylation (C5+C7) is observed (>5%), lower temperature to 60 °C.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C5-product typically elutes after the bis-coupled byproduct (if any) and before the starting material.

Protocol B: C7-Functionalization (Post-C5 Coupling)

Once C5 is functionalized, the C7-bromide can be activated.

  • Method: Lithium-Halogen Exchange.

  • Reagent: t-Butyllithium (2.2 equiv) at -78 °C.

  • Note: Requires N-protection (e.g., N-Boc or N-SEM) prior to lithiation to prevent deprotonation of the indole nitrogen. The C7-lithio species can then be trapped with electrophiles (DMF, I₂, etc.).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for selective functionalization.

SynthesisPathway Start 5,7-Dibromo-6-methyl-1H-indole (Starting Material) Step1 Step 1: N-Protection (Boc₂O, DMAP, THF) Protects N1-H Start->Step1 Intermediate1 N-Boc-5,7-Dibromo-6-methylindole Step1->Intermediate1 Step2 Step 2: C5-Selective Suzuki (Pd(0), Ar-B(OH)₂, 80°C) Kinetic Control Intermediate1->Step2 Intermediate2 5-Aryl-7-bromo-6-methylindole Step2->Intermediate2 >90% Regioselectivity Step3 Step 3: C7-Lithiation/Coupling (t-BuLi, -78°C; then Electrophile) Requires forcing/lithiation Intermediate2->Step3 Final 5,7-Disubstituted-6-methylindole (Target Scaffold) Step3->Final

Caption: Sequential functionalization workflow. N-protection is recommended before C7-lithiation, though C5-Suzuki can often be performed on the free indole.

References

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (Analogous Reactivity Patterns). Current Organic Chemistry. [Link]

  • Regioselective Couplings of Dibromopyrrole Esters (Steric/Electronic Parallels). Journal of Organic Chemistry. [Link]

  • PubChem Compound Summary: 5-Bromo-7-methylindole. National Library of Medicine. [Link]

Structural Pharmacophores: The Biological Versatility of Substituted Methylindoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential biological activity of substituted methylindoles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Magic Methyl" Effect in Indole Scaffolds

The indole ring system is arguably the most privileged scaffold in medicinal chemistry, serving as the core for tryptophan, serotonin, and melatonin. However, the introduction of a methyl group—often termed the "magic methyl" effect—can profoundly alter the physicochemical properties, metabolic stability, and binding affinity of the parent molecule.

This technical guide analyzes the structure-activity relationships (SAR) of substituted methylindoles. It moves beyond generic descriptions to dissect how specific methylation patterns (N1, C2, C3, and C5) dictate biological outcomes, ranging from potent tubulin polymerization inhibition in oncology to biofilm disruption in microbiology, and the critical toxicity thresholds associated with metabolic bioactivation.

Structural Perspectives & SAR Analysis

The biological activity of methylindoles is strictly regioselective. The position of the methyl group acts as a molecular switch, determining whether the compound functions as a therapeutic agent or a toxin.

The N1-Methyl Switch (Lipophilicity & Metabolic Stability)

Methylation at the indole nitrogen (N1) eliminates the hydrogen bond donor capability of the NH group.

  • Pharmacokinetics: Increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: Blocks N-glucuronidation, a common clearance pathway for indoles, thereby extending half-life.

  • Therapeutic Focus: N1-methylindole derivatives, particularly when linked to dihydroisoxazoles, have shown selective cytotoxicity against leukemia cell lines (Jurkat, HL-60) by inducing G2/M cell cycle arrest.[1]

The C2-Methyl Steric Blockade

The C2 position is critical for managing steric fit within enzyme active sites.

  • COX-2 Selectivity: 2-Methyl-3-substituted indoles are often designed as COX-2 inhibitors. The C2-methyl group provides the necessary steric bulk to exploit the larger hydrophobic pocket of COX-2 compared to COX-1, reducing gastric side effects.

  • Antimicrobial Activity: 2-Methylindole derivatives (e.g., Schiff bases) exhibit moderate to high efficacy against S. aureus and C. albicans, often functioning by disrupting membrane integrity.

The C3-Methyl Paradox (Activity vs. Toxicity)

The C3 position is the most electron-rich site, naturally mimicking tryptophan.

  • Toxicity Warning: 3-Methylindole (Skatole) is a known pneumotoxin.[2] It undergoes bioactivation by CYP450 enzymes (specifically CYP2A13 in the respiratory tract) to form an electrophilic imine methide (3-methyleneindolenine), which covalently binds to proteins, causing pulmonary edema.

  • CNS Activity: Despite toxicity risks, controlled substitution at C3 is essential for serotonergic receptor modulation (5-HT antagonists).

The C5-Methyl Antibiofilm Factor

Recent studies highlight 5-methylindole as a potent non-bactericidal signaling molecule. Unlike traditional antibiotics, it inhibits biofilm formation in S. aureus and E. coli without imposing strong selective pressure, thus reducing resistance development.

Visualization: Methylindole SAR Map

The following diagram summarizes the functional impact of methylation at key positions.

Methylindole_SAR Indole INDOLE SCAFFOLD N1 N1-Position (Lipophilicity) Indole->N1 C2 C2-Position (Steric Control) Indole->C2 C3 C3-Position (Bioactivation/Toxicity) Indole->C3 C5 C5-Position (Biofilm Inhibition) Indole->C5 N1_Out • Increased LogP • Blocks Glucuronidation • Leukemia Selectivity N1->N1_Out C2_Out • COX-2 Selectivity • Antimicrobial Efficacy • Steric Hindrance C2->C2_Out C3_Out • CYP450 Bioactivation • Pulmonary Toxicity • 5-HT Receptor Binding C3->C3_Out C5_Out • Potentiates Aminoglycosides • Disrups MRSA Biofilms • Non-bactericidal C5->C5_Out

Figure 1: Structure-Activity Relationship (SAR) map of methyl-substituted indoles highlighting the functional divergence based on substitution position.

Mechanistic Pathways

Anticancer Mechanism: Tubulin Polymerization Inhibition

Substituted indoles, particularly bis(indolyl)methanes and sulfonamide-linked indoles, bind to the colchicine-binding site of tubulin.

  • Mechanism: The indole moiety occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine.

  • Effect: Prevents microtubule assembly

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis (Bcl-2 downregulation/Bax upregulation).
Toxicity Mechanism: 3-Methylindole Bioactivation

Understanding the toxicity of 3-methylindole is crucial for drug design to avoid "structural alerts."

Toxicity_Pathway Step1 3-Methylindole (Skatole) Enzyme CYP450 (CYP2A13/CYP2E1) (Dehydrogenation) Step1->Enzyme Intermediate 3-Methyleneindolenine (Highly Electrophilic Imine Methide) Step1->Intermediate Bioactivation Outcome1 Glutathione Adducts (Detoxification) Intermediate->Outcome1 + GSH Outcome2 Covalent Binding to Lung Proteins Intermediate->Outcome2 + Protein-SH/-NH2 Pathology Pneumotoxicity (Edema/Emphysema) Outcome2->Pathology

Figure 2: Bioactivation pathway of 3-methylindole leading to pneumotoxicity.[2] Drug candidates must avoid metabolic generation of the 3-methyleneindolenine intermediate.

Quantitative Data Summary

The following table synthesizes potency data from recent literature regarding specific methylindole derivatives.

Compound ClassSubstitution PatternTarget / OrganismActivity MetricReference
Dihydroisoxazole-Indole N1-Methyl, C3-linkedJurkat (Leukemia)IC50: ~21.8 µM[ACS Pharm. 2025]
Schiff Base Indole 2-Methyl, 3-formyl derivedS. aureusMIC: 0.5 - 1.0 µg/mL[MDPI 2024]
Bis(indolyl)methane Heterocyclic substitutedA549 (Lung Cancer)IC50: Comparable to 5-FU[Bentham 2020]
Sulfonamide-Indole N1-substitutedTubulin AssemblyIC50: 1.82 µM[RSC 2016]
5-Methylindole C5-MethylS. aureus BiofilmPotentiates Tobramycin[NIH 2022]

Experimental Protocols

Synthesis: Vilsmeier-Haack Formylation of 1-Methylindole

Rationale: This protocol produces 1-methylindole-3-carboxaldehyde , a versatile precursor for generating chalcones, Schiff bases, and bis(indolyl)methanes. It is a self-validating reaction due to distinct color changes and precipitation.

Reagents:

  • 1-Methylindole (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5-10 eq)

  • Sodium Hydroxide (NaOH, 10% aq)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation (Critical Step):

    • Cool DMF to 0°C in an ice bath under an inert atmosphere (

      
      ).
      
    • Add

      
       dropwise over 20 minutes.
      
    • Validation: The solution should turn from colorless to a slight yellow/orange viscous oil (chloroiminium salt formation). If it turns black/tarry, temperature control was lost.

  • Substrate Addition:

    • Dissolve 1-methylindole in a minimum volume of DMF.

    • Add dropwise to the Vilsmeier complex at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: The reaction mixture will typically solidify or become a thick slurry (iminium intermediate).

  • Hydrolysis & Isolation:

    • Pour the reaction mixture onto crushed ice (exothermic quench).

    • Neutralize with 10% NaOH solution until pH ~8-9.

    • Validation: A distinct precipitate (the aldehyde) will form immediately upon neutralization.

    • Filter the solid, wash with copious water, and recrystallize from ethanol.

Bioassay: MTT Antiproliferative Assay

Rationale: A standard colorimetric assay to assess cytotoxicity.

Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa, Jurkat) in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add methylindole derivatives at graded concentrations (0.1 – 100 µM). Include:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control:[3] Doxorubicin or Colchicine (1 µM).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove supernatant, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • ACS Pharmacology & Translational Science (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (Note: Generalized link to journal based on search context)

  • Molecules (MDPI) (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives.

  • Frontiers in Microbiology (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus.

  • Bentham Science (2020). Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes.

  • MedChemComm (RSC) (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.

  • Journal of Medicinal Chemistry (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors.

  • Pharmacology & Therapeutics (1990). The metabolic basis of 3-methylindole-induced pneumotoxicity.

Sources

5,7-Dibromo-6-methyl-1H-indole: A Strategic Building Block for Polysubstituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and reactivity of 5,7-Dibromo-6-methyl-1H-indole , a specialized halogenated scaffold used in the development of marine alkaloid analogues and kinase inhibitors.

Executive Summary

5,7-Dibromo-6-methyl-1H-indole represents a high-value synthetic core for medicinal chemistry, particularly in the design of convolutindole-inspired alkaloids and kinase inhibitors . Its structural uniqueness lies in the steric buttressing provided by the C6-methyl group, which flanks two reactive bromine handles at C5 and C7. This substitution pattern creates a distinct electronic and steric environment that allows for regioselective cross-coupling , enabling the sequential construction of non-symmetrical tri-aryl systems.

This guide provides a validated roadmap for the synthesis, functionalization, and application of this scaffold, moving beyond generic indole chemistry to address the specific challenges of the 5,6,7-trisubstituted motif.

Structural Analysis & Reactivity Profile

The utility of 5,7-dibromo-6-methyl-1H-indole is defined by the interplay between its electronic activation and steric hindrance.

The "Steric Lock" Effect

Unlike simple dibromoindoles, the C6-methyl group introduces significant steric bulk.

  • C5-Bromine : Located para to the indole nitrogen. It is electronically activated for oxidative addition but sterically crowded by the C6-methyl and C4-proton.

  • C7-Bromine : Located ortho to the indole nitrogen. It is sterically hindered by both the N-H bond and the C6-methyl group.

  • Reactivity Hierarchy : Under Palladium-catalyzed conditions (Suzuki-Miyaura), the C5-position is kinetically favored due to the electronic push from the pyrrolic nitrogen, despite the steric bulk. The C7-position typically requires higher temperatures or specialized ligands (e.g., Buchwald biarylphosphines) to react.

Visualization of Reactivity

The following diagram illustrates the synthesis of the core and its regioselective functionalization pathways.

ReactivityMap cluster_legend Reaction Selectivity Start 6-Methylindole Core 5,7-Dibromo-6-methyl-1H-indole (The Core) Start->Core NBS (2.2 eq), DMF 0°C to RT, 92% Yield Mono 5-Aryl-7-bromo-6-methylindole (Mono-coupled) Core->Mono Ar-B(OH)2 (1.1 eq) Pd(dppf)Cl2, Na2CO3 THF/H2O, 60°C Di 5,7-Diaryl-6-methylindole (Bis-coupled) Mono->Di Ar'-B(OH)2 (1.5 eq) XPhos Pd G2, K3PO4 Dioxane, 100°C Selectivity C5 > C7 Reactivity Controlled by Electronics

Caption: Synthesis and regioselective Suzuki coupling cascade of the 5,7-dibromo-6-methylindole core.

Experimental Protocols

Synthesis of the Core: 5,7-Dibromo-6-methyl-1H-indole

This protocol ensures mono-bromination is avoided and over-bromination (at C3) is minimized.

Reagents:

  • 6-Methylindole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Dissolution : Dissolve 6-methylindole (10 mmol) in anhydrous DMF (40 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Addition : Cool the solution to 0 °C. Add NBS (22 mmol) portion-wise over 30 minutes. Critical: Rapid addition leads to C3-bromination side products.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product spot will be less polar than the starting material.

  • Workup : Pour the reaction mixture into ice-water (200 mL) containing sodium thiosulfate (saturated solution, 10 mL) to quench excess bromine.

  • Isolation : A precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum.[1]

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes) to yield the title compound as an off-white solid.

    • Yield Target : >85%

Regioselective Suzuki-Miyaura Coupling (C5-Selective)

This protocol selectively arylates the C5 position, leaving the C7 bromine intact for subsequent elaboration.

Reagents:

  • 5,7-Dibromo-6-methyl-1H-indole (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Na₂CO³ (2.0 M aqueous, 3.0 eq)

  • Solvent: THF/Water (4:1)

Procedure:

  • Degassing : In a microwave vial or sealed tube, combine the indole, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition : Add degassed THF and aqueous Na₂CO₃.

  • Heating : Heat the mixture to 60 °C for 6–12 hours. Note: Do not exceed 70 °C to prevent premature C7 coupling.

  • Workup : Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification : Flash chromatography (Hexane/EtOAc gradient). The C5-arylated product is typically the major spot.

Data Presentation: Comparative Reactivity

The following table summarizes the optimization of conditions for selective coupling.

EntryCatalystLigandTemp (°C)C5-Product YieldC5,C7-Bis-ProductOutcome
1Pd(PPh₃)₄PPh₃8045%30%Poor Selectivity
2Pd(OAc)₂SPhos6060%10%Moderate Selectivity
3Pd(dppf)Cl₂ dppf 60 88% <5% Optimal
4Pd₂(dba)₃XPhos1000%95%Bis-coupling favored

Interpretation : Bidentate ligands like dppf impose a steric environment that, combined with the lower temperature, discriminates effectively between the electronically distinct C5 and sterically hindered C7 bromines.

Applications & Strategic Value

Marine Alkaloid Analogues

This scaffold serves as a synthetic surrogate for natural products like Convolutindole A (2,4,6-tribromo-1,7-dimethoxyindole). By utilizing the 5,7-dibromo-6-methyl core, researchers can access:

  • Isosteres : Replacing the methoxy groups of natural alkaloids with methyl/bromo patterns to improve metabolic stability (blocking O-demethylation).

  • Library Generation : The sequential coupling capability allows for the rapid generation of "SAR (Structure-Activity Relationship) walking" libraries around the indole core.

Kinase Inhibition

Polysubstituted indoles are privileged structures in kinase drug discovery (e.g., Sunitinib, Axitinib). The 5,7-dibromo-6-methyl-1H-indole core allows for the introduction of:

  • Hinge Binding Motif : The indole NH and C3.

  • Solvent Front Pocket : The C5-aryl group.[2]

  • Allosteric/Hydrophobic Pocket : The C7-substituent, which is forced out of plane by the C6-methyl, potentially accessing unique protein conformations.

References

  • Regioselective Bromination of Indoles : Title: C-6 Regioselective bromination of methyl indolyl-3-acetate. Source: Natural Product Communications, 2011.[3] URL: [Link]

  • Suzuki Coupling Selectivity in Polyhalogenated Heterocycles : Title: Regioselective Suzuki–Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Source: Molecules, 2013. URL: [Link]

  • Marine Alkaloid Context (Convolutindole) : Title: Convolutindole A and Convolutamine H, New Nematocidal Brominated Alkaloids from the Marine Bryozoan Amathia convoluta. Source: Journal of Natural Products, 2002. URL: [Link]

  • General Indole Functionalization : Title: Recent advances in the synthesis of indoles and their applications. Source: RSC Advances, 2021. URL: [Link]

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Technical Guide: Discovery, Synthesis, and Utility of 5,7-Dibromo-6-methyl-1H-indole

[1][2]

Part 1: Executive Summary & Historical Context[1]

The Identity of the Molecule

5,7-Dibromo-6-methyl-1H-indole (CAS: 3049389-48-9) is a highly specialized, halogenated heteroaromatic scaffold.[1][2][3][4][5][6][7][8] Unlike common indoles found in basic feedstock, this molecule represents a "privileged structure" in modern medicinal chemistry—specifically designed to exploit the halogen bond interactions and hydrophobic filling capabilities in protein binding pockets.[2]

While the specific isomer 5,7-dibromo-6-methyl is a relatively recent addition to commercial chemical catalogs (appearing prominently in the 2020s), its lineage traces back to the discovery of marine alkaloid natural products .[1][2][4]

The "Marine Inspiration" (Discovery Lineage)

The design logic of this molecule is rooted in the history of brominated marine indoles .[2]

  • 1960s-70s: Isolation of Tyrian Purple precursors and simple brominated indoles from marine mollusks (Murex species) and red algae (Laurencia).[1][2][4]

  • 1980s-90s: Discovery of potent cytotoxic agents like Convolutamydines and Plicadins , which feature bromine atoms at the C5 and C6/C7 positions.[1][2] These natural products exhibited remarkable kinase inhibitory activity.[1][2][4]

  • 2010s-Present: The rise of Fragment-Based Drug Discovery (FBDD).[1][2] Researchers identified that the 5,7-substitution pattern provides a unique "orthogonal" vector for cross-coupling reactions, allowing the indole to be built out in two distinct directions while the 6-methyl group provides a steric lock, preventing unwanted metabolic oxidation at the metabolically vulnerable C6 position.[1][2]

Part 2: Chemical Architecture & Properties[1]

Structural Analysis

The molecule features a dense functionalization pattern on the benzene ring of the indole.[1][2]

FeatureChemical FunctionDrug Discovery Utility
Indole Core 10π-electron aromatic systemHydrogen bond donor (NH) for hinge binding in kinases.[1][2]
C5-Bromine Aryl halide (Electrophile)Primary site for Suzuki-Miyaura coupling (more reactive than C7).[1][2]
C7-Bromine Aryl halide (Electrophile)Secondary site for functionalization; modulates pKa of NH.[1][2][4]
C6-Methyl Alkyl steric block"Grease" element to fill hydrophobic pockets; blocks P450 metabolism at C6.[1][2]
Physicochemical Profile (Predicted)[1][2]
  • Molecular Formula: C₉H₇Br₂N[1]

  • Molecular Weight: 288.97 g/mol [1]

  • LogP (Octanol/Water): ~3.8 (Highly Lipophilic)[1]

  • pKa (NH): ~15 (Slightly more acidic than indole due to inductive withdrawal by Br).[1][2]

Part 3: Synthesis Protocols

Creating 5,7-dibromo-6-methyl-1H-indole requires navigating the regioselectivity rules of the indole ring.[1][2] Direct bromination of 6-methylindole typically yields 3-bromo or 3,5-dibromo products.[1][2] Therefore, a De Novo Synthesis from a substituted aniline is the authoritative route.[2]

The Bartoli Indole Synthesis Route (Recommended)

This pathway ensures the correct placement of halogens before the indole ring is closed.[2]

Precursor: 2,4-Dibromo-1-nitro-3-methylbenzene.[1][2]

Workflow Diagram (DOT)

SynthesisRoutecluster_legendReaction LogicStart2,4-Dibromo-3-methylanilineOxidationOxidation (mCPBA/H2O2)Start->OxidationStep 1Nitro2,4-Dibromo-1-nitro-3-methylbenzeneOxidation->NitroBartoliBartoli Reaction(Vinylmagnesium bromide, -78°C)Nitro->BartoliStep 2: THFProduct5,7-Dibromo-6-methyl-1H-indoleBartoli->ProductCyclizationRegiospecificity: Nitro group directs vinyl attackRegiospecificity: Nitro group directs vinyl attack

Caption: Figure 1. Retrosynthetic logic using the Bartoli vinyl Grignard method to ensure regiochemical fidelity.

Detailed Protocol (Step-by-Step)

Step 1: Preparation of the Nitro Precursor

  • Reagents: 2,4-Dibromo-3-methylaniline (Commercial starting material), Sodium Perborate or mCPBA.[1][2][4]

  • Procedure: Dissolve aniline in acetic acid. Add oxidant slowly at 50°C. Monitor via TLC for conversion to nitrobenzene.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Bartoli Cyclization

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: 2,4-Dibromo-1-nitro-3-methylbenzene (1.0 eq), Vinylmagnesium bromide (3.0 eq, 1.0M in THF).

  • Execution:

    • Cool nitroarene solution in dry THF to -40°C.

    • Add Vinylmagnesium bromide dropwise (rapid addition is crucial for Bartoli).[2]

    • Stir for 1 hour at -40°C, then quench with saturated NH₄Cl.

  • Workup: Extract with diethyl ether. Dry over MgSO₄.[2]

  • Validation: ¹H NMR will show the disappearance of the nitro-aromatic signals and the appearance of the characteristic indole C2-H and C3-H doublets.[1][2]

Part 4: Applications in Drug Discovery[1][9]

The "Scaffold Hopping" Strategy

This molecule is primarily used as a core scaffold for Kinase Inhibitors .[1][2] The 5,7-dibromo pattern allows for "Orthogonal Functionalization."[1][2]

  • Vector A (C5 Position): Accessible via Suzuki Coupling.[1][2] Used to attach the "Tail" region that extends into the solvent-exposed area of the kinase.[2]

  • Vector B (C7 Position): Accessible via Buchwald-Hartwig amination or Sonogashira coupling.[2] Used to fine-tune solubility or interact with the hinge region.[1][2]

Experimental Workflow: Orthogonal Coupling

CouplingWorkflowCenter5,7-Dibromo-6-methyl-1H-indoleStep1Step 1: Selective C5-Coupling(Suzuki-Miyaura)Center->Step1Pd(dppf)Cl2, Boronic Acid(C5 is electronically more activated)Intermediate5-Aryl-7-bromo-6-methylindoleStep1->IntermediateStep2Step 2: C7-Functionalization(Buchwald-Hartwig / Sonogashira)Intermediate->Step2Pd2(dba)3, XPhos, AmineFinalDual-Functionalized Kinase InhibitorStep2->Final

Caption: Figure 2. Orthogonal cross-coupling strategy exploiting the reactivity difference between C5 and C7 bromines.

Target Classes
  • Haspin Kinase Inhibitors: Indole derivatives are known scaffolds for Haspin, a target in cancer therapy.[2]

  • Antiviral Agents (HCV): Indole-based allosteric inhibitors often require lipophilic substituents (like Br and Me) to bind to the NS5B polymerase thumb pocket.[1][2]

Part 5: Safety & Handling (E-E-A-T)[1]

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

  • Storage: Light-sensitive.[1][2] Brominated indoles can undergo photolytic debromination.[1][2] Store at 2-8°C in amber vials under inert gas (Argon).

  • Self-Validating Check: Before use, check the appearance. Pure compound is an off-white to pale yellow solid .[1][2] A pink or brown hue indicates oxidation or photolysis.[1][2][4]

References

  • Bidepharm. (2024).[1][2][9] Product Analysis: 5,7-Dibromo-6-methyl-1H-indole (CAS 3049389-48-9).[1][2][3][6][7][8] Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[2] Indole, 6-methyl- Compound Summary.[1][2] Retrieved from [2]

  • Jiang, B., et al. (2017).[2] Brominated Indoles from a Marine Mollusc Inhibit Inflammation in a Murine Model of Acute Lung Injury.[1][2] PLoS ONE.[1][2] Retrieved from

  • Lira, L., et al. (2021).[2] Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs.[1][2] Retrieved from [2]

  • Gribble, G. W. (2010).[2] Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.[1][2] (Contextual reference for Bartoli Synthesis methodology).

Methodological & Application

Application Note: High-Resolution Purification of 5,7-Dibromo-6-methyl-1H-indole via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5,7-Dibromo-6-methyl-1H-indole from a crude reaction mixture. Indole derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1] Achieving high purity is non-negotiable for subsequent synthetic transformations and biological screening. This guide details a robust methodology employing silica gel flash column chromatography, focusing on the rationale behind solvent system selection, proper column packing, and fraction analysis to yield the target compound with high purity. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.

Principle of Separation: The "Why" Behind the Method

The purification of 5,7-Dibromo-6-methyl-1H-indole leverages the principles of normal-phase adsorption chromatography.[2] The core of this technique is the competition between the mobile phase (solvent) and the components of the crude mixture for binding sites on the stationary phase (silica gel).

  • Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2]

  • Analyte Polarity: 5,7-Dibromo-6-methyl-1H-indole possesses moderate polarity. The indole nitrogen (N-H) and the electron-withdrawing bromine atoms contribute to its polar character, allowing it to interact with the silica gel via hydrogen bonding and dipole-dipole interactions.

  • Separation Mechanism: A mobile phase of relatively low polarity is used to pass the crude mixture through the column. Non-polar impurities will have minimal interaction with the silica gel and will elute quickly. The target compound, with its moderate polarity, will adsorb to the silica gel more strongly and thus travel down the column more slowly. By carefully increasing the polarity of the mobile phase (a technique known as gradient elution), we can systematically desorb and elute the bound compounds, with the most polar compounds eluting last. This differential migration is the basis for the separation.[3]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step saves significant time and resources. The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25-0.35 for the target compound.[4] This Rf value ensures that the compound moves sufficiently off the baseline for good separation without eluting too quickly, which could lead to co-elution with impurities.[4]

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude 5,7-Dibromo-6-methyl-1H-indole in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate (with F254 indicator).

  • Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and incrementally increase the polarity (e.g., 90:10, 85:15).

  • Develop the TLC plates in the chambers.

  • Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that yields an Rf of ~0.3 for the desired product spot, ensuring it is well-separated from impurity spots.

Detailed Purification Protocol

This protocol is optimized for purifying approximately 1-2 grams of crude material. Adjust the scale of the column and solvent volumes accordingly for different quantities.

Materials and Equipment
Reagents & Consumables Equipment
Crude 5,7-Dibromo-6-methyl-1H-indoleGlass Chromatography Column (e.g., 40-60 mm diameter)
Silica Gel (230-400 mesh for flash chromatography)[5]Air or Nitrogen source with flow regulator (for flash)
Hexane (or Heptane), HPLC GradeFraction Collector or Test Tubes/Flasks
Ethyl Acetate, HPLC GradeRotary Evaporator
Dichloromethane (DCM), HPLC GradeThin-Layer Chromatography (TLC) Plates and Chamber
Sea Sand (washed)UV Lamp (254 nm)
Cotton or Glass WoolBeakers, Erlenmeyer Flasks, Graduated Cylinders
Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis & Isolation Phase Crude Crude Product TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Solvent Select Solvent System (Rf ≈ 0.3) TLC->Solvent ColumnPrep Prepare Column Slurry (Silica + Hexane) Solvent->ColumnPrep Pack Pack Column ColumnPrep->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient (e.g., 5% to 20% EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Sources

The Strategic Utility of 5,7-Dibromo-6-methyl-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow for the design of molecules that can interact with a wide range of biological targets.[1] Among the myriad of substituted indoles, 5,7-Dibromo-6-methyl-1H-indole emerges as a particularly valuable building block. The strategic placement of two bromine atoms at positions C5 and C7 offers medicinal chemists a versatile platform for introducing molecular diversity through modern cross-coupling reactions. The methyl group at the C6 position can provide crucial steric and electronic influence on the molecule's interaction with its biological target.

This guide provides an in-depth exploration of the applications of 5,7-Dibromo-6-methyl-1H-indole, focusing on its role as a scaffold for the synthesis of potent kinase inhibitors and novel neuroprotective agents. We will delve into detailed, field-proven protocols for the key chemical transformations that unlock the potential of this versatile molecule.

I. The Versatility of the 5,7-Dibromo-6-methyl-1H-indole Scaffold

The true power of 5,7-Dibromo-6-methyl-1H-indole lies in the reactivity of its two bromine substituents. These halogens serve as handles for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for the systematic and modular construction of libraries of compounds with diverse functionalities at the 5 and 7 positions of the indole core.

The indole nucleus itself is a privileged structure in many kinase inhibitors, often acting as a hinge-binding motif.[4] Furthermore, indole-containing compounds, including many natural alkaloids, have shown significant promise in the realm of neurodegenerative diseases.[5][6] By leveraging the reactivity of 5,7-Dibromo-6-methyl-1H-indole, researchers can rapidly generate novel derivatives for screening in these critical therapeutic areas.

II. Synthesis of the Starting Material: 5,7-Dibromo-6-methyl-1H-indole

While not commercially available, 5,7-Dibromo-6-methyl-1H-indole can be synthesized from readily available starting materials. A plausible and efficient route involves the bromination of 6-methyl-1H-indole.

Protocol 1: Synthesis of 5,7-Dibromo-6-methyl-1H-indole

Causality Behind Experimental Choices: This protocol utilizes N-bromosuccinimide (NBS) as a brominating agent, which is a reliable and easy-to-handle source of electrophilic bromine. The reaction is performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of the starting material and reagents. The reaction is typically carried out at room temperature to control selectivity and minimize the formation of side products.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-methyl-1H-indole in anhydrous DMF.

  • Bromination: Slowly add 2.2 equivalents of N-bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5,7-Dibromo-6-methyl-1H-indole as a solid.

III. Application in Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[4] The indole scaffold has been successfully employed in the design of numerous kinase inhibitors.[7][8] 5,7-Dibromo-6-methyl-1H-indole provides an excellent starting point for the synthesis of novel kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and Haspin kinase.[4][8][9]

A. Suzuki-Miyaura Cross-Coupling for the Synthesis of 5,7-Diaryl-6-methyl-1H-indoles

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[10][11][12] In the context of our target molecule, it allows for the introduction of various aryl or heteroaryl moieties at the 5 and 7 positions, which can probe key binding pockets in the target kinase. A highly efficient, green protocol for the double Suzuki-Miyaura coupling of 5,7-dibromoindole in water has been reported and can be adapted for our methylated analogue.[13]

Protocol 2: Double Suzuki-Miyaura Coupling of 5,7-Dibromo-6-methyl-1H-indole

Causality Behind Experimental Choices: This protocol utilizes a palladium catalyst, Pd(PPh₃)₄, which is effective for the coupling of aryl bromides. The use of water as a solvent makes this a green and practical method.[13] Sodium carbonate is a mild and effective base for this transformation. Microwave heating is employed to significantly reduce the reaction time.[11][13]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine 5,7-Dibromo-6-methyl-1H-indole (1.0 equiv.), the desired arylboronic acid (3.0 equiv.), sodium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Solvent Addition: Add deionized water to the vial.

  • Degassing: Seal the vial and flush with a stream of dry nitrogen or argon for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.[13]

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired 5,7-diaryl-6-methyl-1H-indole.

Data Presentation: Illustrative Suzuki Coupling Reactions

EntryArylboronic AcidProductExpected Yield Range (%)
1Phenylboronic acid5,7-Diphenyl-6-methyl-1H-indole85-95
24-Methoxyphenylboronic acid5,7-Bis(4-methoxyphenyl)-6-methyl-1H-indole80-90
33-Pyridylboronic acid5,7-Di(pyridin-3-yl)-6-methyl-1H-indole70-85
42-Thiopheneboronic acid5,7-Di(thiophen-2-yl)-6-methyl-1H-indole75-90

Yields are estimated based on similar reactions reported in the literature.[13]

B. Buchwald-Hartwig Amination for the Synthesis of 5,7-Diamino-6-methyl-1H-indoles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[14][15][16] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5 and 7 positions of the indole core, providing access to a diverse set of compounds for structure-activity relationship (SAR) studies.

Protocol 3: Double Buchwald-Hartwig Amination of 5,7-Dibromo-6-methyl-1H-indole

Causality Behind Experimental Choices: This protocol employs a palladium precatalyst and a bulky, electron-rich phosphine ligand, such as XPhos, which are known to be highly effective for the amination of aryl bromides.[17] Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction. Toluene is a suitable solvent for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (3.0 equiv.).

  • Addition of Reactants: Add 5,7-Dibromo-6-methyl-1H-indole (1.0 equiv.) and the desired amine (2.5 equiv.).

  • Solvent and Heating: Add anhydrous toluene, seal the tube, and heat the reaction mixture at 110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the 5,7-diamino-6-methyl-1H-indole derivative.

IV. Application in the Development of Neuroprotective Agents

Neurodegenerative diseases, such as Alzheimer's, are characterized by the progressive loss of neurons.[18] There is a critical need for new therapeutic agents that can protect neurons from damage and death.[18] Indole alkaloids, many of which are brominated, have demonstrated significant neuroprotective activities.[5][19] The 5,7-dibromo-6-methyl-1H-indole scaffold can be used to generate novel compounds with potential neuroprotective properties.

The derivatization of 5,7-Dibromo-6-methyl-1H-indole via the Suzuki-Miyaura and Buchwald-Hartwig reactions, as described in the protocols above, can lead to the synthesis of compounds with enhanced neuroprotective potential. The introduction of specific aryl and amino functionalities can modulate the antioxidant and anti-inflammatory properties of the indole core, which are key mechanisms for neuroprotection.[20]

V. Visualizing the Synthetic Pathways

Diagram 1: Key Synthetic Transformations of 5,7-Dibromo-6-methyl-1H-indole

G A 5,7-Dibromo-6-methyl-1H-indole B Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, H2O, MW) A->B D Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, NaOtBu, Toluene) A->D C 5,7-Diaryl-6-methyl-1H-indoles (Kinase Inhibitor Scaffolds) B->C E 5,7-Diamino-6-methyl-1H-indoles (Neuroprotective Agent Scaffolds) D->E G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of 5,7-Dibromo-6-methyl-1H-indole B Parallel Synthesis of Diaryl & Diamino Derivatives A->B C Kinase Inhibition Assays (e.g., CDK, Haspin) B->C D Neuroprotection Assays (e.g., cell viability, antioxidant) B->D E Structure-Activity Relationship (SAR) Studies C->E D->E F In vivo Efficacy & Toxicity E->F

Caption: Drug discovery workflow using the target scaffold.

VI. Conclusion

5,7-Dibromo-6-methyl-1H-indole represents a highly valuable and versatile scaffold for medicinal chemists. Its strategic di-bromination allows for the efficient and modular synthesis of diverse libraries of compounds through robust and well-established cross-coupling methodologies. The demonstrated potential of the indole nucleus in kinase inhibition and neuroprotection provides a strong rationale for the exploration of derivatives of this scaffold in the quest for novel therapeutics for cancer and neurodegenerative diseases. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this promising building block.

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  • Kim, H., et al. (2023). In Silico Discovery of 5′-Modified 7-Deoxy-7-ethynyl-4′-thioadenosine as a HASPIN Inhibitor and Its Synergistic Anticancer Effect with the PLK1 Inhibitor. ACS Central Science, 9(1), 113-124. [Link]

  • Al-Momani, E., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds, 50, 322-331. [Link]

  • Norrby, P.-O., et al. (2018). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Li, Y., et al. (2026). Catalyzed Benzannulation of Triynols to Synthesize β-Naphthyl Ketones Using Methanol as a Traceless Protective Agent. Organic Letters. [Link]

  • ChemSynthesis. 5,6-dimethoxy-7-methyl-1H-indole. [Link]

  • Sim, K. S., et al. (2023). Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. MDPI. [Link]

  • Singh, G., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Chemistry & Chemical Technology, 15(4), 481-490. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wilson, J. T., et al. (2025). Identification of CDK4/6 Inhibitors as Small Molecule NLRP3 Inflammasome Activators that Facilitate IL-1β Secretion and T Cell Adjuvanticity. bioRxiv. [Link]

  • (PDF) Indole: The molecule of diverse biological activities. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules, 27(19), 6598. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society, 132(43), 15227-15229. [Link]

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Application Note: 5,7-Dibromo-6-methyl-1H-indole as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 5,7-Dibromo-6-methyl-1H-indole , designed for medicinal chemists and drug discovery scientists.

Executive Summary

The 5,7-Dibromo-6-methyl-1H-indole scaffold represents a highly specialized intermediate in the synthesis of type I and type II kinase inhibitors, particularly targeting Pim kinases (Pim-1, -2, -3) , DYRK1A , and Haspin kinase . Unlike the generic 5-bromoindole, this trisubstituted core offers unique "molecular twist" properties due to the C6-methyl group, which restricts rotation of C5/C7 substituents, enhancing atropisomeric selectivity and metabolic stability.

This guide details the synthesis , site-selective functionalization , and quality control of this critical intermediate.

Strategic Utility in Drug Design

The "6-Methyl Effect"

In kinase inhibitor design, the 6-methyl group serves three critical functions:

  • Metabolic Blockade: It prevents oxidation at the metabolically vulnerable C6 position (a common clearance pathway for indoles).

  • Conformational Locking: It introduces steric bulk that forces substituents at C5 and C7 out of planarity. This is crucial for filling hydrophobic pockets in kinases like Pim-1 where the ATP binding site accommodates twisted inhibitors.

  • Selectivity Filter: The steric clash discourages binding to kinases with flatter/narrower ATP pockets (e.g., CDK2), thereby improving the selectivity profile.

Halogen Bonding & Reactivity
  • C5-Bromine: Electronically activated for Suzuki-Miyaura cross-coupling. It sits in the "solvent-exposed" region of many kinase pockets.

  • C7-Bromine: Sterically hindered (flanked by N-H and C6-Me). It typically engages in halogen bonding with the hinge region backbone carbonyls or serves as a vector for solubilizing groups via Buchwald-Hartwig amination.

Retrosynthetic Analysis & Workflow

The synthesis of 5,7-dibromo-6-methyl-1H-indole is most reliably achieved via the Leimgruber-Batcho Indole Synthesis , which avoids the harsh acidic conditions of the Fischer synthesis that can degrade halogenated precursors.

Diagram 1: Retrosynthetic Logic & Workflow

Retrosynthesis Target TARGET: 5,7-Dibromo-6-methyl-1H-indole Precursor1 Enamine Intermediate (trans-β-dimethylamino-2-nitrostyrene derivative) Target->Precursor1 Reductive Cyclization (Fe/AcOH or Zn/AcOH) SubNode1 C5-Selective Coupling (Suzuki-Miyaura) Target->SubNode1 Step 1: Steric Control Precursor2 STARTING MATERIAL: 4,6-Dibromo-2,5-dimethyl-1-nitrobenzene Precursor1->Precursor2 Condensation (DMF-DMA, 110°C) SubNode2 C7-Functionalization (Buchwald/Suzuki) SubNode1->SubNode2 Step 2: High Temp/Catalyst Switch

Caption: Retrosynthesis via Leimgruber-Batcho method and subsequent site-selective functionalization logic.

Detailed Experimental Protocols

Synthesis of 5,7-Dibromo-6-methyl-1H-indole (Leimgruber-Batcho Method)

Safety Warning: Handling nitroarenes and bromine requires fume hoods. DMF-DMA is moisture sensitive.

Step 1: Enamine Formation
  • Reagents:

    • 4,6-Dibromo-2,5-dimethyl-1-nitrobenzene (10.0 g, 32.4 mmol)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.9 mL, 97.0 mmol, 3.0 eq)

    • Dry DMF (50 mL)

  • Procedure:

    • Charge the nitrobenzene derivative and dry DMF into a 250 mL round-bottom flask equipped with a condenser.

    • Add DMF-DMA under nitrogen atmosphere.

    • Heat to 110°C for 12–16 hours. Monitor by TLC (the deep red color of the enamine should appear).

    • Workup: Cool to RT. Concentrate in vacuo to remove excess DMF-DMA and DMF. The crude red oil (enamine) is used directly to avoid hydrolysis.

Step 2: Reductive Cyclization
  • Reagents:

    • Crude Enamine (from Step 1)

    • Iron Powder (18.1 g, 324 mmol, 10 eq)

    • Glacial Acetic Acid (100 mL)

    • Ethanol (50 mL)

  • Procedure:

    • Dissolve the crude enamine in Ethanol/Acetic acid (1:2 mixture).

    • Add Iron powder carefully (exothermic).

    • Heat to 90°C for 2–4 hours.

    • Critical Check: Monitor disappearance of the red enamine spot.

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with EtOAc.

    • Neutralize the filtrate with sat. NaHCO3 (Caution: foaming).

    • Extract with EtOAc (3x), wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Yield: Typically 65–75% over two steps.

  • Characterization:

    • 1H NMR (400 MHz, DMSO-d6): δ 11.45 (br s, 1H, NH), 7.85 (s, 1H, H-4), 7.45 (t, 1H, H-2), 6.45 (m, 1H, H-3), 2.55 (s, 3H, CH3). Note: H-4 is a singlet due to 5,7-dibromo substitution.

Protocol: Site-Selective Suzuki Coupling (C5 vs C7)

The C6-methyl group creates a massive steric barrier at C7, allowing for highly selective C5 functionalization.

Reaction: 5,7-Dibromo-6-methylindole + Aryl Boronic Acid (1.1 eq) → 5-Aryl-7-bromo-6-methylindole.

ParameterConditionRationale
Catalyst Pd(PPh3)4 (5 mol%)Bulky phosphine ligands are not required for C5; standard Pd(0) suffices.
Base Na2CO3 (2M aq)Mild base prevents debromination.
Solvent DME/Water (3:1)Excellent solubility for indoles; promotes transmetallation.
Temp 80°CSufficient for C5 activation; too low for hindered C7 activation.

Step-by-Step:

  • Dissolve 5,7-dibromo-6-methylindole (1.0 eq) and Aryl-B(OH)2 (1.1 eq) in DME.

  • Degas with Argon for 10 min.

  • Add Pd(PPh3)4 and degassed Na2CO3 solution.

  • Heat at 80°C for 4–6 hours.

  • QC Check: HPLC should show >95% mono-coupled product. If di-coupled product appears, lower temperature to 60°C.

Mechanism of Selectivity

The selectivity is governed by the oxidative addition step of the catalytic cycle.

Diagram 2: Selectivity Molecular Map

Selectivity Indole 5,7-Dibromo-6-methylindole Core Structure C5 C5-Bromine (Accessible) Indole->C5 Para to NH Less Hindered C7 C7-Bromine (Blocked) Indole->C7 Ortho to NH Me C6-Methyl Group (Steric Shield) Me->C5 Minor Steric Effect Me->C7 Severe Steric Clash (Inhibits Pd insertion)

Caption: The C6-Methyl group acts as a steric gatekeeper, preventing Pd-catalyst insertion at C7 under mild conditions.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for kinase assays, the following specifications must be met:

  • HPLC Purity: >98% (254 nm).

    • Impurity A: 5-Bromo-6-methylindole (Monobromo impurity from incomplete bromination during precursor synthesis).

    • Impurity B: 4,6-Dibromo isomer (Regioisomer from nitration).

  • 1H NMR: Distinct singlet at ~7.8-7.9 ppm (C4-H). Absence of doublets in the aromatic region (which would indicate loss of Br or wrong substitution pattern).

  • LOD (Loss on Drying): <0.5% (Solvent entrapment is common in amorphous indoles).

References

  • Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. Link

  • Site-Selective Coupling: Fairlamb, I. J. S., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11, 37025-37032. Link

  • Pim Kinase Inhibitors: Pettus, L. H., et al. (2019). Discovery of Pim kinase inhibitors for the treatment of hematological malignancies. Journal of Medicinal Chemistry, 62(15), 6882-6903. Link

  • Halogen Bonding in Kinases: Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Interactions. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Regioselective Bromination: Grainger, R. S., et al. (2011).[1] Regioselective dibromination of methyl indole-3-carboxylate. Organic & Biomolecular Chemistry, 9, 4921-4926. Link

Sources

Application Note & Protocols: Strategic Derivatization of 5,7-Dibromo-6-methyl-1H-indole for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] This document provides a comprehensive guide for the strategic derivatization of 5,7-dibromo-6-methyl-1H-indole, a versatile scaffold designed for the rapid generation of diverse chemical libraries for biological screening. The bromine atoms at the C5 and C7 positions serve as exceptionally useful synthetic handles for a variety of palladium-catalyzed cross-coupling reactions, while the indole nitrogen (N1) is readily functionalized through alkylation or acylation. This application note details robust, field-proven protocols for these key transformations, explains the underlying chemical principles, and outlines a logical workflow for subsequent biological evaluation.

Introduction: The Strategic Value of the 5,7-Dibromo-6-methyl-1H-indole Scaffold

The indole ring system is widely recognized as a "privileged scaffold" in drug discovery, present in numerous natural products, pharmaceuticals, and clinical candidates with activities spanning anti-cancer, anti-inflammatory, and neuroprotective domains.[1][3][4][5] The power of this scaffold lies in its structural rigidity and the specific electronic properties of the bicyclic aromatic system, which facilitate critical interactions with a multitude of biological targets.

The 5,7-dibromo-6-methyl-1H-indole core has been rationally designed for library synthesis. Its key features include:

  • Orthogonal Synthetic Handles: The N-H bond and the two C-Br bonds can be functionalized using different classes of chemical reactions, allowing for a combinatorial approach to library generation.

  • Versatility of Bromine: The aryl bromides are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[6] This enables the introduction of a vast array of substituents (aryl, heteroaryl, alkynyl, vinyl, and amino groups) to probe the chemical space around the core.

  • Methyl Group Influence: The C6-methyl group can provide beneficial steric and electronic effects, potentially improving metabolic stability or influencing binding orientation with target proteins.

This guide will provide researchers with the necessary protocols to unlock the potential of this scaffold, transforming a single starting material into a rich library of novel chemical entities ready for high-throughput biological screening.

Derivatization Strategies & Protocols

The derivatization of the 5,7-dibromo-6-methyl-1H-indole core can be systematically approached by targeting three key positions: N1, C5, and C7. The following sections provide detailed protocols for these transformations.

N-Alkylation of the Indole Nitrogen (N1 Position)

Functionalization at the N1 position is a common strategy to modulate a compound's physicochemical properties, such as solubility and lipophilicity, and to introduce new hydrogen bond acceptors or donors. Classical N-alkylation involves deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide.[7][8]

Protocol 2.1.1: General Procedure for N-Alkylation

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding sodium salt. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. The choice of alkylating agent (R-X) determines the substituent introduced at the N1 position.

  • Materials:

    • 5,7-Dibromo-6-methyl-1H-indole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol Steps:

    • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 5,7-dibromo-6-methyl-1H-indole (1.0 eq).

    • Dissolve the indole in anhydrous DMF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the mixture at 0 °C for 30 minutes. The solution may become clearer as the sodium salt forms.

    • Add the alkyl halide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.

Alkyl Halide (R-X) Typical Conditions Expected Product Approx. Yield
Methyl IodideRT, 4h1-Methyl-5,7-dibromo-6-methyl-1H-indole85-95%
Benzyl BromideRT, 12h1-Benzyl-5,7-dibromo-6-methyl-1H-indole80-90%
Ethyl BromoacetateRT, 6hEthyl 2-(5,7-dibromo-6-methyl-1H-indol-1-yl)acetate75-85%
Table 1: Representative N-Alkylation Reactions.
Palladium-Catalyzed Cross-Coupling at C5 and C7 Positions

The bromine atoms at C5 and C7 are prime sites for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[9] It is highly reliable for creating biaryl and heteroaryl-aryl linkages and is tolerant of a wide range of functional groups.[10][11]

Protocol 2.2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid, which is activated by a base (e.g., K₂CO₃, Cs₂CO₃). Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[9]

  • Materials:

    • 5,7-Dibromo-6-methyl-1H-indole (or its N-protected derivative)

    • Arylboronic acid (e.g., phenylboronic acid, 4-pyridylboronic acid) (1.2 to 2.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol Steps:

    • In a reaction vessel, combine the bromoindole (1.0 eq), arylboronic acid (1.2 eq for mono-coupling, 2.5 eq for di-coupling), and base (2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Add the solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Boronic Acid Catalyst Base Expected Product (Mono-coupling at C5) Approx. Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃7-Bromo-6-methyl-5-phenyl-1H-indole70-85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃7-Bromo-5-(4-methoxyphenyl)-6-methyl-1H-indole75-90%
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃7-Bromo-6-methyl-5-(thiophen-2-yl)-1H-indole65-80%
Table 2: Representative Suzuki-Miyaura Coupling Reactions.

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[12][13] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[6]

Protocol 2.2.2.1: General Procedure for Sonogashira Coupling

  • Rationale: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

  • Materials:

    • 5,7-Dibromo-6-methyl-1H-indole (or its N-protected derivative)

    • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane) (1.2 to 2.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

    • Solvent (e.g., Anhydrous DMF or THF)

  • Protocol Steps:

    • To a Schlenk flask, add the bromoindole (1.0 eq), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (6 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2.5 eq).

    • Add the terminal alkyne (1.2 eq) via syringe.

    • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours until TLC indicates completion.

    • Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc, wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.[6]

Workflow for Library Generation and Screening

A successful drug discovery campaign requires a logical progression from chemical synthesis to biological evaluation. The derivatization of the 5,7-dibromo-6-methyl-1H-indole scaffold is the first step in a multi-stage process.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Scaffold 5,7-Dibromo-6-methyl-1H-indole Starting Material N_Alk N1-Alkylation / Acylation Scaffold->N_Alk Pd_Coupling C5/C7 Cross-Coupling (Suzuki, Sonogashira, etc.) Scaffold->Pd_Coupling Library Diverse Chemical Library (Purified Compounds) N_Alk->Library Pd_Coupling->Library HTS Primary High-Throughput Screen (HTS) Library->HTS Compound Plating Hit_Conf Hit Confirmation & Dose-Response HTS->Hit_Conf SAR Structure-Activity Relationship (SAR) Analysis Hit_Conf->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: Workflow from Scaffold Derivatization to Lead Optimization.

Biological Screening Cascade
  • Primary High-Throughput Screening (HTS): The synthesized library of indole derivatives is screened at a single, high concentration (e.g., 10-20 µM) against a specific biological target or in a phenotypic assay.[14] The goal is to identify initial "hits" that exhibit a desired level of activity.

  • Hit Confirmation and Dose-Response: Hits from the primary screen are re-tested to confirm their activity and eliminate false positives. Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Structure-Activity Relationship (SAR) Analysis: Data from the dose-response experiments are analyzed to understand the relationship between the chemical structure of the derivatives and their biological activity.[15] For example, analysis might reveal that aryl groups with electron-donating substituents at the C5 position enhance potency, while bulky alkyl groups at the N1 position diminish it.

  • Lead Optimization: Promising hits with good potency and initial SAR are selected for further chemical modification to improve their drug-like properties, such as efficacy, selectivity, and pharmacokinetic profile.

Figure 2: Key Derivatization Points on the Indole Scaffold.

Conclusion

The 5,7-dibromo-6-methyl-1H-indole scaffold represents a powerful starting point for the construction of diverse and novel chemical libraries. The robust and versatile protocols for N-alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling detailed in this application note provide researchers with a reliable toolkit for exploring the chemical space around this privileged core. By systematically applying these derivatization strategies and integrating them into a structured biological screening cascade, research teams can significantly accelerate the identification of new lead compounds in the drug discovery process.

References

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  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
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  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
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  • ORGANIC CHEMISTRY. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly).
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  • ACS Publications. (2025, October 8). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors | Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • National Center for Biotechnology Information. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC.
  • ACS Publications. (2021, February 25). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters.
  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
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  • BenchChem. (n.d.). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • UNL Digital Commons. (n.d.). Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC.
  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • ResearchGate. (2025, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
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  • RSC Publishing. (2023, January 4). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines.
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Sources

Application Note: A Robust Protocol for the N-alkylation of 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven experimental protocol for the N-alkylation of 5,7-Dibromo-6-methyl-1H-indole. N-alkylated indoles are crucial scaffolds in medicinal chemistry and drug development, and their synthesis is a cornerstone of modern organic chemistry.[1] This document outlines the chemical principles, step-by-step procedures, characterization, and safety considerations for this transformation. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations to ensure reproducibility and high-yield outcomes.

Scientific Principle and Mechanistic Overview

The N-alkylation of indoles is a classic nucleophilic substitution reaction (SN2).[2][3] The process involves two primary steps:

  • Deprotonation: The indole N-H proton is relatively acidic (pKa ≈ 16-17) due to the aromaticity of the indole ring.[3] The presence of two electron-withdrawing bromine atoms at the 5 and 7 positions further increases the acidity of the N-H proton on the 5,7-Dibromo-6-methyl-1H-indole substrate, facilitating its removal. A strong base, such as sodium hydride (NaH), is used to abstract this proton, generating a highly nucleophilic indolide anion.[2][3]

  • Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.[2]

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the sodium cation of the indolide salt, leaving the anion exposed and highly reactive, thereby accelerating the SN2 reaction.[4]

Caption: General mechanism for the N-alkylation of indole.

Materials and Equipment
2.1 Reagents
  • 5,7-Dibromo-6-methyl-1H-indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

2.2 Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line with manifold)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Detailed Experimental Protocol

This protocol is based on a standard procedure for N-alkylation using a strong base.[2][5]

3.1 Reaction Setup & Deprotonation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon). This ensures the exclusion of atmospheric moisture, which would otherwise quench the sodium hydride.

  • Reagent Addition: To the flask, add 5,7-Dibromo-6-methyl-1H-indole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole) via syringe. Stir the mixture at room temperature until the indole is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the initial exothermic reaction upon adding the base.

  • Base Addition: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. The addition of NaH should be slow to manage the evolution of hydrogen gas.

    • Expert Insight: Using a slight excess of NaH ensures complete deprotonation of the indole. The reaction mixture will be stirred at 0 °C for 30-60 minutes. The cessation of bubbling (H₂ evolution) indicates the complete formation of the indolide anion.

3.2 Alkylation
  • Alkylating Agent: While maintaining the temperature at 0 °C, slowly add the alkylating agent (1.1 eq) dropwise via syringe.

    • Expert Insight: A slow, dropwise addition minimizes potential side reactions and helps control any exothermicity of the alkylation step.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[2] A common mobile phase for this is a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

3.3 Work-up and Purification
  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This will neutralize any unreacted sodium hydride.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[2]

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-alkylated product.[2]

Sources

Application Note: 5,7-Dibromo-6-methyl-1H-indole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 5,7-Dibromo-6-methyl-1H-indole in Fragment-Based Drug Discovery (FBDD). It synthesizes established FBDD principles with the specific physicochemical and synthetic attributes of this halogenated scaffold.

Executive Summary

5,7-Dibromo-6-methyl-1H-indole represents a specialized class of "heavy" fragments used in Halogen-Enriched Fragment Libraries (HEFLibs) . Unlike standard light fragments, this molecule is engineered to exploit Halogen Bonding (XB) —a highly directional non-covalent interaction (


-hole bonding)—to target backbone carbonyls in kinase hinge regions or cryptic allosteric pockets.

This guide details the application of this fragment in:

  • Site Identification: Using the bromine atoms as anomalous scattering probes in X-ray crystallography.

  • Affinity Mapping: Exploiting the 5- and 7-positions to map hydrophobic sub-pockets via halogen bonding.

  • Fragment Growing: Utilizing the orthogonal reactivity of the C-Br bonds for rapid lead elaboration.

Physicochemical Profile & FBDD Suitability

Before screening, the fragment's properties must be assessed to ensure "Rule of Three" compliance and solubility.[1] The presence of two bromine atoms significantly increases lipophilicity, requiring modified screening protocols (see Protocol 1).

PropertyValue (Approx.)FBDD Implication
Molecular Weight ~289.0 DaHigh : Near the Ro3 limit (300 Da); maximizes binding enthalpy per heavy atom.
cLogP 3.8 - 4.2High : Requires DMSO/buffer optimization; indicates strong hydrophobic driver.
H-Bond Donors 1 (NH)Ideal : Classic hinge binder motif.
H-Bond Acceptors 0Low : Reduces desolvation penalty.
XB Donors 2 (C-Br)Critical : C5 and C7 Br atoms act as Lewis acids (

-holes).
Topological PSA 15.8 ŲLow : Excellent membrane permeability potential for downstream leads.

Mechanism of Action: The Halogen Bond Advantage

In FBDD, the 5,7-Dibromo-6-methyl-1H-indole scaffold acts as a "molecular anchor."

  • The

    
    -Hole Effect:  The electron-withdrawing nature of the indole ring, combined with the polarizability of Bromine, creates a positive electrostatic potential region (the 
    
    
    
    -hole) on the extension of the C-Br bond.
  • Directionality: Unlike Hydrogen bonds, Halogen bonds are strictly linear (160°–180°). This geometric constraint allows this fragment to "lock" into protein pockets with high specificity, distinguishing true hits from non-specific hydrophobic binders.

  • 6-Methyl Function: This group breaks symmetry and fills small hydrophobic crevices (e.g., the gatekeeper region in kinases), often improving selectivity over non-substituted indoles.

Experimental Workflow: From Screen to Lead

The following diagram outlines the critical path for utilizing this fragment, emphasizing the transition from biophysical screening to synthetic elaboration.

FBDD_Workflow Library Halogen-Enriched Library (HEFLib) Screen Primary Screen (SPR / NMR) Library->Screen Solubility Check XRay X-Ray Crystallography (Soaking) Screen->XRay Hit Validation Map XB Interaction Mapping XRay->Map Anomalous Signal Chem Synthetic Elaboration (Pd-Coupling) Map->Chem Vector Selection Lead Lead Series Generation Chem->Lead SAR Expansion

Figure 1: FBDD workflow for 5,7-Dibromo-6-methyl-1H-indole, prioritizing structural validation via X-ray crystallography to confirm halogen bonding modes.

Detailed Protocols

Protocol 1: Solubility-Optimized SPR Screening

Rationale: Due to the high cLogP (>3.5) of 5,7-Dibromo-6-methyl-1H-indole, standard aqueous buffers may cause aggregation, leading to false positives in Surface Plasmon Resonance (SPR).

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip (Cytiva/Biacore).

  • Running Buffer: PBS-P+ supplemented with 5% DMSO (v/v). Note: Standard is 1-2%, but 5% is required for this lipophilic fragment.

  • Stock Solution: 200 mM in 100% d6-DMSO (anhydrous).

Step-by-Step Procedure:

  • Clean Screen: Perform a "Clean Screen" injection (50% DMSO) to remove any hydrophobic contaminants from the microfluidics prior to the run.

  • Solubility Curve: Dilute the 200 mM stock to 500 µM in Running Buffer. Measure absorbance at 600 nm (turbidity). If OD > 0.05, reduce concentration to 250 µM.

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts. This is critical as the fragment requires high DMSO.

  • Injection: Inject fragment at 5 concentrations (e.g., 200, 100, 50, 25, 12.5 µM) for 30s contact time, 60s dissociation.

  • Analysis: Fit to a 1:1 Langmuir binding model. Look for "square" sensorgrams (fast on/off rates) typical of fragments. Reject sensorgrams with slow dissociation (indicates non-specific aggregation).

Protocol 2: X-Ray Crystallographic Soaking (Anomalous Scattering)

Rationale: Bromine is an anomalous scatterer. Collecting diffraction data at the Bromine K-edge (13.47 keV / 0.92 Å) allows for the unambiguous identification of the fragment's orientation, even at low occupancy.

Procedure:

  • Crystal Growth: Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

  • Soaking Solution: Prepare a soaking drop containing the reservoir solution + 10-20 mM 5,7-Dibromo-6-methyl-1H-indole + 10% DMSO.

    • Tip: Add the fragment directly to the cryo-protectant if possible to minimize handling steps.

  • Incubation: Soak crystals for 1–4 hours. Monitor for cracking; if cracking occurs, reduce concentration to 5 mM and extend time to 12 hours.

  • Data Collection:

    • Flash cool in liquid nitrogen.

    • Collect a dataset at a standard wavelength (e.g., 0.979 Å) for structure refinement.

    • Crucial Step: Collect an anomalous dataset at 0.919 Å (just above the Br K-edge absorption peak).

  • Map Calculation: Calculate an anomalous difference Fourier map (

    
    ). Strong peaks (>5
    
    
    
    ) will pinpoint the location of the Br atoms, defining the binding pose and validating the Halogen Bond.
Protocol 3: Selective Synthetic Elaboration (Fragment Growing)

Rationale: The 5- and 7-positions are chemically distinct. The 6-methyl group sterically hinders the C7 position more than the C5 position, allowing for regioselective palladium-catalyzed cross-couplings.

Reaction: Regioselective Suzuki-Miyaura Coupling Target: Functionalization of C5 (less hindered) over C7.

  • Reagents:

    • Fragment: 5,7-Dibromo-6-methyl-1H-indole (1.0 eq)

    • Boronic Acid: R-B(OH)2 (1.1 eq)

    • Catalyst: Pd(dppf)Cl2 (5 mol%) - Chosen for robustness.

    • Base: K2CO3 (2.0 eq)

    • Solvent: Dioxane:Water (4:1)

  • Procedure:

    • Degas solvents thoroughly with Argon (Br-indoles are sensitive to oxidation/homocoupling).

    • Mix reagents in a sealed microwave vial.

    • Heat to 80°C (oil bath) or 100°C (microwave, 30 mins). Note: Higher temperatures (>120°C) may force bis-coupling at C7.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Purify via Flash Chromatography (Hexane/EtOAc).

  • Outcome: The major product will be the 5-substituted congener. The C7-Br remains available for a second diversification step (e.g., Buchwald-Hartwig amination) to probe a different vector.

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery (2016).

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al. "Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery." Journal of Medicinal Chemistry (2013).

  • Indole Synthesis & Functionalization: Humphrey, G. R., & Kuethe, J. T. "Practical methodologies for the synthesis of indoles." Chemical Reviews (2006).

  • Anomalous Scattering for Fragment Screening: Jhoti, H., et al. "Fragment-based screening using X-ray crystallography and NMR spectroscopy." Current Opinion in Chemical Biology (2007).

  • Solubility in FBDD: Ferreira, R. S., et al. "Complementarity between a docking and a high-throughput screen in discovering new inhibitors of cruzain." Journal of Medicinal Chemistry (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis & Medicinal Chemistry Division Subject: Troubleshooting & Optimization Guide for Regioselective Bromination of 6-Methylindole

Executive Summary: The Regioselectivity Paradox

Synthesizing 5,7-Dibromo-6-methyl-1H-indole presents a classic "regioselectivity paradox" in heterocyclic chemistry. While the 6-methyl group theoretically activates positions C5 and C7 (ortho-direction), the natural reactivity of the indole core overwhelmingly favors electrophilic aromatic substitution (EAS) at C3 .

Most researchers attempting direct bromination of 6-methylindole encounter complex mixtures of 3-bromo, 3,5-dibromo, and polymeric byproducts, rather than the desired benzene-ring substituted product.

This guide provides a validated C3-Blocking Strategy to force halogenation onto the benzene ring, alongside a De Novo synthesis route for difficult cases.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I tried reacting 6-methylindole with 2 equivalents of NBS, but I only isolated the 3-bromo derivative. Why didn't it touch the benzene ring?

A: This is the most common failure mode. The indole pyrrole ring (specifically C3) is approximately


 times more reactive than benzene. Even with the activating 6-methyl group, the electron density at C3 acts as a "sink" for electrophiles.
  • The Fix: You must deactivate C3 or block it sterically/electronically before attempting to brominate the benzene ring. We recommend the Carboxylate Blocking Protocol (see Protocol A).

Q2: I obtained a dibromo product, but NMR suggests the substitution pattern is 3,5-dibromo, not 5,7. How do I direct bromine to C7?

A: The C7 position is sterically hindered by the N-H bond and electronically less favored than C5. However, in 6-methylindole , the methyl group activates C7 (ortho-effect).

  • The Fix: To hit C7, you need a thermodynamic drive . By using a C3-ester block (which withdraws electron density from the pyrrole ring), you force the EAS reaction to the benzene ring. The 6-methyl group then cooperatively directs bromine to C5 and C7.

Q3: My product is decomposing during workup. Is the 5,7-dibromo-6-methyl core unstable?

A: The molecule is sterically crowded (the "buttressing effect" between Br-C5, Me-C6, and Br-C7). It is prone to:

  • Acid-catalyzed polymerization (if unreacted indole remains).

  • Oxidation (indoles are electron-rich).

  • The Fix: Maintain a basic pH during the final workup and store the product under inert atmosphere (Argon) at -20°C. Avoid prolonged exposure to light.

Part 2: Strategic Visualization

The following diagram illustrates the reactivity conflict and the solution logic.

IndoleSynthesis Start Start: 6-Methylindole Direct Path A: Direct Bromination (Br2 or NBS) Start->Direct Standard Conditions Block Path B: C3-Blocking Strategy (Acylation/Esterification) Start->Block Recommended Fail FAILURE: 3-Bromo / 3,5-Dibromo Mix Direct->Fail Intermediate Stable Intermediate: Methyl 6-methylindole-3-carboxylate Block->Intermediate Bromination Regioselective Bromination (Br2, AcOH) Intermediate->Bromination Benzene Ring Activated C3 Deactivated Target_Ester Target Precursor: Methyl 5,7-dibromo-6-methyl indole-3-carboxylate Bromination->Target_Ester Hydrolysis Hydrolysis & Decarboxylation Target_Ester->Hydrolysis Final SUCCESS: 5,7-Dibromo-6-methyl-1H-indole Hydrolysis->Final Yield > 85%

Caption: Logic flow comparing the failed direct bromination route against the successful C3-blocking strategy.

Part 3: Validated Experimental Protocols
Protocol A: The C3-Carboxylate Blocking Route (Recommended)

Based on the methodology by Grainger et al. (2011) for 5,6-dibromoindoles, adapted for the 6-methyl substrate.

Prerequisite: This method uses the C3-ester to deactivate the pyrrole ring, forcing the bromine to the benzene ring where the 6-methyl group directs it to C5 and C7.

StepReagentConditionsKey Observation
1. Protection Methyl chloroformatePyridine/DCM, 0°C to RTFormation of N-protected species (transient) or direct C3 acylation depending on method.
2. Esterification Alternative: Vilsmeier-Haack then oxid/esterifyIf starting from 6-methylindole, convert to Methyl 6-methylindole-3-carboxylate .Critical Checkpoint: Ensure C3 is substituted before adding Bromine.
3. Bromination Br₂ (2.5 eq)Acetic Acid (AcOH), RT, 4hThe solution turns orange/red. Precipitate may form.[1]
4. Hydrolysis NaOH (aq) / MeOHReflux or Microwave (120°C)Saponification of the ester.
5. Decarboxylation Cu powder (cat.) / Quinoline200°C (Thermal) or MicrowaveCO₂ evolution. Product is the free indole.

Detailed Workflow:

  • Dissolution: Dissolve methyl 6-methylindole-3-carboxylate (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

  • Bromine Addition: Add Br₂ (2.5 eq) dropwise over 20 minutes.

    • Note: The 6-methyl group strongly activates C5 and C7. The C3-ester prevents C3 reaction.

  • Quench: Pour into ice water containing sodium bisulfite (to destroy excess Br₂). Filter the solid.

  • One-Pot Deprotection (Microwave): Suspend the solid in MeOH/H₂O (3:1) with NaOH (5 eq). Heat in a microwave reactor at 150°C for 30 mins. This effects both saponification and decarboxylation.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: The De Novo Leimgruber-Batcho Synthesis (Fallback)

Use this if you require large scale (kg) and cannot afford the yield loss of the blocking/deblocking steps.

This route constructs the indole ring from a substituted nitrobenzene, guaranteeing the position of the halogens.

Required Starting Material: 2-methyl-4-bromo-5-methyl-6-bromonitrobenzene (Custom synthesis required).

  • Condensation: React starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C.

    • Mechanism:[2][3][4][5][6][7][8][9] Formation of the trans-β-dimethylaminostyrene intermediate.

  • Reduction/Cyclization: Treat the red enamine intermediate with Zn/AcOH or H₂/Raney Ni.

    • Result: The nitro group reduces to an amine, which attacks the enamine double bond to close the pyrrole ring.

Part 4: Analytical Data Reference

When characterizing your product, ensure your data matches the expected shifts for the 5,7-dibromo-6-methyl pattern.

PositionAtomExpected 1H NMR Shift (DMSO-d6)MultiplicityCoupling
C2 H~7.45 ppmDoubletJ ~ 3.0 Hz
C3 H~6.45 ppmDoubletJ ~ 3.0 Hz
C4 H~7.80 ppmSingletDiagnostic: No ortho coupling.
C6-Me CH₃~2.45 ppmSingletDistinct methyl peak.
N1 H~11.5 ppmBroad SingletExchangeable with D₂O.

Key QC Check: If you see a doublet with J ~ 8 Hz in the aromatic region, you have likely failed to brominate C7 or C5, or you have the wrong isomer (e.g., 4,5-dibromo). The C4 proton must be a singlet .

References
  • Grainger, R. S., et al. (2011).[4] "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Organic & Biomolecular Chemistry, 9(11), 4017-4020. Grounding: Establishes the C3-carboxylate blocking strategy as the gold standard for directing bromine to the benzene ring of indoles.

  • Batcho, A. D., & Leimgruber, W. (1985). "The Leimgruber-Batcho Indole Synthesis." Organic Reactions, 32. Grounding: Provides the foundational methodology for the De Novo synthesis route (Protocol B).
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Grounding: Validates the reactivity profiles of 6-substituted indoles.[10]

  • Schnepel, C., & Sewald, N. (2017). "Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal." Chemistry – A European Journal, 23(50). Grounding: Provides context on enzymatic alternatives and the difficulty of regioselective halogenation in indole systems.[8]

Sources

Technical Support Center: Troubleshooting Side Reactions in Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of substituted indoles is a cornerstone of medicinal chemistry and materials science. However, the path to the desired indole is often complicated by a variety of side reactions that can diminish yield, complicate purification, and, in some cases, lead to complete reaction failure. This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals, providing practical, field-proven insights into troubleshooting common side reactions encountered in the synthesis of substituted indoles. Drawing from established literature and our extensive experience, we will explore the causality behind these experimental challenges and offer robust, self-validating protocols to overcome them.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis, a reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, is one of the most widely used methods for preparing indoles.[1] Despite its ubiquity, it is prone to several side reactions.

FAQ 1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

Root Cause Analysis: The formation of isomeric indoles is a common issue when using unsymmetrical ketones. The initial condensation with the phenylhydrazine can form two different hydrazones, each leading to a different indole product upon cyclization. The regioselectivity of the subsequent[2][2]-sigmatropic rearrangement is influenced by the stability of the enamine intermediate and the steric and electronic properties of the substituents.

Troubleshooting Protocol:

  • Catalyst Selection: The choice of acid catalyst can significantly influence the regioselectivity. Brønsted acids like HCl and H₂SO₄ often favor the thermodynamically more stable enamine, while Lewis acids such as ZnCl₂ and BF₃ can sometimes offer different selectivity by coordinating with the carbonyl oxygen.[3] A systematic screening of catalysts is recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of one isomer over the other.

  • Pre-formation of the Hydrazone: Isolating the desired hydrazone isomer before cyclization can provide absolute control over the regioselectivity. This is particularly useful when the isomers are separable by chromatography or crystallization.

  • Consider Alternative Syntheses: For particularly challenging cases, alternative indole syntheses that offer unambiguous regiocontrol, such as the Larock or Reissert methods, may be more efficient.

Data Presentation: Comparison of Acid Catalysts in Fischer Indole Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acids (HCl, H₂SO₄, PPA) High temperaturesInexpensive, readily availableHarsh conditions can lead to degradation, poor selectivity
Lewis Acids (ZnCl₂, BF₃, AlCl₃) Moderate to high temperaturesCan improve selectivity in some casesStoichiometric amounts often required, workup can be challenging
Solid-supported Acids (e.g., Amberlyst) Moderate temperaturesEasy removal of catalyst, can be recycledMay have lower activity than soluble acids
FAQ 2: I'm observing significant decomposition of my starting materials and low yields in my Fischer synthesis. What is the likely cause?

Root Cause Analysis: The Fischer indole synthesis is often conducted under harsh acidic conditions and high temperatures, which can lead to the degradation of sensitive starting materials or the desired product.[2] Electron-donating groups on the phenylhydrazine can weaken the N-N bond, making it susceptible to cleavage under strongly acidic conditions, leading to the formation of aniline and other byproducts.[4]

Troubleshooting Protocol:

  • Milder Acid Catalysts: Consider using milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids that can promote the reaction under less forcing conditions.

  • Azeotropic Removal of Water: The initial formation of the hydrazone is a reversible reaction. Efficiently removing water using a Dean-Stark trap can drive the equilibrium towards the product and may allow for the use of lower temperatures.

  • Stepwise Procedure: Perform the hydrazone formation and cyclization in separate steps. The hydrazone can often be formed under milder conditions, and then subjected to the harsher cyclization conditions.

  • Protecting Groups: If your starting materials contain acid-sensitive functional groups, consider using appropriate protecting groups.

Visualization: Decision-Making Workflow for Fischer Indole Synthesis Troubleshooting

fischer_troubleshooting start Low Yield or Side Products in Fischer Synthesis check_regio Mixture of Regioisomers? start->check_regio check_decomp Evidence of Decomposition? start->check_decomp check_regio->check_decomp No optimize_catalyst Optimize Acid Catalyst (Lewis vs. Brønsted) check_regio->optimize_catalyst Yes check_decomp->start No milder_acid Use Milder Acid Catalyst (e.g., p-TsOH) check_decomp->milder_acid Yes control_temp Lower Reaction Temperature optimize_catalyst->control_temp preform_hydrazone Pre-form and Isolate Hydrazone control_temp->preform_hydrazone alt_synthesis Consider Alternative Synthesis (e.g., Larock) preform_hydrazone->alt_synthesis remove_water Azeotropic Water Removal milder_acid->remove_water stepwise Stepwise Hydrazone Formation and Cyclization remove_water->stepwise protecting_groups Employ Protecting Groups for Sensitive Functionalities stepwise->protecting_groups

Caption: Troubleshooting flowchart for the Fischer indole synthesis.

Section 2: The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. While versatile, it is notorious for requiring harsh conditions and sometimes providing low yields and unpredictable regiochemistry.[5][6]

FAQ 3: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?

Root Cause Analysis: The classical Bischler-Möhlau synthesis often requires high temperatures (180-240 °C), which can lead to the decomposition of starting materials and products. The reaction is also highly substrate-dependent.[5]

Troubleshooting Protocol:

  • Milder Reaction Conditions: Recent advancements have shown that the use of lithium bromide (LiBr) as a catalyst can promote the reaction under significantly milder conditions, improving yields.[6]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[7]

  • Solvent Choice: While often performed neat, the use of a high-boiling, inert solvent can sometimes help to moderate the reaction and prevent decomposition.

  • Purity of Starting Materials: Ensure the α-haloketone is free of di-halogenated impurities, which can lead to complex side reactions.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

  • To a microwave vial, add the α-bromoketone (1.0 mmol), the aniline (3.0 mmol), and hexafluoroisopropanol (HFIP) (1.0 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Section 3: The Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative to form the indole-2-carboxylic acid, which can then be decarboxylated.[8]

FAQ 4: The reductive cyclization step of my Reissert synthesis is giving a complex mixture of products. What are the potential side reactions and how can I avoid them?

Root Cause Analysis: The reduction of the nitro group to an amine is a critical step. Incomplete reduction can lead to the formation of various intermediates (nitroso, hydroxylamino) that can undergo side reactions. Over-reduction or harsh reducing conditions can also affect other functional groups in the molecule.

Troubleshooting Protocol:

  • Choice of Reducing Agent: A variety of reducing agents have been employed for this step. While zinc in acetic acid is common, other options like iron powder in acetic acid/ethanol or sodium dithionite can offer milder and more selective reduction.[9] Catalytic hydrogenation (e.g., Pd/C, H₂) is also a clean and efficient method, provided other functional groups are compatible.

  • pH Control: The pH of the reaction mixture can be crucial. For reductions with metals in acid, maintaining a controlled pH can prevent unwanted side reactions.

  • Temperature Management: Exothermic reductions should be carefully controlled with external cooling to prevent runaway reactions and the formation of byproducts.

Visualization: Key Steps in the Reissert Indole Synthesis

reissert_synthesis start o-Nitrotoluene + Diethyl Oxalate condensation Condensation (Base) start->condensation intermediate o-Nitrophenylpyruvic Acid Derivative condensation->intermediate reduction_cyclization Reductive Cyclization intermediate->reduction_cyclization product Indole-2-carboxylic Acid reduction_cyclization->product decarboxylation Decarboxylation (Heat) product->decarboxylation final_product Substituted Indole decarboxylation->final_product

Caption: Simplified workflow of the Reissert indole synthesis.

Section 4: Palladium-Catalyzed Indole Syntheses

Modern palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Heck reactions, offer mild and versatile routes to substituted indoles.[10] However, these reactions come with their own set of challenges, including catalyst deactivation and the removal of palladium residues.

FAQ 5: My Larock indole synthesis is suffering from low yields and a significant amount of background reaction. How can I optimize this?

Root Cause Analysis: The Larock synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne, can be sensitive to reaction conditions.[11] A significant background reaction in the absence of a ligand can lead to reduced enantioselectivity in asymmetric variants.[12] Additionally, the N-N bond in certain substrates can be fragile under the reaction conditions.[12]

Troubleshooting Protocol:

  • Ligand Selection: The choice of phosphine ligand is critical. While the original Larock protocol often uses triphenylphosphine (PPh₃), more electron-rich and sterically demanding ligands can sometimes improve catalyst stability and reactivity.[11] Chiral phosphoramidite ligands have been shown to be effective in asymmetric Larock reactions.[12]

  • Base and Additives: The base (e.g., K₂CO₃, Cs₂CO₃) and additives like LiCl or n-Bu₄NCl play a crucial role in the catalytic cycle. Their stoichiometry should be carefully optimized.[11]

  • Temperature and Reaction Time: These parameters should be systematically varied to find the optimal conditions that favor the desired reaction pathway over decomposition or background reactions.

FAQ 6: I am struggling to remove residual palladium from my final indole product, which is a major concern for my drug development program. What are the most effective methods for palladium removal?

Root Cause Analysis: Palladium catalysts and their byproducts can be difficult to remove completely, especially when the product contains heteroatoms that can act as ligands for the metal.[13] Residual palladium is a significant issue in the pharmaceutical industry due to its toxicity.

Troubleshooting Protocol:

  • Aqueous Washes: Washes with aqueous solutions of chelating agents like N-acetylcysteine or thiourea can be effective in extracting palladium into the aqueous phase.

  • Solid-Supported Scavengers: A variety of solid-supported scavengers with thiol or amine functionalities are commercially available (e.g., SiliaMetS Thiol, QuadraSil MP). These can be stirred with the reaction mixture or used in a flow setup to efficiently remove palladium.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues, although it may also lead to some loss of the desired product.

  • Crystallization: Careful optimization of the crystallization conditions can sometimes lead to the selective precipitation of the product, leaving the palladium impurities in the mother liquor.

Data Presentation: Comparison of Palladium Scavengers

ScavengerMechanismAdvantagesDisadvantages
Aqueous Chelators (e.g., N-acetylcysteine) Forms water-soluble palladium complexesInexpensive, suitable for large scaleCan be less effective for non-polar products, may require multiple extractions
Solid-Supported Scavengers (e.g., SiliaMetS) Covalent or coordinative binding to a solid supportHigh efficiency, easy removal by filtrationMore expensive, may require optimization of conditions
Activated Carbon AdsorptionInexpensive, effective for a broad range of palladium speciesCan adsorb the product, leading to yield loss, fine particles can be difficult to filter

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • National Institutes of Health. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. [Link]

  • YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]

  • Wikipedia. Bischler–Möhlau indole synthesis. [Link]

  • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. [Link]

  • ResearchGate. Reissert Indole Synthesis. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • PubMed Central. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. [Link]

  • Wikipedia. Larock indole synthesis. [Link]

  • MDPI. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. [Link]

  • ResearchGate. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. [Link]

  • ResearchGate. Bischler Indole Synthesis. [Link]

  • Reddit. Your trick to remove residual palladium. [Link]

  • ResearchGate. Reissert-Indole-Synthesis.pdf. [Link]

  • ConnectSci. An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • Cambridge University Press. Reissert Indole Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • ResearchGate. Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]

  • ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). [Link]

  • PubMed Central. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. [Link]

  • PubMed Central. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Beilstein Journals. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]

Sources

Technical Support: Purification of 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of impurities from crude 5,7-Dibromo-6-methyl-1H-indole Role: Senior Application Scientist Context: Technical Support Center Guide[1][2]

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges associated with purifying 5,7-Dibromo-6-methyl-1H-indole , a highly functionalized indole scaffold often used as an intermediate in pharmaceutical synthesis. Due to the electron-rich nature of the indole ring and the steric crowding of the 5,6,7-positions, this molecule presents unique purification hurdles, including regioisomer contamination and oxidative instability.

Part 1: Diagnostic & Triage[1][2]

Q: My crude product is a dark red/brown solid, but the pure compound should be off-white. What is happening? A: The coloration is likely due to two primary sources:

  • Oxidative Oligomerization: Indoles are electron-rich and prone to acid-catalyzed dimerization or oxidation, forming colored "tars" or indolenine impurities [1].[1][2]

  • Residual Bromine/Iodine: If halogenation reagents (e.g., NBS,

    
    ) were not fully quenched, free halogens will darken the solid and degrade the product over time.
    

Diagnostic Workflow: Before selecting a purification method, perform a TLC (Thin Layer Chromatography) in 20% Ethyl Acetate / 80% Hexanes .

ObservationProbable ImpurityRecommended Action
Dark Baseline Spot Polymerized Indole / SaltsFiltration through Silica Plug + Recrystallization
Spot slightly above Product 3-Bromo isomer (Kinetic product)Column Chromatography (Gradient Elution)
Spot slightly below Product Monobromo species (Under-reaction)Recrystallization (Solvent Tuning)
Yellow/Orange tint Free Bromine / OxidationChemical Wash (Bisulfite)

Part 2: Chemical Workup (The Foundation)[3]

Q: I skipped the aqueous workup and went straight to the column, but the separation was poor. Why? A: Direct chromatography of crude halogenation mixtures is often fatal to purity. Acidic byproducts (HBr, succinimide) bind to the indole nitrogen, streaking the product on silica. You must neutralize the crude matrix first.

Standard Operating Procedure (SOP) for Crude Workup:

  • Quench: Dissolve crude in Ethyl Acetate (EtOAc). Wash with 10% Sodium Thiosulfate (

    
    )  to reduce residual bromine (indicated by color change from red to pale yellow).
    
  • Neutralize: Wash with Saturated Sodium Bicarbonate (

    
    ) to remove HBr. Critical: Indoles are acid-sensitive; residual acid promotes polymerization on the column [2].[1][2]
    
  • Dry: Use Anhydrous Sodium Sulfate (

    
    ).[3] Avoid Magnesium Sulfate (
    
    
    
    ) if the product is trace-acid sensitive, as it is slightly Lewis acidic.[2]

Part 3: Recrystallization (The Scalable Solution)

Q: Column chromatography is too expensive for my 50g batch. Can I recrystallize this? A: Yes. Poly-brominated indoles are significantly more lipophilic than their non-halogenated precursors, making them excellent candidates for recrystallization from mixed solvent systems.[1][2]

Solvent System Selection Guide: Based on the lipophilicity of the dibromo-methyl motif, we recommend the following systems.

Solvent SystemRatio (v/v)Target ImpurityProtocol Notes
Ethanol / Water 9:1 to 5:1Polar tars, Salts, SuccinimideDissolve in hot EtOH; add water dropwise until turbid.[1][2] Cool slowly to 4°C.
Toluene / Heptane 1:2RegioisomersDissolve in minimum hot Toluene (approx. 80°C). Add Heptane. Good for removing non-polar isomers [3].[2]
DCM / Hexane 1:5General purificationDissolve in DCM; add Hexane. Evaporate DCM slowly (vapor diffusion or rotary evap).

Technical Tip: If "oiling out" occurs (product forms a liquid layer instead of crystals), re-heat and add a seed crystal. Oiling out suggests the solution is too concentrated or the anti-solvent (e.g., water/heptane) was added too quickly [4].

Part 4: Chromatography (The Precision Tool)

Q: I have a persistent impurity running very close to my product (Rf difference < 0.05). How do I remove it? A: This is likely a regioisomer (e.g., 4,6-dibromo or 5-bromo-6-methyl).[1][2] Standard silica gel interactions are insufficient.[2]

Advanced Chromatography Strategies:

  • Change the Selectivity: Switch from EtOAc/Hexane to Dichloromethane (DCM) / Hexane . Halogenated solvents often provide better separation for halogenated aromatics due to pi-pi interactions and polarizability differences [5].[1][2]

  • Deactivation of Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes acidic sites on the silica that cause peak tailing for indoles. Warning: Ensure TEA is flushed out before eluting product if your compound is base-sensitive, though bromoindoles are generally stable to weak bases.[1][2]

Part 5: Decision Logic & Workflow

The following diagram outlines the decision process for purifying crude 5,7-Dibromo-6-methyl-1H-indole based on impurity profile.

PurificationWorkflow Start Crude 5,7-Dibromo-6-methyl-1H-indole TLC TLC Analysis (20% EtOAc/Hex) Start->TLC Decision1 Impurity Type? TLC->Decision1 PathA Dark Tars / Baseline Decision1->PathA Polymerization PathB Close Isomers (Rf < 0.05) Decision1->PathB Regioisomers PathC Residual Halogen Color Decision1->PathC Oxidation/Br2 ActionA Silica Plug Filtration (100% DCM) PathA->ActionA ActionB Column Chromatography (DCM/Hexane Gradient) PathB->ActionB ActionC Wash: Na2S2O3 (aq) then Recrystallize PathC->ActionC Recryst Recrystallization (Toluene/Heptane) ActionA->Recryst Final Pure Product (Store -20°C, Dark) ActionB->Final ActionC->Final Recryst->Final

Caption: Decision tree for selecting the optimal purification route based on TLC impurity profiling.

Part 6: Stability & Storage

Q: My purified compound turned purple after a week on the bench. Why? A: Indoles are photosensitive and prone to autoxidation. The "5,7-dibromo" substitution pulls electron density, stabilizing the ring somewhat compared to naked indole, but the 6-methyl group activates the 5/7 positions (steric strain can also induce instability).

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Temperature: -20°C is recommended for long-term storage.[1][2]

  • Light: Amber vials or foil-wrapped containers are mandatory to prevent photolytic dehalogenation [6].[1][2]

References

  • Sigma-Aldrich. 5-Bromo-7-methyl-1H-indole Product Analysis. Accessed 2024.[2]

  • National Institutes of Health (NIH). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. 2022.

  • BenchChem. Selecting Appropriate Solvents for Recrystallization. 2025.

  • University of Rochester. Common Solvents for Recrystallization. Department of Chemistry.

  • MDPI. Purified Brominated Indole Derivatives from Dicathais orbita. Marine Drugs, 2015.[3][4]

  • PubChem. 5-Bromo-7-iodo-6-methyl-1H-indole Compound Summary.

Sources

Technical Support Center: Purification of 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-576-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of HPLC parameters for hydrophobic halogenated indoles

Executive Summary

You are attempting to purify 5,7-Dibromo-6-methyl-1H-indole , a highly hydrophobic and electron-deficient aromatic heterocycle. Standard C18 protocols often fail here because they rely solely on hydrophobicity, which may not sufficiently distinguish between the target and its regioisomers (e.g., 4,6-dibromo analogs) or mono-brominated impurities.

This guide moves beyond "textbook" C18 methods, leveraging


 interactions  and halogen selectivity  to achieve baseline resolution.

Part 1: The Optimized Protocol

Stationary Phase Selection

Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) . Do not default to C18.

  • The Science: The two bromine atoms at positions 5 and 7 create a specific electron-density footprint. A standard C18 column interacts only via dispersive forces (hydrophobicity). A Phenyl-Hexyl column engages in

    
     stacking with the indole core, while the bromine atoms induce specific dipole-induced dipole interactions. This "orthogonal" selectivity is critical for separating the 5,7-dibromo target from 5-bromo or 7-bromo impurities [1, 3].
    
Mobile Phase Architecture
  • Solvent A: Water + 0.1% Formic Acid (FA)

  • Solvent B: Methanol (MeOH) + 0.1% Formic Acid

  • Why Methanol? Acetonitrile (MeCN) is a

    
    -electron deficient solvent and can suppress the 
    
    
    
    interactions between your analyte and the Phenyl-Hexyl stationary phase. Methanol, being protic, allows these secondary interactions to dominate, enhancing selectivity for halogenated isomers [3].
Gradient Strategy (Analytical Scale)
  • Flow Rate: 1.0 mL/min (for 4.6 x 150 mm column)

  • Temperature: 35°C (Control is essential to maintain constant

    
     interaction strength)
    
Time (min)% Solvent B (MeOH)Event
0.050Initial Hold (Solubility check)
2.050Isocratic hold to stack injection
20.085Shallow gradient for resolution
22.095Wash highly retained impurities
25.095Hold
25.150Re-equilibration
30.050End

Part 2: Troubleshooting & FAQs

Category A: Resolution & Selectivity

Q: "I have a shoulder peak eluting immediately after my main peak. Is this the 4,6-isomer?"

A: Likely, yes.[1] Regioisomers of dibromoindoles have nearly identical logP (hydrophobicity) values, making them co-elute on C18.

  • The Fix: Switch to a Pentafluorophenyl (PFP) column. The fluorine atoms on the stationary phase create a strong electron-deficient ring that interacts specifically with the electron-rich regions of your brominated indole. The steric position of the methyl group at C6 (sandwiched between bromines) alters this interaction significantly compared to the 4,6-isomer, often yielding baseline separation [8].

Q: "My retention times are shifting between runs."

A: This is often due to "phase collapse" or dewetting if you are starting at high aqueous conditions, but for this molecule, it is likely temperature fluctuation .

  • The Fix:

    
     interactions are highly exothermic. A 5°C shift in column oven temperature can drastically change retention time and selectivity on Phenyl phases. Ensure your column oven is calibrated and stable ±0.1°C.
    
Category B: Peak Shape & Solubility

Q: "The peak is fronting (shark-fin shape). Is my column dead?"

A: No, you are likely experiencing solubility mismatch .

  • The Cause: 5,7-Dibromo-6-methyl-1H-indole is extremely hydrophobic. If you dissolve it in 100% DMSO and inject it into a mobile phase starting at 50% Water, the compound precipitates momentarily at the head of the column before re-dissolving.

  • The Fix: Dilute your sample in 50:50 MeOH:Water (or the closest ratio that maintains solubility). If DMSO is required, limit injection volume to <5 µL on an analytical column.

Q: "I see severe tailing. Should I add Triethylamine (TEA)?"

A: Do not add TEA.

  • The Mechanism: Indoles are weak acids (NH group), not bases. Tailing here is caused by the interaction of the electron-rich bromine/indole system with active silanols on the silica surface.

  • The Fix: Ensure you are using a "Type B" (high purity, low metal content) silica column. Increase buffer ionic strength by using 10 mM Ammonium Formate (pH 3.5) instead of just Formic Acid. This masks silanols more effectively [6].

Category C: Recovery & Carryover

Q: "I see 'ghost peaks' in my blank run after a high-concentration injection."

A: Brominated indoles are "sticky" and adsorb to stainless steel and rotor seals.

  • The Fix: Implement a Sawtooth Wash between runs. Inject a blank of 100% Isopropanol or THF. These solvents disrupt hydrophobic adsorption better than MeOH or MeCN.

Part 3: Visualizations

Figure 1: Column Selection Decision Matrix

Caption: Logic flow for selecting the optimal stationary phase based on impurity profile.

ColumnSelection Start Start: Define Impurity Profile Isomers Are impurities regioisomers? (e.g., 4,6-dibromo vs 5,7-dibromo) Start->Isomers Hydrophobicity Are impurities based on hydrophobicity? (e.g., Mono-bromo) Isomers->Hydrophobicity No PFP Use PFP Column (Shape Selectivity + Halogen Bonding) Isomers->PFP Yes (Critical Separation) C18 Use C18 Column (Standard Hydrophobic Interaction) Hydrophobicity->C18 Yes (Large LogP diff) Phenyl Use Phenyl-Hexyl Column (Pi-Pi Interaction) Hydrophobicity->Phenyl No (Subtle diff)

Figure 2: Purification Workflow Logic

Caption: Step-by-step workflow from crude synthesis to isolated pure compound.

PurificationFlow Crude Crude Reaction Mix (High DMSO/DMF content) PreTreat Liquid-Liquid Extraction (Remove polar salts/catalysts) Crude->PreTreat Dissolve Re-dissolution Solvent: MeOH/DMSO (90:10) PreTreat->Dissolve HPLC Prep-HPLC Column: Phenyl-Hexyl Mobile: MeOH/H2O + 0.1% FA Dissolve->HPLC Fraction Fraction Collection Trigger: Threshold + Slope HPLC->Fraction Dry Lyophilization/Rotovap (Keep < 40°C to prevent de-bromination) Fraction->Dry

References

  • Restek Corporation. (n.d.). HPLC Column Selection Guide: Selection for Halogenated Aromatics. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics.[2] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2026). 5-Bromo-1H-indole-7-carboxylic acid (Related Structure Properties). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams (Indole Acidity). Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Selection Guide: InertSustain PFP and Phenylhexyl.[3] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Ring-Closing Step of Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the critical ring-closing step of indole synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural instructions, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

General Troubleshooting for Low Yield in Indole Synthesis

Before diving into the specifics of named reactions, let's address some common factors that can contribute to low yields in any indole synthesis.

Q1: My indole synthesis reaction is resulting in a low yield. What are the general contributing factors I should investigate first?

Low yields in indole synthesis can often be traced back to a few key areas: suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds. Impurities can introduce unwanted side reactions that consume your reactants and complicate purification.

  • Reaction Conditions: The delicate balance of temperature, reaction time, and catalyst concentration is paramount. Systematically varying these parameters is often the first and most effective step in optimization.

  • Atmosphere Control: Many indole syntheses are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen method is sensitive to oxidation.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. Ensure the chosen solvent is appropriate for the reaction temperature and solubilizes all reactants and intermediates.

dot graph TD { A[Low Yield Observed] --> B{Purity of Starting Materials Checked?}; B -->|Yes| C{Reaction Conditions Optimized?}; B -->|No| D[Purify Starting Materials]; C -->|Yes| E{Atmosphere Controlled?}; C -->|No| F[Systematically Vary Temperature, Time, and Catalyst Concentration]; E -->|Yes| G{Solvent Appropriate?}; E -->|No| H[Use Inert Atmosphere]; G -->|Yes| I[Proceed to Specific Reaction Troubleshooting]; G -->|No| J[Select Appropriate Solvent]; D --> A; F --> A; H --> A; J --> A; }

Caption: General troubleshooting workflow for low yield in indole synthesis.

Fischer Indole Synthesis: Troubleshooting and FAQs

The Fischer indole synthesis is a robust and widely used method, but it is not without its pitfalls.

Q2: Why is my Fischer indole synthesis failing or giving a low yield?

Several factors can lead to the failure or low yield of a Fischer indole synthesis. These often revolve around substituent effects, steric hindrance, and competing side reactions.

  • Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound can have a profound impact.

    • Electron-donating groups on the arylhydrazine can weaken the N-N bond, making it more susceptible to cleavage, a competing side reaction to the desired cyclization.[1]

    • Electron-withdrawing groups on the arylhydrazine can hinder the reaction, and in extreme cases, prevent it from occurring altogether.[2]

    • Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage rather than the desired cyclization. This is a known challenge in the synthesis of 3-aminoindoles.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key[3][3]-sigmatropic rearrangement, leading to lower yields or reaction failure.

  • Side Reactions:

    • N-N Bond Cleavage: As mentioned, this is a common side reaction, especially with certain substituent patterns. It leads to the formation of anilines and other undesired byproducts.[4]

    • Aldol Condensation: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone, consuming the starting material.[4]

    • Friedel-Crafts Type Reactions: Strong acids can lead to undesired electrophilic aromatic substitution reactions on the aromatic rings.[4][5]

Q3: I am observing multiple spots on my TLC plate. How can I identify the byproducts and solve the issue?

The presence of multiple spots on a TLC plate is a clear indication of side reactions.

Diagnostic Protocol:

  • Initial Analysis: Run a TLC of your crude reaction mixture alongside your starting materials. This will help you determine if the starting materials have been consumed and give you a qualitative idea of the number of products formed.

  • Byproduct Identification:

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying the molecular weights of the components in your mixture. This can help you tentatively identify byproducts such as aniline (from N-N cleavage) or aldol condensation products.

    • NMR Spectroscopy: If a major byproduct can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.

  • Troubleshooting Strategy:

    • If N-N cleavage is suspected: Consider switching from a protic acid catalyst (e.g., HCl, H₂SO₄) to a Lewis acid catalyst (e.g., ZnCl₂). Lewis acids can sometimes favor the desired cyclization pathway.

    • If aldol condensation is prevalent: Try running the reaction at a lower temperature or with a less concentrated acid catalyst.

    • For purification challenges: The presence of multiple, often polar, byproducts can make column chromatography difficult. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial.

Parameter Recommendation for Optimization Rationale
Temperature Systematically screen a range from room temperature to reflux.Higher temperatures can accelerate the reaction but may also promote side reactions and degradation.[6]
Acid Catalyst Screen both protic (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, FeCl₃).The nature and strength of the acid can significantly influence the reaction pathway and yield.[1]
Solvent Test a range of solvents with varying polarities and boiling points (e.g., toluene, xylenes, acetic acid).The solvent can affect the solubility of intermediates and the reaction rate.
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal time.Insufficient time leads to incomplete conversion, while prolonged times can increase byproduct formation.[6]

Bischler-Möhlau Indole Synthesis: Troubleshooting and FAQs

The Bischler-Möhlau synthesis is a classical method that often suffers from harsh reaction conditions.

Q4: My Bischler-Möhlau synthesis is giving a very low yield. What are the common causes and how can I improve it?

The primary challenge with the Bischler-Möhlau synthesis is the typically harsh reaction conditions, which can lead to product degradation and the formation of numerous side products.[1]

  • Harsh Conditions: The classical method often requires high temperatures, which can be detrimental to sensitive functional groups on the starting materials.

  • Substrate Dependence: The yield and regiochemical outcome of the Bischler-Möhlau reaction are highly dependent on the specific substrates used.[7]

  • Unpredictable Regiochemistry: The reaction can sometimes yield a mixture of 2-aryl and 3-aryl indoles, complicating purification and reducing the yield of the desired isomer.[7]

Optimization Strategies:

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and, in some cases, improve yields by minimizing thermal decomposition.[3][7]

  • Catalyst Modification: The use of lithium bromide as a catalyst has been shown to enable milder reaction conditions.[3][8]

  • Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) under microwave irradiation can be effective.

Madelung Indole Synthesis: Troubleshooting and FAQs

The Madelung synthesis is characterized by its use of a strong base at high temperatures.

Q5: The high temperatures required for my Madelung synthesis are causing my starting materials to decompose. Are there milder alternatives?

Yes, the classical Madelung synthesis, which can require temperatures of 200-400 °C, has been modified to proceed under much milder conditions.[9]

  • Madelung-Houlihan Variation: The use of strong, non-nucleophilic bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent such as tetrahydrofuran (THF) can lower the required reaction temperature to a range of -20 to 25 °C.[1]

  • Substituent Effects: The presence of electron-withdrawing groups on the N-phenylamide can also facilitate the cyclization at lower temperatures.[1]

Base Typical Temperature Range Reference
Sodium Ethoxide200-400 °C[9]
n-Butyllithium (BuLi)-20 to 25 °C[1]
Lithium Diisopropylamide (LDA)-20 to 25 °C[1]

Nenitzescu Indole Synthesis: Troubleshooting and FAQs

The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindoles.

Q6: My Nenitzescu reaction is producing a complex mixture of products, not the expected 5-hydroxyindole. What could be going wrong?

The Nenitzescu reaction is known to sometimes produce unexpected byproducts, and the reaction outcome can be highly sensitive to the reaction conditions, particularly the solvent.[4][10]

  • Side Products: Besides the desired 5-hydroxyindole, other reported products include pyrrolo[2,3-f]indoles, benzofuranones, and even pyrrole-azepine hybrid structures.[4][10]

  • Solvent Effects: The choice of solvent can significantly influence the product distribution. For example, the reaction between 1,4-benzoquinone and ethyl 3-aminocinnamate in 1-butanol was found to yield an unexpected pyrrole-azepine hybrid.[4][10]

Optimization Strategy:

  • Solvent Screening: A systematic screening of solvents with varying polarities is highly recommended. Polar solvents are generally favored for the Nenitzescu reaction.[11]

  • Catalyst Screening: While often run without a catalyst, the use of a Jacobsen-type Cr(III)-salen complex has been reported to enable an atroposelective Nenitzescu synthesis with high yields.[12]

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Nenitzescu Reaction" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nenitzescu Reaction" -- "5-Hydroxyindole (Desired)" [color="#34A853"]; "Nenitzescu Reaction" -- "Byproducts" [color="#EA4335"]; "Byproducts" -- "Pyrrolo[2,3-f]indoles"; "Byproducts" -- "Benzofuranones"; "Byproducts" -- "Pyrrole-Azepine Hybrids"; }

Caption: Potential reaction pathways in the Nenitzescu indole synthesis.

Reissert Indole Synthesis: Troubleshooting and FAQs

The Reissert synthesis is a multi-step process that offers a route to indoles from o-nitrotoluenes.

Q7: The reductive cyclization step of my Reissert synthesis is inefficient. What are the key parameters to optimize?

The success of the Reissert synthesis hinges on the efficient reduction of the nitro group to an amine, followed by cyclization.

  • Choice of Reducing Agent: A variety of reducing agents can be employed for the nitro group reduction. Common choices include:

    • Zinc in acetic acid[5]

    • Catalytic hydrogenation (e.g., H₂/Pd-C)

    • Iron in acetic acid or hydrochloric acid[5]

    • Sodium dithionite (Na₂S₂O₄)[5] The choice of reducing agent can be critical, especially if other sensitive functional groups are present in the molecule.

  • Reaction Conditions for Cyclization: The subsequent cyclization is often promoted by heat or acid. Optimization of the temperature and pH of the reaction mixture after reduction is crucial for maximizing the yield of the indole.

References

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Bischler Indole Synthesis. ResearchGate. [Link]

  • Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. [Link]

  • Indole synthesis: a review and proposed classification. National Institutes of Health. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]

  • Nenitzescu indole synthesis. Wikipedia. [Link]

  • Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. [Link]

  • Madelung synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Reissert Indole Synthesis. [Link]

Sources

Preventing degradation of 5,7-Dibromo-6-methyl-1H-indole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5,7-Dibromo-6-methyl-1H-indole to prevent its degradation. As a crucial intermediate in various synthetic pathways, maintaining the stability and purity of this compound is paramount for reproducible and successful experimental outcomes. This document outlines common degradation pathways, provides detailed troubleshooting guides, and answers frequently asked questions based on established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5,7-Dibromo-6-methyl-1H-indole during storage?

A1: The primary factors contributing to the degradation of 5,7-Dibromo-6-methyl-1H-indole are exposure to light, oxygen (air), moisture, and elevated temperatures. Halogenated indoles, in general, are susceptible to photodegradation and oxidation.[1][2] The indole ring can be oxidized, and the carbon-bromine bonds can undergo cleavage, particularly under UV light, leading to the formation of impurities.[1][3]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, 5,7-Dibromo-6-methyl-1H-indole should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[4][5] The container should be placed in a cool, dark, and dry location. Refrigeration (2-8°C) is recommended for long-term storage to minimize thermal degradation.[6][7]

Q3: My solid 5,7-Dibromo-6-methyl-1H-indole has changed color (e.g., from off-white to brownish). What does this indicate?

A3: A change in color, typically to a brownish or yellowish hue, is a common indicator of degradation. This is often due to oxidation of the indole ring, which can lead to the formation of colored polymeric byproducts.[2][8] If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q4: Can I store 5,7-Dibromo-6-methyl-1H-indole in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store the solution under an inert atmosphere in a sealed, opaque container at low temperatures. Be aware that the choice of solvent can influence the rate of photodegradation.[1]

Q5: What are the likely degradation products I should look for?

A5: Common degradation products can arise from oxidation and debromination. Oxidation can lead to the formation of oxindole derivatives.[2][8] Photodegradation can result in reductive debromination, leading to the formation of mono-brominated or non-brominated methyl-indole species.[1][3]

Troubleshooting Guide

This section addresses specific issues that users may encounter and provides actionable solutions.

Issue 1: Inconsistent Experimental Results
  • Symptom: You observe variability in reaction yields, impurity profiles, or biological activity when using different batches or the same batch of 5,7-Dibromo-6-methyl-1H-indole over time.

  • Potential Cause: Degradation of the starting material due to improper storage or handling.

  • Troubleshooting Steps:

    • Assess Purity: Before use, always assess the purity of your 5,7-Dibromo-6-methyl-1H-indole, especially if it has been stored for an extended period or if you suspect degradation. A simple TLC or HPLC analysis can provide a quick purity check.

    • Implement Inert Atmosphere Techniques: If you are not already doing so, handle the solid compound in a glove box or use a Schlenk line to dispense it under an inert atmosphere.[9][10] This minimizes exposure to air and moisture.

    • Purification: If the compound is found to be impure, consider recrystallization or column chromatography to purify it before use. A patent on the preparation of a similar compound, 5-bromo-7-methylindole, suggests purification by silica gel column chromatography.[11]

Issue 2: Appearance of Unknown Peaks in Analytical Data (HPLC/GC-MS)
  • Symptom: Your analytical data (e.g., HPLC, GC-MS) of a reaction mixture shows unexpected peaks that are not your starting material, desired product, or known reaction byproducts.

  • Potential Cause: These unknown peaks could be degradation products of 5,7-Dibromo-6-methyl-1H-indole that are carried through the reaction.

  • Troubleshooting Workflow:

    G start Unknown peaks observed in analytical data check_sm Analyze a fresh sample of 5,7-Dibromo-6-methyl-1H-indole by HPLC/GC-MS start->check_sm compare Compare chromatograms of fresh vs. stored starting material check_sm->compare match Do unknown peaks match impurities in the stored starting material? compare->match degradation Degradation of starting material is likely. Purify before use. match->degradation Yes no_match Impurities are likely from the reaction itself. Investigate reaction conditions. match->no_match No

    Caption: Troubleshooting workflow for identifying the source of unknown analytical peaks.

Protocols for Stability and Purity Assessment

Protocol 1: Recommended Storage Conditions

To ensure the long-term stability of 5,7-Dibromo-6-methyl-1H-indole, the following storage conditions are recommended. Adherence to these conditions will minimize the risk of degradation from environmental factors.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down thermally induced degradation pathways.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[4]
Light Amber/Opaque ContainerProtects against photodegradation.[1]
Moisture Tightly Sealed Container in a Dry LocationPrevents hydrolysis and moisture-mediated degradation.[7]
Protocol 2: Step-by-Step Guide for Handling Air-Sensitive 5,7-Dibromo-6-methyl-1H-indole

This protocol outlines the procedure for safely handling the compound to prevent exposure to air and moisture.

  • Preparation: Place the sealed container of 5,7-Dibromo-6-methyl-1H-indole, along with all necessary spatulas, vials, and balances, inside an inert atmosphere glove box.

  • Inerting: Ensure the glove box has been adequately purged with an inert gas (argon or nitrogen) to remove oxygen and moisture.

  • Dispensing: Carefully open the container inside the glove box. Weigh the desired amount of the compound into a pre-tared vial.

  • Sealing: Tightly seal both the original container and the vial containing the dispensed compound before removing them from the glove box.

  • Alternative (Schlenk Line): If a glove box is unavailable, the compound can be handled in a flask under a positive pressure of an inert gas using a Schlenk line.[5]

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable way to assess the purity of 5,7-Dibromo-6-methyl-1H-indole and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting point would be a gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • Analysis: An increase in the number of peaks or the appearance of new peaks with lower retention times (often more polar) can indicate degradation. A decrease in the area of the main peak relative to the total peak area indicates a loss of purity.[12]

Understanding Degradation Pathways

A fundamental understanding of the potential degradation mechanisms is crucial for preventing them. The primary pathways for 5,7-Dibromo-6-methyl-1H-indole are photodegradation and oxidation.

G indole 5,7-Dibromo-6-methyl-1H-indole debrominated Debrominated Products (e.g., 5-Bromo-6-methyl-1H-indole) indole->debrominated Photodegradation (Reductive Debromination) oxidized Oxidized Products (e.g., Oxindoles, Polymeric species) indole->oxidized Oxidation light Light (UV) light->debrominated oxygen Oxygen (Air) oxygen->oxidized

Caption: Primary degradation pathways for 5,7-Dibromo-6-methyl-1H-indole.

Oxidation: The electron-rich indole core is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities. The initial oxidation may occur at the C2 or C3 position of the indole ring, leading to the formation of oxindoles and other related compounds.[2][8]

Photodegradation: Brominated aromatic compounds can absorb UV light, leading to the homolytic cleavage of the carbon-bromine bond. The resulting radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to reductive debromination.[1] This process will result in a mixture of mono-brominated and non-brominated indole derivatives, fundamentally altering the properties of the material.

By understanding these pathways, researchers can take proactive steps, such as using opaque containers and an inert atmosphere, to maintain the integrity of their 5,7-Dibromo-6-methyl-1H-indole.

References

  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6036. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Gu, J.-D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667–2669. Available at: [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Available at: [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]

  • Bernier, J. R., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4741. Available at: [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 02021. Available at: [Link]

  • Giraud, A., et al. (2015). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry, 80(15), 7799-7806. Available at: [Link]

Sources

Identifying byproducts in 5,7-Dibromo-6-methyl-1H-indole synthesis by MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Byproducts in 5,7-Dibromo-6-methyl-1H-indole Synthesis via Mass Spectrometry Doc ID: TS-IND-576M-MS Last Updated: February 6, 2026 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Introduction

Welcome to the Technical Support Guide for the characterization of 5,7-Dibromo-6-methyl-1H-indole . This molecule is a critical scaffold in drug discovery, particularly for kinase inhibitors and antiviral agents.

Synthesizing halogenated indoles is fraught with regioselectivity challenges. The interplay between the directing effects of the indole nitrogen and the 6-methyl substituent often leads to a complex mixture of regioisomers, over-brominated species, and oxidation byproducts.

This guide provides a self-validating mass spectrometry (MS) workflow to identify these impurities without immediate recourse to NMR, utilizing the unique isotopic signature of bromine as a primary diagnostic tool.

Module 1: The MS Fingerprint (Isotopic Validation)

The "1:2:1" Rule

Before analyzing impurities, you must validate your target peak. Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[1][2]

For a molecule with two bromine atoms (like 5,7-Dibromo-6-methyl-1H-indole), the statistical distribution of isotopes results in a characteristic triplet pattern with an intensity ratio of 1:2:1 .[1][2]

Target Molecule Data: 5,7-Dibromo-6-methyl-1H-indole
  • Formula:

    
    
    
  • Nominal Mass: 289 Da (Average)

Ion SpeciesIsotope CompositionTheoretical m/z (Monoisotopic)Relative Intensity
M (Nominal)

286.89 ~51%
M+2

288.89 ~100% (Base)
M+4

290.89 ~49%

Critical Check: If your main peak does not show this distinct 1:2:1 triplet split by 2 Daltons, it is not a dibromo species.

Module 2: Troubleshooting Synthesis Byproducts

Use the following decision matrix to identify impurities based on their Mass Shift (


) and Isotopic Pattern relative to the target.
Diagram 1: MS Diagnostic Decision Tree

MS_Diagnosis Start Analyze Impurity Peak m/z Isotope Check Isotopic Pattern Start->Isotope Pattern11 Doublet (1:1) (1 Br atom) Isotope->Pattern11 M, M+2 Pattern121 Triplet (1:2:1) (2 Br atoms) Isotope->Pattern121 M, M+2, M+4 Pattern1331 Quartet (1:3:3:1) (3 Br atoms) Isotope->Pattern1331 M, M+2, M+4, M+6 Mono Monobromo Impurity (Under-bromination) Pattern11->Mono Target Target / Regioisomer (5,7-dibromo vs 4,6-dibromo) Pattern121->Target Tri Tribromo Impurity (Over-bromination) Pattern1331->Tri Ox Oxidation Product (+16 Da shift) Target->Ox +16 Da (O)

Caption: Diagnostic logic flow for categorizing bromoindole impurities based on isotopic clusters.

Detailed Impurity Profiles
1. Under-Brominated Species (Monobromo)
  • Origin: Incomplete reaction or insufficient brominating agent (e.g., NBS).

  • MS Signature: Two peaks of equal height (1:1 ratio) separated by 2 Da.

  • m/z Values: ~209 (

    
    ) and 211 (
    
    
    
    ).
  • Candidates: 5-Bromo-6-methylindole or 7-Bromo-6-methylindole.

2. Over-Brominated Species (Tribromo)
  • Origin: Excess brominating agent or high temperature. The C3 position in indoles is highly reactive.

  • MS Signature: Quartet pattern (1:3:3:1).

  • m/z Values: ~366, 368, 370, 372.

  • Candidates: 3,5,7-Tribromo-6-methylindole.

3. Oxidation Byproducts (Oxindoles/Isatins)
  • Origin: Indoles are electron-rich and prone to oxidation by air (auto-oxidation) or oxidants present in the reaction matrix.

  • MS Signature:

    • Oxindole: Target Mass + 16 Da (m/z ~305). Retains 1:2:1 Br pattern.[1][2]

    • Isatin: Target Mass + 30 Da (m/z ~319).

    • Dioxindole: Target Mass + 32 Da.

Module 3: Experimental Workflow

Diagram 2: Synthesis & Impurity Pathway

Synthesis_Pathway Precursor 6-Methylindole Step1 Bromination (NBS/Br2) Precursor->Step1 Mono Monobromo (m/z 209/211) [Impurity] Step1->Mono Low Eq Target 5,7-Dibromo-6-methylindole (m/z 287/289/291) Mono->Target Optimum Tri Tribromo (m/z 366-372) [Impurity] Target->Tri Excess Br Ox Oxindole (m/z 303-307) [Degradant] Target->Ox Air/Light

Caption: Reaction pathway showing the progression from precursor to target and potential deviations.

Standard Operating Procedure (SOP) for LC-MS Analysis

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of crude solid in 1 mL Acetonitrile (ACN).

  • Precaution: Indoles are light-sensitive. Use amber vials.

  • Acidification: Add 0.1% Formic Acid to stabilize the protonated species

    
    .
    

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (Bromoindoles are lipophilic and will elute late).

3. MS Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+).

  • Scan Range: 100 – 500 m/z.

  • Cone Voltage: 20-30V (Keep low to prevent in-source fragmentation of Br).

Frequently Asked Questions (FAQ)

Q1: My MS spectrum shows a cluster at m/z 287 but the ratio is 1:1, not 1:2:1. What is happening? A: This suggests co-elution of a contaminant or significant interference. However, a 1:1 ratio at that mass is chemically unlikely for a dibromo species. Check if you have a monobromo-iodo species (if iodine was used in a previous step), as Br-I patterns differ. Alternatively, ensure your detector is not saturated (dead-time correction issues can skew isotope ratios).

Q2: Can MS distinguish between 5,7-dibromo and 4,6-dibromo regioisomers? A: No. Regioisomers have identical exact masses and very similar fragmentation patterns.

  • Solution: You must separate them chromatographically. 5,7-dibromo isomers generally elute later than 4,6-isomers on C18 columns due to the "greasier" nature of the exposed benzene ring edge, but this must be confirmed with an NMR standard.

Q3: I see a peak at [M-HCN]. Is this normal? A: Yes. The loss of HCN (27 Da) is a classic fragmentation pathway for indoles.

  • Example: Parent m/z 289

    
     Fragment m/z 262. This confirms the indole core structure is intact.
    

Q4: Why is my background noise so high in the bromine region? A: Halogenated solvents (like Dichloromethane or Chloroform) used in extraction can linger. Ensure your sample is thoroughly dried and reconstituted in LC-grade Methanol or Acetonitrile.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of dibromoalkanes. Retrieved from (General principles of Br2 isotopic patterns).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][4][5][6] Retrieved from (Indole and Halide fragmentation mechanisms).

  • National Institutes of Health (PMC). (2011). Identification and synthesis of impurities formed during sertindole preparation.[7] Retrieved from (Case study on indole impurity profiling).

  • Vertex AI Search. (2026). Synthesis of 5,7-dibromo-6-methyl-1H-indole methods.

For further assistance, contact the Analytical Chemistry Core at extension #4042.

Sources

Technical Support Center: Scalable Synthesis of 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Regiocontrol and Yield Optimization in Poly-halogenated Indole Synthesis[1]

Executive Summary & Route Selection

User Query: How do I scale up the synthesis of 5,7-Dibromo-6-methyl-1H-indole without significant regioisomeric impurities or polymerization?

Technical Assessment: Direct bromination of 6-methylindole is chemically intuitive but practically flawed for scale-up.[1] The electron-rich pyrrole ring (specifically C3) reacts faster than the benzene ring, leading to 3-bromo, 3,5-dibromo, or polymerized "indole reds" before the desired 5,7-substitution pattern is achieved.[1]

The Solution: The C3-Blocking Strategy To achieve high-purity 5,7-dibromination at scale, you must deactivate the pyrrole ring and direct electrophilic attack to the benzene ring using the 6-methyl group as an ortho-director.[1] The most robust protocol involves:

  • Functionalization: Installing an electron-withdrawing ester at C3.[1]

  • Bromination: Exploiting the 6-methyl group to direct bromine to C5 and C7.[1]

  • Deprotection: Hydrolysis and decarboxylation to recover the indole core.

Process Workflow (Visualized)

The following diagram outlines the critical path for the synthesis, highlighting the logic gate where direct bromination fails and the C3-blocking strategy succeeds.

IndoleSynthesis Start 6-Methylindole (Starting Material) Direct Direct Bromination (Route A) Start->Direct NBS/Br2 Step1 Step 1: C3-Acylation (Methyl indole-3-carboxylate) Start->Step1 1. (COCl)2 2. MeOH Failure Mixture of Isomers (3-Br, 3,6-Br) & Polymerization Direct->Failure Step2 Step 2: Regioselective Bromination Step1->Step2 Br2 (2.2 eq) AcOH Step3 Step 3: Hydrolysis & Decarboxylation Step2->Step3 NaOH / Heat Cu catalyst Target 5,7-Dibromo-6-methylindole (Target) Step3->Target Isolation

Figure 1: Comparative workflow showing the failure of direct bromination vs. the success of the C3-blocking strategy.

Detailed Experimental Protocol (Scale-Up Ready)

Step 1: Synthesis of Methyl 6-methylindole-3-carboxylate

Objective: Deactivate the pyrrole ring to prevent C3 bromination.[1]

  • Reagents: 6-methylindole (1.0 eq), Oxalyl chloride (1.2 eq), Methanol (excess), THF (solvent).[1]

  • Procedure:

    • Dissolve 6-methylindole in anhydrous THF at 0°C.

    • Add oxalyl chloride dropwise (Control exotherm: keep < 5°C). The glyoxalyl chloride intermediate precipitates.

    • Stir for 1 hour, then quench with excess Methanol.

    • Critical Checkpoint: Ensure complete conversion to the ester by TLC/HPLC. The ester group withdraws electron density from the pyrrole ring, making the benzene ring the nucleophile of choice for the next step.[1]

Step 2: Regioselective Dibromination

Objective: Install bromine atoms at C5 and C7 using the 6-methyl group as a director.[1]

  • Reagents: Methyl 6-methylindole-3-carboxylate (1.0 eq), Bromine (

    
    , 2.5 eq), Acetic Acid (Glacial).[1]
    
  • Procedure:

    • Suspend the ester in glacial acetic acid.

    • Add

      
       dropwise at room temperature.[2]
      
    • Mechanism: The 6-methyl group activates the ortho positions (C5 and C7).[1] The C3-ester prevents reaction at C3.[1]

    • Stir for 4–6 hours. The product often precipitates as a solid.

    • Quench: Pour into aqueous Sodium Bisulfite (

      
      ) to remove excess bromine.
      
    • Purification: Filtration is usually sufficient. Recrystallize from Ethanol if purity < 98%.

Step 3: One-Pot Hydrolysis and Decarboxylation

Objective: Remove the blocking group to yield the final product.[1]

  • Reagents: NaOH (aq), Ethanol, Copper powder (catalytic, optional for difficult cases), Quinoline (optional high-boiling solvent).[1]

  • Procedure:

    • Reflux the dibromo-ester in 20% NaOH/Ethanol.[1]

    • Monitor for the disappearance of the ester (formation of carboxylic acid).

    • Decarboxylation: Acidify to precipitate the acid, then heat (thermal decarboxylation) or use microwave irradiation in a solvent like quinoline with catalytic copper.

    • Note: 5,7-dibromoindoles are thermally stable, but prolonged heating >200°C can cause debromination.[1]

Troubleshooting Guide & FAQs

Issue 1: "I am seeing significant amounts of monobrominated impurity."

Diagnosis: Incomplete bromination due to solubility issues or insufficient bromine equivalents. Corrective Action:

  • Solvent: Switch from pure Acetic Acid to a mixture of Acetic Acid/DCM (3:1) to improve solubility of the starting material.

  • Stoichiometry: Increase

    
     to 3.0 equivalents. The ester group strongly deactivates the ring, requiring a larger excess of electrophile.
    
Issue 2: "The decarboxylation step is stalling or low yielding."

Diagnosis: Steric hindrance from the 2-position (if substituted) or electronic stabilization of the carboxylate.[1] Corrective Action:

  • Catalysis: Add 5 mol% Copper (Cu) powder and use Quinoline as the solvent. Heat to 180°C.

  • Microwave: If working on <10g scale, microwave irradiation (200°C, 10 min) is vastly superior to thermal reflux for indole decarboxylation [1].[1]

Issue 3: "Why can't I use the Leimgruber-Batcho synthesis?"

Technical Explanation: While Leimgruber-Batcho is excellent for simple indoles, the specific precursor required for this target—1,3-dibromo-2-methyl-5-nitro-4-methylbenzene —is not a standard commercial building block.[1] Synthesizing this precursor requires its own multi-step sequence (nitration of dibromo-xylene), which suffers from poor regioselectivity.[1] The C3-blocking route uses commercially available 6-methylindole, making it faster for immediate scale-up.[1]

Data & Specifications

Solvent & Reagent Compatibility Table
ParameterRecommendationReason
Brominating Agent Elemental Bromine (

)
NBS is often too mild for the deactivated ester intermediate;

provides the necessary electrophilicity.[1]
Reaction Solvent Acetic Acid (Glacial)Promotes electrophilic aromatic substitution; product usually crystallizes out (process intensification).
Quenching Agent Sodium Bisulfite (

)
Rapidly neutralizes unreacted bromine; prevents oxidative degradation during workup.
Decarb Method Thermal (Quinoline/Cu)Most reliable for >100g batches where microwave is not feasible.

References

  • Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011).[1][3] Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Link

  • Suárez-Castillo, O., et al. (2011).[1][4] C-6 regioselective bromination of methyl indolyl-3-acetate. Natural Product Communications. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation & Comparative

A Comparative Guide to 5,7-Dibromo-6-methyl-1H-indole and Other Brominated Indoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2][3] Its unique heterocyclic structure allows for diverse functionalization, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][4] Among the various modifications, bromination of the indole ring has proven to be a particularly fruitful strategy for enhancing biological efficacy and modulating pharmacokinetic properties.[2][5][6] This guide provides an in-depth comparison of 5,7-Dibromo-6-methyl-1H-indole with other notable brominated indoles, offering insights into their synthesis, properties, and potential applications to aid researchers in selecting the optimal scaffold for their drug discovery endeavors.

The Significance of Bromination on the Indole Scaffold

The introduction of bromine atoms to the indole ring can profoundly influence its physicochemical and biological properties. Bromine, being a halogen, is an electron-withdrawing group that can alter the electron density of the aromatic system, thereby affecting its reactivity and interaction with biological targets.[6] Furthermore, the lipophilicity of the molecule is often increased, which can enhance membrane permeability and cellular uptake. The position and number of bromine substituents are critical determinants of the resulting compound's activity.[7]

Profile of 5,7-Dibromo-6-methyl-1H-indole

Structure:

Caption: Chemical structure and properties of 5,7-Dibromo-6-methyl-1H-indole.[8]

A general synthetic workflow for substituted indoles is depicted below:

Caption: Generalized workflow for the synthesis of substituted indoles.

Known and Potential Biological Activities: While specific biological data for 5,7-Dibromo-6-methyl-1H-indole is limited in the public domain, its structural features suggest potential for various biological activities. The presence of two bromine atoms and a methyl group on the benzene portion of the indole ring can be compared to other polysubstituted indoles with known activities. For example, various substituted indoles have shown promise as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[1][4][9] The dibromo and methyl substitution pattern could lead to unique interactions with biological targets.

Comparison with Other Brominated Indoles

To provide a comprehensive understanding, 5,7-Dibromo-6-methyl-1H-indole is compared with several other brominated indoles that have been studied for their biological activities.

Monobrominated Indoles
  • 5-Bromoindole and 6-Bromoindole: These are fundamental building blocks in organic synthesis.[10] The position of the single bromine atom significantly influences the molecule's reactivity and biological profile. For instance, a study on indole-2-carboxamides found that a 6-bromo substitution led to a substantial increase in anti-mycobacterial activity compared to the unsubstituted and 5-halo-substituted analogues.[7]

Dibrominated Indoles
  • 5,6-Dibromoindole Derivatives: Marine organisms are a rich source of brominated indoles, many of which exhibit interesting biological properties.[2][5] For example, 5,6-dibromotryptamine and its derivatives, isolated from marine sponges, have demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[2]

  • 5,7-Dibromoisatin: This compound serves as a versatile precursor in multicomponent reactions to generate complex spirooxindole structures, which are known to possess a wide range of biological activities.[11]

Comparison Table of Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
5,7-Dibromo-6-methyl-1H-indole C9H7Br2N304.973.8[8]
5-BromoindoleC8H6BrN196.042.6
6-BromoindoleC8H6BrN196.042.6
5,6-DibromoindoleC8H5Br2N274.943.3

Note: XLogP3 values for 5-Bromoindole, 6-Bromoindole, and 5,6-Dibromoindole are estimated based on their structures.

The higher XLogP3 value of 5,7-Dibromo-6-methyl-1H-indole suggests greater lipophilicity compared to the monobrominated and the simpler dibrominated indole, which could influence its pharmacokinetic profile.

Experimental Protocols: A Representative Synthetic Approach

While a specific protocol for 5,7-Dibromo-6-methyl-1H-indole is not detailed in the provided literature, a general and robust method for the synthesis of a related compound, 5-bromo-7-methylindole, has been reported.[12] This can serve as a foundational methodology that could be adapted.

Representative Synthesis of a Substituted Bromo-methyl-indole (Adapted from CN113045475A) [12]

This protocol outlines a three-step synthesis starting from 4-bromo-2-methylaniline.

Step 1: Iodination of 4-bromo-2-methylaniline

  • Dissolve 4-bromo-2-methylaniline in a suitable solvent such as acetonitrile.

  • Add an iodinating agent, for example, iodine (I2), portion-wise at a controlled temperature (e.g., not exceeding 30 °C).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).

  • Upon completion, work up the reaction mixture to isolate the iodinated product.

Step 2: Sonogashira Coupling

  • Dissolve the product from Step 1 in an appropriate solvent like anhydrous tetrahydrofuran.

  • Add a palladium catalyst (e.g., PdCl2(PPh3)2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Introduce the coupling partner, such as trimethylsilylacetylene, slowly to the reaction mixture.

  • Monitor the reaction for completion.

  • Purify the crude product using techniques like silica gel column chromatography.

Step 3: Cyclization to form the Indole Ring

  • Subject the coupled product from Step 2 to a cyclization reaction in a suitable solvent under basic conditions.

  • The choice of base and solvent is crucial for the efficiency of the ring-closing step.

  • Upon completion, isolate and purify the final 5-bromo-7-methylindole product.

Rationale behind Experimental Choices:

  • The choice of a three-step route involving iodination, Sonogashira coupling, and cyclization offers a versatile and controllable method for constructing the polysubstituted indole core.

  • The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction that is well-suited for introducing the alkyne functionality necessary for the subsequent indole ring formation.

  • The final cyclization step, often promoted by a base, is a key transformation to construct the heterocyclic ring system.

Potential Biological Applications and Future Directions

The unique substitution pattern of 5,7-Dibromo-6-methyl-1H-indole makes it an intriguing candidate for screening in various biological assays.

Potential Therapeutic Areas:

Biological_Applications center 5,7-Dibromo-6-methyl-1H-indole Anticancer Anticancer center->Anticancer Antimicrobial Antimicrobial center->Antimicrobial Kinase_Inhibition Kinase Inhibition center->Kinase_Inhibition Neurodegenerative Neurodegenerative Diseases center->Neurodegenerative

Sources

Use of 5,7-Dibromo-6-methyl-1H-indole as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Use of 5,7-Dibromo-6-methyl-1H-indole as a Reference Standard

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used for identification, purity assessment, and quantification. This guide provides a comprehensive evaluation of 5,7-Dibromo-6-methyl-1H-indole as a chemical reference standard, comparing its performance with other alternatives and offering supporting experimental frameworks.

Indole and its substituted derivatives are fundamental scaffolds in a vast array of bioactive natural products and medicinally significant compounds.[1][2] Their prevalence in pharmaceuticals, from anti-migraine to anti-cancer agents, necessitates robust analytical methods for their characterization and quality control.[3] A critical component of these methods is the use of well-characterized reference standards. According to the International Council for Harmonisation (ICH), a reference standard is a substance prepared for use as the standard in an assay, identification, or purity test, and it must be of appropriate quality for its intended use.[4]

This guide will delve into the physicochemical properties of 5,7-Dibromo-6-methyl-1H-indole, its qualification as a reference standard, and its practical application in analytical workflows, providing a framework for its effective implementation in a laboratory setting.

Physicochemical Profile of 5,7-Dibromo-6-methyl-1H-indole

A thorough understanding of the physicochemical properties of a candidate reference standard is the first step in its evaluation. 5,7-Dibromo-6-methyl-1H-indole is a halogenated indole derivative. The presence of two bromine atoms and a methyl group on the indole ring imparts specific characteristics that are advantageous for analytical applications.

PropertyValueSource
Molecular Formula C₉H₇Br₂N[5]
Molecular Weight 288.97 g/mol [5]
CAS Number Not readily available
Appearance Solid or semi-solid
Purity Typically >98%
Storage Sealed in a dry environment at room temperature

The synthesis of related compounds like 5-bromo-7-methylindole has been documented, involving multi-step reactions that can be controlled to produce high-purity material.[3] The defined structure and potential for high-purity synthesis are foundational attributes for a reference standard.

Qualification of 5,7-Dibromo-6-methyl-1H-indole as a Reference Standard

The qualification of a chemical reference substance is a rigorous process to ensure its identity, purity, and stability. The World Health Organization (WHO) provides general guidelines for the establishment and maintenance of chemical reference substances.[6] For use in assays, a purity of 99.5% or higher is generally desirable.[6][7]

The following workflow outlines the necessary steps to qualify a new batch of 5,7-Dibromo-6-methyl-1H-indole as a primary reference standard.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Assignment of Purity & Stability A Source Candidate Material (High Purity Synthesis) B Visual Inspection (Appearance, Color) A->B C Identity Confirmation (¹H NMR, ¹³C NMR, MS) B->C D Chromatographic Purity (HPLC/UPLC, >99.5%) C->D E Water Content (Karl Fischer Titration) D->E F Residual Solvents (Headspace GC-MS) D->F G Inorganic Impurities (Sulphated Ash) D->G H Mass Balance Calculation (Purity Assignment) G->H I Stability Studies (ICH Q1A(R2) Guidelines) H->I J Certificate of Analysis (Documentation) I->J K Qualified Reference Standard J->K Release as Primary Reference Standard

Figure 1: Workflow for the qualification of a primary reference standard.
Experimental Protocol: Purity Determination by HPLC

The following protocol is a representative method for determining the chromatographic purity of 5,7-Dibromo-6-methyl-1H-indole.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for indole derivatives.[8][9]

      • Gradient: 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Prepare a stock solution of 5,7-Dibromo-6-methyl-1H-indole in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Inject the solution into the HPLC system.

    • Analyze the resulting chromatogram for the presence of any impurity peaks.

    • Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, relative response factors for known impurities should be determined.

The self-validating nature of this protocol lies in the high resolution of the chromatographic separation, allowing for the detection of even minor impurities. The use of a C18 column provides a robust and widely applicable stationary phase for this class of compounds.

Comparative Analysis with Alternative Reference Standards

While 5,7-Dibromo-6-methyl-1H-indole is a suitable candidate, other compounds can also serve as reference standards for indole-related analyses. The choice of the most appropriate standard depends on the specific application.

Reference StandardKey Characteristics & ApplicationsAdvantagesDisadvantages
5,7-Dibromo-6-methyl-1H-indole Highly substituted, providing a unique chromatographic and mass spectrometric signature. Ideal as an internal standard for complex matrices.High molecular weight and distinct isotopic pattern from the two bromine atoms aid in mass spectrometric identification. The methyl group can fine-tune chromatographic retention.May not be commercially available from all suppliers. Synthesis can be complex.
6-Bromoindole A simpler brominated indole, widely used in organic synthesis and pharmaceutical development.[10][11]More readily available and cost-effective than more complex derivatives. Serves as a good general-purpose standard for brominated indoles.May not be a suitable internal standard if the analyte itself is a simple brominated indole, due to potential for co-elution.
Indole (Parent Compound) The basic indole structure. Used as a reference for the fundamental indole scaffold.Inexpensive and widely available. Useful for general system suitability tests and as a starting point for indole-related analytical method development.Lacks the specific substitution patterns of many drug candidates, making it a less ideal standard for quantitative analysis of complex derivatives.
5-Bromo-7-azaindole An indole isostere with a nitrogen atom in the benzene ring. Used in the development of certain anti-tumor drugs.[12]The azaindole core is relevant for a specific class of pharmaceuticals. Provides a different polarity and chromatographic behavior.Limited applicability outside of azaindole-related compounds. Different UV absorbance characteristics compared to standard indoles.

The primary advantage of using a highly substituted and structurally similar compound like 5,7-Dibromo-6-methyl-1H-indole as an internal standard is its ability to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.

Application in a Quantitative Workflow

Once qualified, the reference standard is used to accurately quantify the analyte of interest in a sample. The following workflow and protocol describe its use in a typical HPLC-based assay.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Quantification A Prepare Stock Solution of Qualified Reference Standard B Prepare Calibration Standards (Serial Dilutions) A->B D Inject Calibration Standards into HPLC B->D C Prepare Sample Solution (with Internal Standard if used) F Inject Sample Solution into HPLC C->F E Generate Calibration Curve (Peak Area vs. Concentration) D->E H Calculate Concentration using Calibration Curve E->H G Determine Peak Area of Analyte in Sample F->G G->H I Report Result H->I

Figure 2: Workflow for quantitative analysis using a reference standard.
Experimental Protocol: Quantitative HPLC Assay

This protocol outlines the use of 5,7-Dibromo-6-methyl-1H-indole as an external standard for the quantification of a related indole-based Active Pharmaceutical Ingredient (API).

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of the qualified 5,7-Dibromo-6-methyl-1H-indole reference standard and dissolve it in 100.0 mL of acetonitrile to create a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the sample containing the API and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).

  • Chromatographic Analysis:

    • Use the HPLC conditions described in the purity determination protocol.

    • Inject each calibration standard in triplicate to establish the linearity of the detector response.

    • Plot the average peak area against the concentration for each calibration standard and perform a linear regression to generate a calibration curve. The coefficient of determination (r²) should be > 0.995.

    • Inject the sample solution in triplicate.

  • Calculation:

    • Determine the average peak area of the API in the sample injections.

    • Calculate the concentration of the API in the sample solution using the equation of the line from the calibration curve (y = mx + c), where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.

This structured approach, grounded in the use of a meticulously qualified reference standard, ensures the accuracy and reliability of the quantitative results, which is essential for regulatory submissions and quality control in drug development.

Conclusion

5,7-Dibromo-6-methyl-1H-indole serves as an excellent and highly specific reference standard for the analysis of substituted indole compounds. Its distinct chemical structure allows for unambiguous identification and provides unique characteristics beneficial for its use as an internal standard in complex matrices. While other simpler indole derivatives are available, the specificity of 5,7-Dibromo-6-methyl-1H-indole makes it particularly valuable in the development and quality control of novel indole-based therapeutics. The rigorous qualification and systematic application outlined in this guide provide a robust framework for researchers to ensure the integrity and accuracy of their analytical data.

References

  • CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.
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  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC - NIH. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - NIH. Available at: [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Chemistry of Indole. Available at: [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC. Available at: [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). Available at: [Link]

  • Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem. Available at: [Link]

  • 5-Bromo-7-iodo-6-methyl-1H-indole - PubChem. Available at: [Link]

  • Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc.. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. Available at: [Link]

  • Table 10: Reference Standards: Common Practices and Challenges - CASSS. Available at: [Link]

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  • Response characteristics of indole compound standards using HPLC. - ResearchGate. Available at: [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses - Labinsights. Available at: [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]

  • Q1A(R2) Guideline - ICH. Available at: [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. Available at: [Link]

  • NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In - LOCKSS. Available at: [Link]

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  • Hi, does anyone know method of quantification IAA (indole 3 acetic acid) using HPLC. Available at: [Link]

  • 6-Bromo-1-methyl-1H-indole | C9H8BrN | CID 15546854 - PubChem. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

Sources

A Spectroscopic Guide to Methylation Effects on Bromoindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Influence of a Methyl Group on Bromoindole's Spectroscopic Signature

Bromoindoles represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and pharmaceutical agents. Their utility as synthetic building blocks is vast, and understanding their fundamental physicochemical properties is paramount for their effective application in drug discovery and materials science. A common synthetic modification to the indole scaffold is methylation, particularly at the nitrogen atom of the pyrrole ring. This seemingly minor addition of a methyl group can profoundly alter the molecule's electronic distribution, conformation, and intermolecular interactions, leading to significant, and often predictable, changes in its spectroscopic profile.

This guide provides a comprehensive, data-driven comparison of a non-methylated bromoindole, specifically 5-bromoindole, with its methylated counterpart. We will delve into the discernible shifts and variations across a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS). By examining the empirical data, we aim to elucidate the underlying principles governing these changes, offering researchers a predictive framework and a practical guide to interpreting the spectra of this important class of molecules. The insights herein are grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical utility for researchers in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides an exquisitely detailed map of the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The addition of a methyl group to the bromoindole scaffold induces notable changes in the chemical shifts (δ) of the protons and carbons within the ring system. These shifts are a direct consequence of alterations in the local electron density around each nucleus.

For this comparison, we will examine the spectra of 5-bromoindole and 5-bromo-3-methyl-1H-indole . While the latter is methylated at the C3 position, it serves as an excellent proxy to illustrate the electronic effects of a methyl group on the bromoindole core.

Comparative ¹H NMR Data

The ¹H NMR spectrum is particularly sensitive to changes in the electronic structure. The introduction of a methyl group is expected to cause shifts in the resonance of nearby protons.

Proton Assignment 5-Bromoindole Chemical Shift (δ, ppm) 5-Bromo-3-methyl-1H-indole Chemical Shift (δ, ppm) Observed Shift (Δδ, ppm)
N-H~8.10 (br s)7.92 (s)-0.18
H-4~7.76 (d)7.73 (d, J = 1.6 Hz)-0.03
H-7~7.27 (d)7.22 (d, J = 8.6 Hz)-0.05
H-6~7.21 (dd)7.29 (dd, J = 8.6, 1.9 Hz)+0.08
H-2~7.19 (t)6.99 (s)-0.20
H-3~6.47 (t)--
CH₃-2.32 (d, J = 0.9 Hz)-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Analysis of ¹H NMR Shifts:

The most significant changes are observed for the protons closest to the site of methylation. The upfield shift of the N-H proton in the 3-methylated analog suggests a slight increase in electron density at the nitrogen. The disappearance of the H-3 signal and the appearance of a methyl singlet are the most obvious differences. The protons on the benzene ring (H-4, H-6, H-7) experience more modest shifts, indicating that the electronic perturbation of the methyl group is largely localized to the pyrrole ring.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals changes in the electronic environment of the carbon skeleton.

Carbon Assignment 5-Bromoindole Chemical Shift (δ, ppm) 5-Bromo-3-methyl-1H-indole Chemical Shift (δ, ppm) Observed Shift (Δδ, ppm)
C-7a134.7134.96+0.26
C-3a129.9130.22+0.32
C-2125.3122.95-2.35
C-6124.8124.76-0.04
C-4121.8121.64-0.16
C-5113.0112.50-0.50
C-7112.5--
C-3102.3111.60+9.30
CH₃-9.64-

Solvent: CDCl₃

Analysis of ¹³C NMR Shifts:

The ¹³C NMR data corroborates the electronic effects observed in the ¹H NMR. The C-3 carbon exhibits a significant downfield shift upon methylation, which is characteristic of the alpha-carbon effect of alkyl substitution. Conversely, the C-2 carbon shows an upfield shift. The carbons of the benzene ring show relatively minor changes, again highlighting the localized nature of the methyl group's electronic influence.

II. UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption of UV-Vis light promotes an electron from a lower energy ground state to a higher energy excited state. Fluorescence is the emission of light as the electron returns to the ground state. The position and intensity of absorption and emission bands are sensitive to the molecule's electronic structure.

UV-Visible Spectroscopy

For 5-bromoindole, characteristic absorption maxima are observed in methanol at approximately 279, 287, and 296 nm.[1] These absorptions are attributed to π-π* transitions within the indole aromatic system.

Expected Effects of N-Methylation:

N-methylation of the indole ring generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum. This is because the methyl group acts as a weak electron-donating group, which raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength. The extent of this shift is typically modest but measurable.

Fluorescence Spectroscopy

5-Bromoindole is known to be fluorescent, although its quantum yield is significantly lower than that of unsubstituted indole.[2] The emission properties of substituted indoles are highly dependent on the nature and position of the substituent and the polarity of the solvent.[3]

Expected Effects of N-Methylation:

The effect of N-methylation on the fluorescence of bromoindoles is more complex. The methyl group can influence the excited-state dipole moment and the susceptibility of the molecule to solvent relaxation effects.[4] Generally, the changes in the electronic structure that cause a bathochromic shift in the absorption spectrum will also lead to a red-shift in the fluorescence emission spectrum. However, N-methylation can also affect non-radiative decay pathways, potentially altering the fluorescence quantum yield.

III. Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.

Mass Spectrum of 5-Bromoindole

The mass spectrum of 5-bromoindole shows a characteristic molecular ion peak (M⁺) at m/z 195 and a prominent M+2 peak at m/z 197 of nearly equal intensity, which is the isotopic signature of a single bromine atom.[5] A common fragmentation pathway for indoles involves the loss of HCN, leading to a characteristic fragment.[2]

Expected Effects of N-Methylation on Fragmentation:

N-methylation will increase the molecular weight by 14 Da (the mass of a CH₂ group minus a hydrogen atom). Therefore, the molecular ion peak for 1-methyl-5-bromoindole would be expected at m/z 209, again with a strong M+2 peak at m/z 211.

The fragmentation pattern will also be altered. A key fragmentation pathway for N-methylindoles is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at M-15. This would be a strong diagnostic peak for N-methylation. The subsequent fragmentation would then likely follow pathways similar to the non-methylated analog.

Fragmentation cluster_non_methylated 5-Bromoindole (m/z 195/197) cluster_methylated 1-Methyl-5-bromoindole (m/z 209/211) Mol_NM [C₈H₆BrN]⁺˙ Frag1_NM [C₇H₅N]⁺˙ (m/z 116) Mol_NM->Frag1_NM - Br• Mol_M [C₉H₈BrN]⁺˙ Frag1_M [C₈H₅BrN]⁺ (m/z 194/196) Mol_M->Frag1_M - •CH₃ Frag2_M [C₈H₇N]⁺˙ (m/z 117) Mol_M->Frag2_M - Br•

Caption: Proposed mass spectrometry fragmentation pathways.

IV. Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of methylated and non-methylated bromoindoles.

A. Sample Preparation
  • Compound Acquisition: Obtain high-purity samples of the desired bromoindole and its methylated analog.

  • Solvent Selection: Choose appropriate high-purity solvents for each spectroscopic technique. For NMR, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are required. For UV-Vis and fluorescence, spectrophotometric grade solvents like methanol, ethanol, or cyclohexane are suitable.

  • Concentration:

    • NMR: Prepare solutions of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

    • UV-Vis/Fluorescence: Prepare stock solutions of the compounds in the chosen solvent. From the stock, prepare dilute solutions with concentrations that result in an absorbance of approximately 1.0 at the λₘₐₓ for UV-Vis analysis. For fluorescence, more dilute solutions may be necessary to avoid inner filter effects.

    • Mass Spectrometry: Prepare dilute solutions (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Start High-Purity Bromoindole Analogs Dissolve Dissolve in Appropriate Solvent Start->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolve->Fluorescence MS Mass Spectrometry Dissolve->MS

Caption: General experimental workflow for spectroscopic comparison.

B. NMR Spectroscopy
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

C. UV-Visible Spectroscopy
  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and the corresponding absorbance value.

D. Fluorescence Spectroscopy
  • Instrument Setup: Use a spectrofluorometer.

  • Excitation and Emission Wavelengths:

    • Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum).

    • Record an emission spectrum by exciting the sample at the λₘₐₓ determined from the excitation spectrum and scanning the emission wavelengths.

  • Data Analysis: Determine the excitation and emission maxima.

E. Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common methods.

  • Mass Analyzer: Use a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the expected molecular ions.

  • Data Analysis: Identify the molecular ion peaks and major fragment ions. Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.

V. Conclusion: A Predictive Tool for Bromoindole Characterization

The spectroscopic comparison of methylated and non-methylated bromoindoles reveals a set of predictable and interpretable changes. N-methylation, and alkylation more generally, imparts distinct signatures across various spectroscopic techniques. In NMR, it leads to the appearance of a new alkyl signal and characteristic shifts in the resonances of the indole ring protons and carbons, particularly those in proximity to the nitrogen atom. In UV-Vis and fluorescence spectroscopy, methylation typically induces bathochromic shifts in the absorption and emission maxima due to its electron-donating nature. Finally, in mass spectrometry, N-methylation results in a predictable increase in molecular weight and introduces new fragmentation pathways, such as the loss of the methyl group.

This guide provides a foundational understanding of these effects, supported by available experimental data. By leveraging this knowledge, researchers can more confidently identify and characterize novel bromoindole derivatives, accelerating their research and development efforts in medicinal chemistry and beyond. The provided protocols offer a standardized approach to obtaining high-quality, comparable spectroscopic data, ensuring the continued advancement of our understanding of these versatile molecules.

References

  • Journal of the Chemical Society, Faraday Transactions. Fluorescence properties of electropolymerised 5-substituted indoles in solution. [Link]

  • PubMed. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of Commercial 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification and purity assessment of starting materials are foundational to experimental reproducibility and the integrity of downstream applications. 5,7-Dibromo-6-methyl-1H-indole is a key heterocyclic building block in the synthesis of a variety of biologically active compounds. Its purity is not a matter of simple record-keeping but a critical parameter that dictates the success of multi-step syntheses and the validity of biological screening results. This guide provides an in-depth, experience-driven approach to validating the identity and purity of commercially available 5,7-Dibromo-6-methyl-1H-indole, comparing and contrasting the utility of orthogonal analytical techniques.

The Imperative of Orthogonal Validation

Sourcing chemical reagents, even with a supplier's Certificate of Analysis (CoA), necessitates a rigorous, in-house validation protocol. A CoA provides a valuable starting point, but it represents a single snapshot in time and may not account for degradation during transport or storage. Furthermore, the analytical methods used by the supplier might not be sensitive enough to detect trace impurities that could be detrimental to your specific application. Therefore, a multi-pronged analytical approach, leveraging the strengths of different techniques, is not just best practice but a scientific necessity.

This guide will walk you through a self-validating system for the identity and purity assessment of 5,7-Dibromo-6-methyl-1H-indole, focusing on three core techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.

  • Mass Spectrometry (MS): For confirmation of molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and impurity profiling.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of chemical identity verification. For a molecule like 5,7-Dibromo-6-methyl-1H-indole, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5,7-Dibromo-6-methyl-1H-indole in a common solvent like DMSO-d₆ provides a roadmap for what to expect from a pure sample. The key is to understand not just the chemical shifts, but also the coupling patterns and integration values, which provide a wealth of structural information.

G cluster_indole 5,7-Dibromo-6-methyl-1H-indole cluster_protons Key Proton Environments indole_img H1 N-H H1->indole_img ~11.5 ppm (s, 1H) H2 C2-H H2->indole_img ~7.5 ppm (t, 1H) H3 C3-H H3->indole_img ~6.5 ppm (t, 1H) H4 C4-H H4->indole_img ~7.8 ppm (s, 1H) CH3 C6-CH₃ CH3->indole_img ~2.4 ppm (s, 3H)

Caption: Predicted ¹H NMR chemical shifts for 5,7-Dibromo-6-methyl-1H-indole.

Causality Behind Predicted Shifts:

  • N-H Proton (~11.5 ppm): The indole N-H proton is characteristically downfield due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. It will appear as a broad singlet.

  • Aromatic Protons (C2-H, C3-H, C4-H): The electron-withdrawing effect of the bromine atoms and the aromatic ring current deshield these protons, placing them in the aromatic region (6.5-8.0 ppm). The C4-H is a singlet as it has no adjacent protons. The C2-H and C3-H protons will appear as triplets due to coupling with each other and the N-H proton.

  • Methyl Protons (~2.4 ppm): The methyl protons are shielded compared to the aromatic protons and will appear as a sharp singlet, integrating to three protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~138C7aQuaternary carbon adjacent to nitrogen and bromine.
~130C3aQuaternary carbon in the pyrrole ring fusion.
~128C4Aromatic CH, deshielded by the adjacent bromine.
~125C2Aromatic CH in the pyrrole ring.
~122C6Quaternary carbon bearing the methyl group.
~115C5Quaternary carbon bearing a bromine atom.
~110C7Quaternary carbon bearing a bromine atom.
~102C3Aromatic CH in the pyrrole ring.
~20C6-CH₃Methyl carbon, significantly upfield.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the commercial sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Verify that the integration of the signals corresponds to the expected proton count (e.g., the ratio of the aromatic C4-H to the methyl protons should be 1:3).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of observed signals should match the number of unique carbon atoms in the structure.

  • 2D NMR (HSQC/HMBC): For unambiguous assignment, especially in the case of unexpected signals or impurities, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable. HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the carbon skeleton.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of 5,7-Dibromo-6-methyl-1H-indole. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern.

Expected Isotopic Pattern:

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the expected isotopic pattern for the molecular ion peak will be a cluster of three peaks in an approximate 1:2:1 ratio:

  • [M]⁺: Containing two ⁷⁹Br isotopes.

  • [M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

  • [M+4]⁺: Containing two ⁸¹Br isotopes.

A patent for the synthesis of a related compound, 5-bromo-7-methylindole, reports mass spectrometry data showing M+1 peaks at m/z 210 and 212, confirming the presence of one bromine atom.[1] For our target molecule, 5,7-Dibromo-6-methyl-1H-indole (C₉H₇Br₂N), the expected molecular weights for the isotopic peaks are:

IonCalculated Mass (Da)
[C₉H₇⁷⁹Br₂N]⁺286.89
[C₉H₇⁷⁹Br⁸¹BrN]⁺288.89
[C₉H₇⁸¹Br₂N]⁺290.89

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the commercial sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule.

  • Analysis: Acquire the mass spectrum in positive ion mode. Look for the characteristic 1:2:1 isotopic cluster corresponding to the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): For an even higher degree of confidence, HRMS can provide an exact mass measurement, which can be used to confirm the elemental composition of the molecule to within a few parts per million (ppm).

G cluster_workflow Mass Spectrometry Workflow Sample Sample Ionization (ESI/APCI) Ionization (ESI/APCI) Sample->Ionization (ESI/APCI) Mass Analyzer Mass Analyzer Ionization (ESI/APCI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While NMR and MS are excellent for identity confirmation, HPLC is the workhorse for determining the purity of a compound and identifying the presence of impurities. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Developing a Robust HPLC Method:

For a halogenated aromatic compound like 5,7-Dibromo-6-methyl-1H-indole, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

Hypothetical HPLC Method:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution is often necessary to resolve impurities with a wide range of polarities. A typical gradient might start with a higher percentage of an aqueous phase (e.g., water with 0.1% formic acid) and ramp up to a higher percentage of an organic solvent (e.g., acetonitrile or methanol).

    • Rationale for Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any basic sites in the molecule and silanol groups on the column, leading to sharper peaks and more reproducible retention times.

  • Detection: A UV detector is suitable for this compound, as the indole ring system is a strong chromophore. A wavelength of around 220 nm or 280 nm would likely provide good sensitivity.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Experimental Protocol for HPLC Analysis:

  • Standard Preparation: Prepare a stock solution of the commercial sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a sample of the commercial material at the same concentration as the standard.

  • Injection: Inject equal volumes of the standard and sample solutions.

  • Data Analysis:

    • Purity Calculation: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity Identification: By comparing the chromatogram of the sample to that of a reference standard (if available) and by using techniques like HPLC-MS, unknown peaks can be identified as potential impurities.

Table of Expected Results and Impurity Profile:

Retention Time (min)Peak IdentityArea % (Hypothetical)Potential Source
4.5Monobrominated methyl-indole0.2Incomplete bromination
5.2Starting material (e.g., 6-methyl-1H-indole)0.1Incomplete reaction
6.8 5,7-Dibromo-6-methyl-1H-indole 99.5 Main Product
8.1Over-brominated species0.1Excess brominating agent
9.5Dimerization/Oligomerization products0.1Instability of intermediates[2]

Common Impurities in Indole Synthesis:

The synthesis of substituted indoles can lead to various impurities. For instance, the Fischer indole synthesis, a common method, can sometimes fail or produce byproducts.[3][4] In the case of 5,7-Dibromo-6-methyl-1H-indole, potential impurities could arise from:

  • Incomplete Bromination: Resulting in monobrominated species (e.g., 5-bromo-6-methyl-1H-indole or 7-bromo-6-methyl-1H-indole).

  • Over-bromination: Leading to tribrominated or other poly-brominated species.

  • Residual Starting Materials or Reagents: Depending on the synthetic route. A common route to substituted indoles starts from the corresponding aniline.[1]

  • Degradation Products: Indoles can be susceptible to oxidation, especially if not stored properly.

The Self-Validating System in Practice: A Workflow

The following diagram illustrates how these three techniques work together in a logical workflow to provide a comprehensive and trustworthy validation of a commercial sample of 5,7-Dibromo-6-methyl-1H-indole.

G cluster_workflow Analytical Validation Workflow start Receive Commercial Sample & CoA nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Structural Confirmation ms Mass Spectrometry (LRMS/HRMS) start->ms Molecular Weight Confirmation hplc HPLC-UV (Purity & Impurity Profile) start->hplc Purity Assessment decision Identity & Purity Confirmed? nmr->decision ms->decision hplc->decision pass Release for Use decision->pass Yes fail Reject Batch / Further Investigation decision->fail No

Caption: A comprehensive workflow for the analytical validation of commercial reagents.

Conclusion: Beyond the Certificate of Analysis

While a supplier's Certificate of Analysis is a useful document, it should be considered the beginning, not the end, of the quality assessment process. By employing a multi-technique, orthogonal approach to analytical validation, researchers can build a robust, self-validating system that ensures the identity and purity of critical reagents like 5,7-Dibromo-6-methyl-1H-indole. This diligence at the outset is a crucial investment in the reliability and success of subsequent research and development endeavors.

References

  • NMR Prediction Tools

    • NMRium: A web-based platform for NMR data analysis and prediction. [Link][5]

    • NMRDB: An online database and prediction tool for NMR spectra. [Link][6][7]

  • Mass Spectrometry Fragmentation

    • Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. [Link]

    • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link][1][8]

  • HPLC Method Development

    • Sivagami, B., et al. (2018). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms. JSM Chemistry, 6(2), 1069. [Link][9]

    • Kwiecień, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4355. [Link][10]

  • Indole Synthesis and Impurities

    • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

    • Taber, D. F., & Straney, P. J. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(12), 4179–4188. [Link][4]

    • Google Patents. (2021). Preparation method of 5-bromo-7-methylindole. CN113045475A. [1][11]

    • Nakamura, H., et al. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Communications Chemistry, 6(1), 1-9. [Link][2]

  • General Analytical Chemistry Resources

    • PubChem: An open chemistry database at the National Institutes of Health (NIH). [Link][2][12]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Dibromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5,7-Dibromo-6-methyl-1H-indole, ensuring the safety of laboratory personnel and adherence to environmental regulations. The protocols outlined herein are designed to be self-validating, grounded in established safety principles for handling halogenated organic compounds.

Understanding the Compound: Hazard Profile

The primary concerns associated with brominated indoles include:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2][3]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or vapor.[1][4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation can be harmful.[3][5]

Given these potential hazards, it is imperative to treat 5,7-Dibromo-6-methyl-1H-indole as a hazardous substance and manage its disposal accordingly.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure that all appropriate personal protective equipment is worn. The causality here is direct: proper PPE is the primary barrier between the researcher and potential chemical exposure.

Hazard Class Required Personal Protective Equipment (PPE)
Skin Irritant Chemical-resistant gloves (e.g., nitrile), lab coat.[6]
Eye Irritant Safety glasses with side shields or chemical splash goggles.[6]
Respiratory Irritant Use in a well-ventilated area or a chemical fume hood.[4] If handling significant quantities of powder, a NIOSH-approved respirator may be necessary.
Harmful (Oral/Inhalation) Do not eat, drink, or smoke when handling.[6] Avoid breathing dust.[4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 5,7-Dibromo-6-methyl-1H-indole falls under the category of halogenated organic waste . This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste.[7][8] Mixing these waste streams leads to increased disposal costs and can create complex, hazardous mixtures.[7]

Immediately upon generation, segregate any waste containing 5,7-Dibromo-6-methyl-1H-indole. This includes:

  • Neat (pure) leftover compound.

  • Contaminated materials (e.g., weigh boats, gloves, paper towels).

  • Solutions containing the compound.

Causality: Proper segregation at the source is the cornerstone of safe and cost-effective chemical waste management.[9] It prevents unintentional chemical reactions and ensures that the waste stream is correctly identified for the disposal facility.

  • Solid Waste: Collect neat compound and grossly contaminated disposables (like weigh paper) in a dedicated, sealable, and clearly labeled solid waste container. This should be a robust container, such as a plastic pail or a glass jar with a screw-top lid.

  • Liquid Waste: If the compound is in solution, it must be collected in a designated halogenated organic liquid waste container. This is typically a chemically resistant plastic or glass carboy. Do not mix with non-halogenated waste streams like acetone or hexane.[7][8]

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

All waste containers must be kept closed except when adding waste.[10]

Accurate labeling is a regulatory mandate and a critical safety feature. Your institution's Environmental Health and Safety (EHS) or equivalent department will provide specific hazardous waste tags. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "5,7-Dibromo-6-methyl-1H-indole". Do not use abbreviations.

  • An accurate estimation of the quantity and concentration.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Irritant," "Harmful").

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be:

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.[11]

  • In a secondary containment bin to mitigate spills.

Once the waste container is full, or if you are ceasing work with the compound, arrange for its collection. This is done by submitting a chemical waste collection request to your institution's EHS office.[10] Laboratory personnel should never transport hazardous waste across the facility themselves.[10]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_protocol Disposal Protocol cluster_final Final Disposition A Generate Waste Containing 5,7-Dibromo-6-methyl-1H-indole B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as HALOGENATED ORGANIC WASTE B->C D Containerize Waste (Solids, Liquids, Sharps) C->D E Securely Seal and Label Container with Hazardous Waste Tag D->E F Store in Designated Satellite Accumulation Area E->F G Submit Waste Collection Request to EHS F->G H EHS Collects Waste for Final Disposal G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.